molecular formula C6H2Cl2N2O4 B1600001 1,2-Dichloro-3,5-dinitrobenzene CAS No. 2213-80-1

1,2-Dichloro-3,5-dinitrobenzene

Cat. No.: B1600001
CAS No.: 2213-80-1
M. Wt: 236.99 g/mol
InChI Key: UDZACPYKQWPMBC-UHFFFAOYSA-N
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Description

1,2-Dichloro-3,5-dinitrobenzene is a useful research compound. Its molecular formula is C6H2Cl2N2O4 and its molecular weight is 236.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dichloro-3,5-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-3,5-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZACPYKQWPMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452215
Record name 1,2-Dichloro-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2213-80-1
Record name 1,2-Dichloro-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2-Dichloro-3,5-dinitrobenzene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-Dichloro-3,5-dinitrobenzene, a key chemical intermediate. We will delve into its chemical and physical properties, explore its synthesis and reactivity, discuss its applications in various fields, and provide essential safety and handling information. This document is intended to be a valuable resource for professionals in research and development who utilize or are considering this compound in their work.

Core Compound Identification and Properties

1,2-Dichloro-3,5-dinitrobenzene is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms and two nitro groups. Its specific isomerism is crucial to its reactivity and applications.

PropertyValueSource
CAS Number 2213-80-1[1]
Molecular Formula C₆H₂Cl₂N₂O₄[2]
Molecular Weight 237.00 g/mol [2]
Appearance Pale yellow crystalline solid (inferred from related compounds)[3]
Solubility Expected to be soluble in common organic solvents and have low water solubility.[4]

Synthesis of 1,2-Dichloro-3,5-dinitrobenzene

The synthesis of 1,2-Dichloro-3,5-dinitrobenzene is not straightforward due to the directing effects of the substituents on the benzene ring. Direct dinitration of 1,2-dichlorobenzene typically yields other isomers, such as 1,2-dichloro-4,5-dinitrobenzene and 3,4-dichloro-1-nitrobenzene, as the chloro groups are ortho, para-directing.[4][5]

A plausible, though not explicitly detailed in readily available literature, synthetic approach would likely involve a multi-step process to control the regioselectivity. One potential conceptual pathway could be analogous to the synthesis of related compounds, such as the Sandmeyer reaction starting from a suitably substituted aniline.[6] However, a more direct, albeit potentially low-yielding, method would be the carefully controlled nitration of 1,2-dichlorobenzene.

Experimental Protocol: Conceptual Nitration of 1,2-Dichlorobenzene

This is a conceptual protocol based on general nitration procedures and has not been optimized for the specific synthesis of 1,2-Dichloro-3,5-dinitrobenzene.

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and dropping funnel, and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

  • Reaction: Slowly add 1,2-dichlorobenzene to the cooled nitrating mixture. The temperature should be carefully monitored and maintained at a low level to control the reaction rate and minimize the formation of by-products.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product isomers.

  • Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, causing the product to precipitate. The solid is then collected by filtration and washed with cold water to remove residual acid.

  • Purification: Due to the likely formation of a mixture of isomers, purification is critical. This can be achieved by fractional crystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

G cluster_0 Synthesis Workflow 1,2-Dichlorobenzene 1,2-Dichlorobenzene Nitration Nitration 1,2-Dichlorobenzene->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Crude Product (Isomer Mixture) Crude Product (Isomer Mixture) Nitration->Crude Product (Isomer Mixture) Purification (Crystallization/Chromatography) Purification (Crystallization/Chromatography) Crude Product (Isomer Mixture)->Purification (Crystallization/Chromatography) 1,2-Dichloro-3,5-dinitrobenzene 1,2-Dichloro-3,5-dinitrobenzene Purification (Crystallization/Chromatography)->1,2-Dichloro-3,5-dinitrobenzene

Caption: Conceptual synthesis workflow for 1,2-Dichloro-3,5-dinitrobenzene.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1,2-Dichloro-3,5-dinitrobenzene is dominated by the strong electron-withdrawing nature of the two nitro groups. This electronic effect makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr) .

The nitro groups at positions 3 and 5 activate the chlorine atoms at positions 1 and 2 for nucleophilic attack. A strong nucleophile, such as a methoxide ion (CH₃O⁻), can replace one of the chlorine atoms.[7] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.

G cluster_1 Nucleophilic Aromatic Substitution Reactant 1,2-Dichloro-3,5-dinitrobenzene Meisenheimer Complex Resonance-Stabilized Intermediate Reactant->Meisenheimer Complex + Nu⁻ Nucleophile Nu⁻ Product Substituted Product Meisenheimer Complex->Product - Cl⁻ Leaving Group Cl⁻

Caption: General mechanism of SNAr on 1,2-Dichloro-3,5-dinitrobenzene.

Applications in Research and Industry

Dichlorodinitrobenzene derivatives are valuable precursors in the synthesis of a wide range of organic molecules. Their utility stems from the ability to sequentially substitute the chlorine atoms and/or reduce the nitro groups to amines, opening up a vast chemical space for further functionalization.

While specific applications for the 1,2-dichloro-3,5-dinitro isomer are not extensively documented in readily accessible literature, related compounds are key intermediates in the following sectors:

  • Pharmaceuticals: Used in the synthesis of various active pharmaceutical ingredients. For instance, substituted nitroaromatics are precursors for compounds investigated for the treatment of nervous system disorders.[8]

  • Agrochemicals: Serve as building blocks for herbicides and pesticides.

  • Dyes and Pigments: The aromatic scaffold and the presence of chromophoric nitro groups make them suitable starting materials for the synthesis of dyes.

Analytical Characterization

The characterization of 1,2-Dichloro-3,5-dinitrobenzene would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the substitution pattern, two distinct signals for the aromatic protons would be expected.

    • ¹³C NMR: Six distinct signals for the aromatic carbons would be anticipated due to the lack of symmetry.[9]

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the nitro groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and C-Cl bonds would be present.

  • Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns, including the loss of nitro groups and chlorine atoms, would confirm the molecular weight and structure.

  • High-Performance Liquid Chromatography (HPLC): A reliable method for assessing the purity of the compound and for separating it from its isomers.

Safety and Handling

Potential Hazards (inferred from related compounds):

  • Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[3][10]

  • Skin and Eye Irritation: May cause severe skin and eye irritation or damage.[10]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[4]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

1,2-Dichloro-3,5-dinitrobenzene is a chemical intermediate with significant potential in organic synthesis, particularly for the preparation of complex molecules in the pharmaceutical and fine chemical industries. Its reactivity, governed by the principles of nucleophilic aromatic substitution, allows for diverse functionalization. However, its synthesis requires careful control to achieve the desired regioselectivity. Due to its potential hazards, strict safety protocols must be followed during its handling and use. Further research into its specific applications and the development of optimized synthetic routes would be beneficial for the scientific community.

References

  • ScienceOpen. Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • PubChem. 1,2-Dichloro-4,5-dinitrobenzene. Available at: [Link]

  • Google Patents. Process for the preparation of 2,3-dichloro-nitrobenzene.
  • PubChem. Substituted pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalines for the treatment of nervous system disorders. Available at: [Link]

  • Google Patents. Process for the production of 1,3-dichloroacetone oxime and its acetate derivative.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Google Patents. Method for synthesizing m-dichlorobenzene from m-dinitrobenzene.
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  • PubMed. Regioselectivity in the nitration of dialkoxybenzenes. Available at: [Link]

  • ChemSrc. 1,2-dichloro-3,5-dinitrobenzene. Available at: [Link]

  • Google Patents. Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate.
  • Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]

  • Scribd. Preparation of 1-Chloro-2,4 - Dinitrobenzene. Available at: [Link]

  • Filo. 66 PROBLEM 23 How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished.. Available at: [Link]

  • Brainly. [FREE] Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in methanol.. Available at: [Link]

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  • GSRS. 3,5-DICHLORO-1,2-DINITROBENZENE. Available at: [Link]

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1,2-Dichloro-3,5-dinitrobenzene chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2-Dichloro-3,5-dinitrobenzene: Properties, Structure, and Reactivity

Introduction

1,2-Dichloro-3,5-dinitrobenzene is a substituted aromatic compound of significant interest in organic synthesis. Its unique electronic and structural features, arising from the presence of both electron-withdrawing nitro groups and halogen substituents, render it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and safety considerations, with a particular focus on its behavior in nucleophilic aromatic substitution reactions. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties and Structural Analysis

1,2-Dichloro-3,5-dinitrobenzene is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 2213-80-1[1][2]
Molecular Formula C₆H₂Cl₂N₂O₄[3][4]
Molecular Weight 237.00 g/mol [3][4]
Appearance Solid[1]
Purity ≥95.0% - ≥98%[2][3]

The structure of 1,2-Dichloro-3,5-dinitrobenzene is characterized by a benzene ring substituted with two chlorine atoms on adjacent carbons (positions 1 and 2) and two nitro groups at positions 3 and 5. The strong electron-withdrawing nature of the nitro groups significantly influences the electron density distribution within the aromatic ring, which is a key determinant of its reactivity.

Caption: Molecular Structure of 1,2-Dichloro-3,5-dinitrobenzene.

Synthesis

While specific industrial-scale synthesis routes for 1,2-Dichloro-3,5-dinitrobenzene are proprietary, a plausible laboratory synthesis can be conceptualized starting from 1,2-dichlorobenzene. The process would involve a nitration step, a common electrophilic aromatic substitution reaction.

Experimental Protocol: Nitration of 1,2-Dichlorobenzene
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, place 1,2-dichlorobenzene.

  • Nitrating Mixture Preparation: Slowly add concentrated sulfuric acid to concentrated nitric acid in a separate beaker, while cooling in an ice bath.

  • Reaction: Carefully add the nitrating mixture dropwise to the stirred 1,2-dichlorobenzene, maintaining the reaction temperature below 10°C.

  • Workup: After the addition is complete, allow the mixture to stir at room temperature for several hours. Pour the reaction mixture onto crushed ice.

  • Isolation: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 1,2-dichloro-4-nitrobenzene and other isomers. Further separation and nitration steps would be required to obtain the desired 1,2-Dichloro-3,5-dinitrobenzene.

Synthesis_of_1_2_Dichloro_3_5_dinitrobenzene 1,2-Dichlorobenzene 1,2-Dichlorobenzene Nitration\n(HNO₃, H₂SO₄) Nitration (HNO₃, H₂SO₄) 1,2-Dichlorobenzene->Nitration\n(HNO₃, H₂SO₄) 1,2-Dichloro-4-nitrobenzene\n(and isomers) 1,2-Dichloro-4-nitrobenzene (and isomers) Nitration\n(HNO₃, H₂SO₄)->1,2-Dichloro-4-nitrobenzene\n(and isomers) Further Nitration Further Nitration 1,2-Dichloro-4-nitrobenzene\n(and isomers)->Further Nitration 1,2-Dichloro-3,5-dinitrobenzene 1,2-Dichloro-3,5-dinitrobenzene Further Nitration->1,2-Dichloro-3,5-dinitrobenzene

Caption: Conceptual synthetic pathway for 1,2-Dichloro-3,5-dinitrobenzene.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1,2-Dichloro-3,5-dinitrobenzene is dominated by nucleophilic aromatic substitution (SNA r). The two nitro groups strongly withdraw electron density from the benzene ring, making it susceptible to attack by nucleophiles.

A notable example is the reaction with sodium methoxide in methanol.[5][6] In this reaction, the methoxide ion (CH₃O⁻) acts as the nucleophile and displaces one of the chlorine atoms.

Regioselectivity

An interesting aspect of this reaction is that only one of the two chlorine atoms is substituted.[7] The substitution occurs preferentially at the chlorine atom that is ortho or para to the activating nitro groups.[8] In the case of 1,2-Dichloro-3,5-dinitrobenzene, the chlorine at position 2 is ortho to the nitro group at position 3, while the chlorine at position 1 is meta to both nitro groups. Therefore, the nucleophilic attack and subsequent substitution will occur at the C-2 position.

Reaction Mechanism

The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[8][9]

  • Nucleophilic Attack: The methoxide ion attacks the carbon atom bearing the chlorine at the 2-position, forming a negatively charged intermediate (Meisenheimer complex). The negative charge is delocalized over the aromatic ring and the nitro groups.

  • Leaving Group Departure: The chloride ion is eliminated from the intermediate, restoring the aromaticity of the ring and forming the final product, 2-methoxy-1-chloro-3,5-dinitrobenzene.

SNAr_Mechanism reactant 1,2-Dichloro-3,5-dinitrobenzene + NaOCH₃ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product 2-Methoxy-1-chloro-3,5-dinitrobenzene + NaCl intermediate->product Leaving Group Departure

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Applications in Research and Development

1,2-Dichloro-3,5-dinitrobenzene serves as a valuable building block in organic synthesis. Its differential reactivity allows for selective functionalization, making it a useful precursor for the synthesis of various target molecules.

In the context of drug development, chlorinated organic molecules play a crucial role.[10] The introduction of chlorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity. While direct applications of 1,2-Dichloro-3,5-dinitrobenzene in pharmaceuticals are not widely documented, its potential as a starting material for the synthesis of novel drug candidates is significant. It can be used to introduce a substituted dinitrophenyl moiety into a larger molecule, which can then be further modified.

Safety, Handling, and Toxicology

1,2-Dichloro-3,5-dinitrobenzene is a hazardous substance and must be handled with appropriate safety precautions. The following information is a summary of the potential hazards and recommended safety measures.

HazardDescription
Acute Toxicity Harmful if swallowed. Fatal in contact with skin. May cause skin irritation.[11]
Eye Damage Causes serious eye damage.[11]
Sensitization May cause an allergic skin reaction.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[11]
Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Ventilation: Use only in a well-ventilated area.

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling.

  • Storage: Store locked up in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[11]

Conclusion

1,2-Dichloro-3,5-dinitrobenzene is a chemical compound with distinct properties and reactivity. Its structure, featuring both chloro and nitro substituents, makes it an important substrate for studying nucleophilic aromatic substitution reactions and a versatile intermediate for the synthesis of more complex organic molecules. A thorough understanding of its chemical behavior and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

  • Brainly. Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in methanol. [Link]

  • Chemsrc. 1,2-dichloro-3,5-dinitrobenzene | CAS#:2213-80-1. [Link]

  • PubChem. 1-Chloro-3,5-dinitrobenzene. [Link]

  • Chegg.com. Solved 1.4 Reaction of 1,2-dichloro-3,5-dinitrobenzene with. [Link]

  • Carl ROTH. Safety Data Sheet: 1,2-Dichlorobenzene. [Link]

  • ResearchGate. The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion: Roles of Meisenheimer Complexes and Radical Pairs. [Link]

  • Filo. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i... [Link]

  • Bartleby. Predict the major organic product of 1,2‑dichloro‑3,5‑dinitrobenzene with sodium methoxide in methanol. [Link]

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  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

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An In-Depth Technical Guide to 1,2-Dichloro-3,5-dinitrobenzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-dichloro-3,5-dinitrobenzene, a substituted aromatic compound with significant potential in synthetic chemistry. As a senior application scientist, this document aims to deliver not just procedural steps but also the underlying scientific principles that govern the synthesis, reactivity, and potential applications of this molecule, with a particular focus on its relevance to drug discovery and development.

Nomenclature and Physicochemical Properties

The compound in focus is systematically named 1,2-dichloro-3,5-dinitrobenzene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its chemical structure consists of a benzene ring substituted with two chlorine atoms at adjacent positions (1 and 2) and two nitro groups at positions 3 and 5.

PropertyValueSource
CAS Number 2213-80-1[1]
Molecular Formula C₆H₂Cl₂N₂O₄[2]
Molecular Weight 236.99 g/mol [3]
Melting Point 56 °C[1]
Boiling Point 318.2±37.0 °C (Predicted)[1]
Density 1.729±0.06 g/cm³ (Predicted)[1]

Synthesis of 1,2-Dichloro-3,5-dinitrobenzene: A Plausible Approach

Reaction Principle: Electrophilic Aromatic Substitution

The introduction of nitro groups onto the benzene ring is achieved through an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion. The nitronium ion is then attacked by the electron-rich benzene ring of 1,2-dichlorobenzene.

The directing effects of the chloro substituents on the benzene ring are crucial in determining the regioselectivity of the nitration. Chlorine is an ortho-, para-directing deactivator. However, the steric hindrance from the adjacent chlorine atom at position 2 will disfavor substitution at the ortho positions (3 and 6). Therefore, the primary sites of nitration will be the para position (4) and the less sterically hindered meta position (5). To achieve the 3,5-dinitro substitution pattern, forcing conditions (higher temperature and prolonged reaction time) are likely necessary to overcome the deactivating effect of the chlorine atoms and the first nitro group.

A Proposed Synthetic Protocol

The following protocol is adapted from the synthesis of a similar compound, 1,5-dichloro-2,4-dinitrobenzene.[4]

Materials:

  • 1,2-Dichlorobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ethanol (95%)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a stoichiometric excess of concentrated nitric acid to a calculated volume of concentrated sulfuric acid. The addition should be done cautiously to control the exothermic reaction.

  • Nitration Reaction: While maintaining the low temperature, slowly add 1,2-dichlorobenzene to the nitrating mixture with vigorous stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a temperature range of 80-100°C to facilitate the dinitration. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is cooled and carefully poured onto crushed ice. The precipitated product is then collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Self-Validation: The purity of the synthesized 1,2-dichloro-3,5-dinitrobenzene should be assessed using techniques like melting point determination, and spectroscopic methods such as NMR and IR spectroscopy. The experimental melting point should be sharp and in close agreement with the literature value.

Chemical Reactivity: Nucleophilic Aromatic Substitution

The presence of two strongly electron-withdrawing nitro groups makes the benzene ring of 1,2-dichloro-3,5-dinitrobenzene highly electron-deficient. This electronic characteristic renders the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5][6]

Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).

The rate-determining step is typically the formation of the Meisenheimer complex. The presence of electron-withdrawing groups ortho and para to the leaving group significantly stabilizes the intermediate and thus accelerates the reaction.[7]

Regioselectivity in 1,2-Dichloro-3,5-dinitrobenzene

In 1,2-dichloro-3,5-dinitrobenzene, the two chlorine atoms are not electronically equivalent. The chlorine at the C1 position is ortho to the nitro group at C5 and para to the nitro group at C3. The chlorine at the C2 position is ortho to the nitro group at C3 and meta to the nitro group at C5.

Due to the superior stabilizing effect of ortho and para nitro groups on the Meisenheimer complex, nucleophilic attack is favored at the C1 and C2 positions. However, the C1 position is activated by two nitro groups (one ortho and one para), while the C2 position is activated by one ortho and one meta nitro group. Therefore, nucleophilic substitution is expected to occur preferentially at the C1 position. For instance, the reaction with sodium methoxide would yield 1-chloro-2-methoxy-3,5-dinitrobenzene as the major product.[8][9][10]

Potential Applications in Drug Development

While specific applications of 1,2-dichloro-3,5-dinitrobenzene in marketed drugs are not prominent, its structural motifs—the chlorinated and nitrated benzene ring—are of significant interest in medicinal chemistry.

  • Scaffold for Synthesis: Dichlorodinitrobenzene derivatives serve as versatile building blocks for the synthesis of more complex molecules. The chloro groups can be selectively replaced by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce diverse functional groups, enabling the generation of compound libraries for drug screening.

  • Bioisosteric Replacement: The dichloro substitution pattern can be utilized as a bioisostere for other chemical groups to modulate the physicochemical properties of a drug candidate, such as its lipophilicity, metabolic stability, and binding affinity to a biological target.[11]

  • Nitroaromatic Prodrugs: Nitroaromatic compounds have been explored as hypoxia-activated prodrugs in cancer therapy. Under the low oxygen conditions characteristic of solid tumors, the nitro group can be reduced by cellular reductases to generate cytotoxic species that kill cancer cells. While the dinitro substitution pattern in 1,2-dichloro-3,5-dinitrobenzene might lead to complex reduction pathways, it represents a potential starting point for the design of novel bioreductive drugs.

Safety and Handling

Dichlorodinitrobenzene compounds are hazardous and must be handled with appropriate safety precautions.[12]

  • Toxicity: These compounds are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[13][14]

  • Irritation: They can cause irritation to the skin, eyes, and respiratory tract.[13]

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.[14]

  • Disposal: Chemical waste should be disposed of in accordance with local and national regulations.

Analytical Characterization

The structure and purity of 1,2-dichloro-3,5-dinitrobenzene can be confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding chloro and nitro substituents.

    • ¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-N, and N=O stretching vibrations, as well as the aromatic C-H and C=C stretching and bending vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural elucidation.

Conclusion

1,2-Dichloro-3,5-dinitrobenzene is a synthetically valuable compound whose reactivity is dominated by the electron-withdrawing nature of its nitro substituents. Its susceptibility to nucleophilic aromatic substitution makes it a useful intermediate for the synthesis of a variety of functionalized aromatic compounds. While direct applications in drug development are not yet established, its structural features are relevant to medicinal chemistry, particularly as a scaffold for creating diverse molecular architectures. Proper handling and safety precautions are paramount when working with this and related hazardous compounds. Further research into the biological activities of derivatives of 1,2-dichloro-3,5-dinitrobenzene could unveil novel therapeutic agents.

References

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Physical properties of 1,2-Dichloro-3,5-dinitrobenzene (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a focused examination of the key physical properties of 1,2-dichloro-3,5-dinitrobenzene (CAS No. 2213-80-1), with a primary emphasis on its melting point and considerations for its boiling point. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies for accurate characterization. It includes a detailed, self-validating protocol for melting point determination, a discussion on the thermal liabilities of nitroaromatic compounds, and stringent safety protocols essential for handling this class of molecule. The aim is to furnish a comprehensive resource grounded in scientific integrity, enabling precise and safe laboratory operations.

Compound Identification and Overview

1,2-Dichloro-3,5-dinitrobenzene is a poly-substituted aromatic compound. The presence of both chloro and nitro functional groups on the benzene ring imparts specific chemical reactivity and physical characteristics. Accurate determination of its physical properties, such as the melting point, is a fundamental first step in its characterization, serving as a crucial indicator of purity and identity for any subsequent application, from synthetic chemistry to materials science.

Table 1: Chemical Identifiers for 1,2-Dichloro-3,5-dinitrobenzene

IdentifierValueSource
Chemical Name 1,2-Dichloro-3,5-dinitrobenzene-
CAS Number 2213-80-1[1][2][3][4][5]
Molecular Formula C₆H₂Cl₂N₂O₄[4]
Molecular Weight 236.997 g/mol [4]
Chemical Structure -

Core Physical Properties

The physical state and phase transition temperatures are dictated by the intermolecular forces, which in this case are influenced by the polar C-Cl and C-NO₂ bonds, as well as molecular symmetry.

Table 2: Physical Property Data for 1,2-Dichloro-3,5-dinitrobenzene

Physical PropertyValueNotes
Melting Point 56 °CExperimental value. Serves as a primary benchmark for purity.[3]
Boiling Point Not available (Predicted to decompose)Direct determination at atmospheric pressure is not advised due to the high risk of explosive decomposition inherent to polynitroaromatic compounds.
Density 1.729 g/cm³ (Predicted)Predicted value, useful for reaction and formulation calculations.[3]
In-Depth Analysis: The Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state in equilibrium. For a pure crystalline compound, this transition occurs over a sharp, well-defined temperature range. The reported melting point of 56 °C for 1,2-dichloro-3,5-dinitrobenzene is a critical parameter for its identification.

Causality and Expertise: The sharpness of the melting range is a direct indicator of sample purity. Impurities disrupt the crystal lattice structure, requiring less energy to overcome the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. A sharp melting range (typically ≤ 1°C) is a strong, albeit not absolute, confirmation of a pure substance. Therefore, the experimental determination of the melting point is not merely a data collection exercise; it is the first and most fundamental analytical validation of the material's quality.

In-Depth Analysis: The Boiling Point

Determining the boiling point of polynitroaromatic compounds like 1,2-dichloro-3,5-dinitrobenzene presents significant challenges and safety risks. These compounds are often thermally unstable and can decompose violently upon heating before reaching their atmospheric boiling point.

Expert Commentary: From a practical standpoint, attempting to measure the boiling point of this compound via standard distillation at atmospheric pressure is strongly discouraged. The energy required to overcome intermolecular forces and achieve boiling may also be sufficient to initiate an uncontrolled, exothermic decomposition. Energetic materials like this are known to be sensitive to heat, shock, and friction. If a boiling point is necessary for theoretical modeling or specific high-temperature applications, it should be determined under high vacuum to lower the temperature required for boiling, and only within a specialized laboratory equipped with appropriate blast shields and remote handling capabilities. For most research and development purposes, the melting point and spectroscopic data provide sufficient characterization.

Experimental Protocol: Melting Point Determination

This protocol describes a self-validating method for the precise determination of the melting point using a capillary-based digital melting point apparatus.

Apparatus and Materials
  • Digital Melting Point Apparatus (e.g., DigiMelt or similar)

  • Capillary tubes (sealed at one end)

  • Watch glass

  • Spatula

  • Sample of 1,2-dichloro-3,5-dinitrobenzene (must be completely dry)

  • Mortar and pestle (optional, for grinding)

Step-by-Step Methodology
  • Sample Preparation: Place a small amount of the crystalline sample onto a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a clean spatula or a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary tube.

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. Alternatively, drop the tube (sealed-end down) through a long glass tube onto the benchtop. The goal is to achieve a tightly packed column of solid approximately 2-3 mm in height. Proper packing is critical for accurate results.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the digital melting point apparatus.

  • Rapid Ramp Rate (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by setting a fast ramp rate (e.g., 10-20 °C per minute). This provides a rough estimate of the melting range. Allow the apparatus to cool significantly before the precise determination.

  • Precise Determination: Set the starting temperature to at least 10-15 °C below the expected melting point (56 °C). Set the ramp rate to a slow value, typically 1-2 °C per minute. A slow heating rate near the melting point is essential for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears within the solid matrix.

    • Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample of 1,2-dichloro-3,5-dinitrobenzene, this range should be narrow and centered around 56 °C.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the characterization of a solid chemical substance.

G cluster_prep Phase 1: Preparation & Safety cluster_analysis Phase 2: Analysis cluster_results Phase 3: Data & Reporting start Acquire Sample of 1,2-Dichloro-3,5-dinitrobenzene safety Review MSDS & Don Appropriate PPE start->safety prep Prepare Dry, Homogeneous Powdered Sample safety->prep purity Assess Purity (TLC, HPLC) [Optional but Recommended] prep->purity bp_con Boiling Point Consideration prep->bp_con mp_det Melting Point Determination purity->mp_det record Record Melting Range (T1-T2) mp_det->record report Final Report Generation bp_con->report Note decomposition risk compare Compare with Literature Value (56 °C) record->compare compare->report

Caption: Workflow for the physical characterization of 1,2-dichloro-3,5-dinitrobenzene.

Mandatory Safety and Handling Precautions

Dinitrobenzene derivatives are classified as highly toxic and must be handled with extreme care. All operations should be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat.

  • Exposure Controls: Use adequate general or local exhaust ventilation to keep airborne concentrations to a minimum. Avoid generating dust.

  • Toxicity: Dinitrobenzenes are very toxic by inhalation, in contact with skin, and if swallowed. They can cause damage to organs through prolonged or repeated exposure.

  • Handling: Wash hands and arms thoroughly after handling. Remove and wash contaminated clothing before reuse. Avoid all contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Store away from strong oxidizing agents and bases.

  • Disposal: This material and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

The physical properties of 1,2-dichloro-3,5-dinitrobenzene, particularly its melting point of 56 °C, are foundational data for its use in research and development. The experimental determination of this value serves as a reliable method for identity confirmation and purity assessment. Conversely, its boiling point is not practically determined due to the inherent thermal instability and decomposition risk associated with polynitroaromatic compounds. Adherence to rigorous experimental protocols and stringent safety measures is paramount when working with this substance. This guide provides the necessary framework for scientists to proceed with both accuracy and caution.

References

  • Chemsrc. (2025-08-20). 1,2-dichloro-3,5-dinitrobenzene | CAS#:2213-80-1. Retrieved from [Link]

  • LookChem. Buy high purity hot sale 1,2-Dichloro-3,5-dinitrobenzene 99% high. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 1,2-Dichloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,2-Dichloro-3,5-dinitrobenzene is a halogenated nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, formulation, and application. This technical guide provides a comprehensive overview of the available data and predictive insights into the solubility and stability of 1,2-Dichloro-3,5-dinitrobenzene. It is important to note that while extensive research has been conducted on related isomers, specific experimental data for 1,2-Dichloro-3,5-dinitrobenzene is limited. Therefore, this guide synthesizes information from closely related analogues to provide a robust framework for researchers. All presented data and protocols are intended to empower scientists to make informed decisions and design effective experimental strategies.

Physicochemical Properties

The structural characteristics of 1,2-Dichloro-3,5-dinitrobenzene, featuring two electron-withdrawing nitro groups and two chlorine atoms on a benzene ring, significantly influence its physical and chemical behavior.

PropertyValue/InformationSource(s)
Chemical Formula C₆H₂Cl₂N₂O₄[1]
Molecular Weight 237.00 g/mol [2]
CAS Number 2213-80-1[1]
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Melting Point Not available. For comparison, 1,5-dichloro-2,4-dinitrobenzene has a melting point of 103-104°C.[3]
Boiling Point Not available.
pKa Not expected to have significant acidic or basic properties in typical aqueous media.

Solubility Profile

The solubility of an organic compound is a critical parameter for its use in synthesis, purification, and formulation. The presence of both polar (nitro groups) and non-polar (dichlorinated benzene ring) moieties in 1,2-Dichloro-3,5-dinitrobenzene suggests a nuanced solubility profile.

Qualitative Solubility

Based on the "like dissolves like" principle and data from analogous compounds, a qualitative solubility profile can be predicted:

  • Water: Expected to have very low solubility in water due to the hydrophobic nature of the dichlorinated benzene ring.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): Expected to exhibit good solubility due to dipole-dipole interactions between the solvent and the polar nitro groups.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate solubility. For instance, the related compound 1,2-dichloro-4,5-dinitrobenzene is soluble in ethanol and acetone.[4]

  • Non-polar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have good solubility. 1,2-dichloro-4,5-dinitrobenzene is soluble in chloroform.[4]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method can be employed to determine the solubility of 1,2-Dichloro-3,5-dinitrobenzene in various solvents at different temperatures.

Objective: To quantitatively determine the equilibrium solubility of 1,2-Dichloro-3,5-dinitrobenzene in a selection of solvents at controlled temperatures.

Materials:

  • 1,2-Dichloro-3,5-dinitrobenzene (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, dichloromethane)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,2-Dichloro-3,5-dinitrobenzene to a known volume of each solvent in a series of sealed vials. The excess solid is crucial to ensure equilibrium is reached.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Equilibrate the samples for a predetermined period (e.g., 24-48 hours) with continuous agitation to ensure saturation. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of 1,2-Dichloro-3,5-dinitrobenzene of known concentrations.

    • Develop and validate an HPLC method for the quantification of 1,2-Dichloro-3,5-dinitrobenzene.

    • Analyze the prepared sample solutions and the standard solutions by HPLC.

    • Construct a calibration curve from the standard solutions and determine the concentration of 1,2-Dichloro-3,5-dinitrobenzene in the sample solutions.

  • Calculation of Solubility:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Diagram of Solubility Determination Workflow:

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature (e.g., 24-48h with agitation) prep1->prep2 samp1 Settle undissolved solid prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.45 µm filter samp2->samp3 samp4 Dilute to known volume samp3->samp4 ana2 HPLC analysis samp4->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Determine concentration from calibration curve ana2->ana3 res1 Calculate solubility (mg/mL or mol/L) ana3->res1

Caption: Workflow for quantitative solubility determination.

Stability Profile and Degradation Pathways

The stability of 1,2-Dichloro-3,5-dinitrobenzene is a critical consideration for its storage, handling, and application, particularly in the context of drug development where degradation products can have toxicological implications. The electron-withdrawing nitro groups activate the benzene ring towards nucleophilic aromatic substitution, which is a likely degradation pathway.

Predicted Stability
  • Thermal Stability: Nitroaromatic compounds can be energetic and may decompose at elevated temperatures. A Differential Scanning Calorimetry (DSC) analysis would be required to determine the decomposition temperature. For instance, a study on dinitro-chloro-azido benzenes showed exothermic decomposition around 120-150°C.[5]

  • Hydrolytic Stability: The compound is expected to be susceptible to hydrolysis, particularly under basic conditions. The chlorine atoms can be displaced by hydroxide ions via a nucleophilic aromatic substitution mechanism. The reaction of the related 1,2-dichloro-4,5-dinitrobenzene with hydroxide ions has been shown to proceed through the formation of Meisenheimer complexes.[6]

  • Photostability: Many nitroaromatic compounds are known to be sensitive to light. Photodegradation can occur, leading to a variety of byproducts.

  • Oxidative Stability: The presence of nitro groups generally confers resistance to oxidative degradation. However, strong oxidizing agents may still lead to decomposition.

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the degradation of 1,2-Dichloro-3,5-dinitrobenzene under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the major degradation products.

Materials:

  • 1,2-Dichloro-3,5-dinitrobenzene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • pH meter

  • Thermostatically controlled ovens

  • Photostability chamber

  • HPLC-UV/DAD and LC-MS systems

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1,2-Dichloro-3,5-dinitrobenzene in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period. The reaction of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide, a strong nucleophile, indicates its susceptibility to basic conditions.[7]

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 80-100 °C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV/DAD method to separate the parent compound from its degradation products.

    • Use LC-MS to identify and characterize the major degradation products by determining their mass-to-charge ratios and fragmentation patterns.

Diagram of Forced Degradation Study Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stress1 Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) ana1 Sample at time points stress1->ana1 stress2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress2->ana1 stress3 Oxidation (e.g., 3% H₂O₂, RT) stress3->ana1 stress4 Thermal (e.g., 100°C, solid & solution) stress4->ana1 stress5 Photolytic (ICH Q1B guidelines) stress5->ana1 ana2 Neutralize (if needed) ana1->ana2 ana3 HPLC-UV/DAD Analysis (Assay and Impurity Profile) ana2->ana3 ana4 LC-MS Analysis (Identification of Degradants) ana3->ana4 out2 Develop Stability-Indicating Method ana3->out2 out1 Identify Degradation Pathways ana4->out1 out3 Establish Storage Conditions out1->out3

Caption: Workflow for a comprehensive forced degradation study.

Predicted Degradation Pathway: Nucleophilic Aromatic Substitution

The primary anticipated degradation pathway for 1,2-Dichloro-3,5-dinitrobenzene under hydrolytic (especially basic) conditions is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the chloride ions.

Diagram of a Potential Hydrolytic Degradation Pathway:

G cluster_pathway Potential Hydrolytic Degradation Pathway start 1,2-Dichloro-3,5-dinitrobenzene intermediate1 Monohydroxylated Intermediate start->intermediate1 + OH⁻ - Cl⁻ product1 2-Chloro-4,6-dinitrophenol intermediate1->product1 intermediate2 Dihydroxylated Intermediate intermediate1->intermediate2 + OH⁻ - Cl⁻ product2 3,5-Dinitrocatechol intermediate2->product2

Caption: A plausible nucleophilic aromatic substitution pathway for hydrolytic degradation.

Safety and Handling

  • Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[8]

  • Irritation: May cause skin and eye irritation.[8]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[8]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 1,2-Dichloro-3,5-dinitrobenzene, based on established chemical principles and data from analogous compounds. While specific experimental data for this molecule is sparse, the provided protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate the necessary data for their specific applications. The predicted susceptibility to nucleophilic aromatic substitution, particularly under basic conditions, is a key consideration for its handling and formulation. By following the outlined experimental methodologies, scientists and drug development professionals can build a robust data package to support the advancement of their research and development activities involving this compound.

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A Technical Guide to the Spectroscopic Characterization of 1,2-Dichloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 1,2-Dichloro-3,5-dinitrobenzene (CAS No. 2213-80-1).[1] As a key intermediate in various synthetic pathways, unambiguous structural confirmation is paramount for researchers and drug development professionals. This document synthesizes foundational spectroscopic principles with comparative data from related isomers to present a predictive, in-depth characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore the causal relationships between the molecule's unique substitution pattern and its spectral output, detail robust protocols for data acquisition, and provide a holistic framework for using these techniques in concert for structural elucidation and purity assessment.

Molecular Structure and Its Spectroscopic Implications

1,2-Dichloro-3,5-dinitrobenzene possesses the molecular formula C₆H₂Cl₂N₂O₄.[2] Its structure features a benzene ring with a distinct substitution pattern: two adjacent chlorine atoms and two nitro groups in a meta arrangement relative to each other.

Structure:

(Note: A 2D representation. C1 & C2 have Cl substituents, C3 & C5 have NO₂ substituents, and C4 & C6 are bonded to H.)

A critical first step in predicting spectroscopic outcomes is the analysis of molecular symmetry. Due to the substitution pattern, 1,2-dichloro-3,5-dinitrobenzene lacks any plane of symmetry that would render atoms chemically equivalent. Consequently, we can predict:

  • Two unique proton (¹H) environments.

  • Six unique carbon (¹³C) environments.

This lack of symmetry is a key identifying feature that will be reflected in the complexity of its NMR spectra.

Predicted Spectroscopic Data: A Multi-faceted Fingerprint

The following data are predicted based on the compound's structure, applying established principles of spectroscopy and drawing comparisons from documented isomers.

Technique Parameter Predicted Value / Observation Rationale & Causality
¹H NMR Chemical Shift (δ)~8.5 - 8.8 ppmThe two aromatic protons (at C4 and C6) are heavily deshielded by the strong electron-withdrawing effects of the adjacent and meta-positioned nitro groups.
Splitting PatternTwo doublets (d)The two non-equivalent protons exhibit meta-coupling, with a small coupling constant (⁴JHH) typically in the range of 2-3 Hz.
¹³C NMR Number of Signals6The absence of symmetry renders all six carbons in the aromatic ring chemically distinct.
Chemical Shifts (δ)C-NO₂ (~145-150 ppm), C-Cl (~130-135 ppm), C-H (~125-130 ppm)Carbons attached to electronegative nitro groups are the most deshielded. Carbons bonded to chlorine are also significantly downfield, followed by the protonated carbons.[3][4]
IR Spectroscopy NO₂ Asymmetric Stretch~1530 - 1560 cm⁻¹ (Strong)A characteristic, high-intensity absorption for aromatic nitro compounds.[5]
NO₂ Symmetric Stretch~1340 - 1360 cm⁻¹ (Strong)The second key vibrational mode for the nitro group, also typically strong.[5]
Aromatic C=C Stretch~1450 - 1600 cm⁻¹ (Medium)Multiple bands are expected in this region, corresponding to the benzene ring vibrations.
C-Cl Stretch~1000 - 1100 cm⁻¹ (Medium-Strong)The exact position depends on the overall electronic environment of the ring.
Mass Spec. (EI) Molecular Ion (M⁺·)m/z 236 (base peak for cluster)Based on the monoisotopic mass of C₆H₂Cl₂N₂O₄.
Isotopic PatternM⁺· (m/z 236), M+2 (m/z 238), M+4 (m/z 240)The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will produce a characteristic cluster with an approximate intensity ratio of 9:6:1.[6]
Key Fragmentsm/z 190, m/z 201, m/z 155Corresponding to the loss of NO₂ (M-46), loss of Cl (M-35), and subsequent loss of another fragment (e.g., M-Cl-NO₂).

Methodologies for Spectroscopic Data Acquisition

Acquiring high-quality, reproducible data is contingent on rigorous experimental protocols. The methodologies described below represent a self-validating system for the characterization of 1,2-dichloro-3,5-dinitrobenzene.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆ for compounds with lower solubility). Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard single-pulse proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

    • Co-add at least 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover 0 to 200 ppm.

    • Employ a relaxation delay of 5 seconds and acquire a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise, as the ¹³C nucleus is less sensitive.

IR Spectroscopy Protocol (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage. Apply consistent pressure using the instrument's anvil.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal and anvil after the measurement.

Mass Spectrometry Protocol (EI-GC/MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation (for purity analysis):

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 50:1).

    • Temperature Program: Start at a moderate temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

  • MS Detection (Electron Ionization):

    • Ionization Energy: Use the standard 70 eV to generate reproducible fragmentation patterns suitable for library comparison.[7]

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

    • Source Temperature: Set to ~230 °C.

Visualization of Analytical Workflows and Data

Visualizing the process and expected outcomes is key to understanding the analytical strategy.

G Figure 1: Integrated Spectroscopic Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation Sample 1,2-Dichloro-3,5- dinitrobenzene Sample Sol_NMR Dissolve in CDCl₃ Sample->Sol_NMR Sol_MS Dissolve in DCM Sample->Sol_MS Solid_IR Use Solid (ATR) Sample->Solid_IR NMR_Acq 400 MHz NMR (¹H & ¹³C) Sol_NMR->NMR_Acq MS_Acq GC-MS (EI, 70 eV) Sol_MS->MS_Acq IR_Acq FT-IR Spectrometer (ATR) Solid_IR->IR_Acq NMR_Data Chemical Shifts Splitting Patterns Number of Signals NMR_Acq->NMR_Data IR_Data Functional Group Frequencies (NO₂, C-Cl) IR_Acq->IR_Data MS_Data Molecular Ion (m/z) Isotopic Pattern Fragmentation MS_Acq->MS_Data Final_ID Structural Confirmation & Purity Assessment NMR_Data->Final_ID IR_Data->Final_ID MS_Data->Final_ID G Figure 2: Predicted EI Mass Spectrometry Fragmentation M C₆H₂Cl₂N₂O₄⁺· m/z = 236, 238, 240 F1 C₆H₂Cl₂NO₂⁺· m/z = 190, 192, 194 M->F1 - NO₂ F2 C₆H₂ClN₂O₄⁺ m/z = 201, 203 M->F2 - Cl· F3 C₆H₂ClNO₂⁺ m/z = 155, 157 F2->F3 - NO₂

Caption: Figure 2: Key fragmentation pathways in EI-MS.

Conclusion: A Self-Validating Triad

The structural confirmation of 1,2-Dichloro-3,5-dinitrobenzene relies not on a single piece of data, but on the convergence of evidence from NMR, IR, and MS. The ¹H and ¹³C NMR spectra confirm the number and electronic environment of the proton and carbon atoms. IR spectroscopy provides definitive evidence for the presence of the critical nitro functional groups. Finally, mass spectrometry confirms the molecular weight, elemental composition (via isotopic patterns), and provides a fragmentation map consistent with the proposed structure. When used in concert, these techniques provide a robust, self-validating system for the unambiguous identification and quality assessment of this important chemical entity.

References

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An In-depth Technical Guide to the Safe Handling of 1,2-Dichloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2-Dichloro-3,5-dinitrobenzene (CAS No. 2213-80-1) is a chlorinated and nitrated aromatic compound.[1][2][3] While its direct large-scale applications are limited, it and similar molecules serve as crucial intermediates in the synthesis of more complex chemical structures in pharmaceutical and materials science research. The presence of two nitro groups and two chlorine atoms on the benzene ring confers significant reactivity and a distinct hazard profile. The electron-withdrawing nature of the nitro groups makes the compound susceptible to nucleophilic aromatic substitution, a property leveraged in synthesis but also a source of potential reactivity hazards.[4][5]

This guide provides an in-depth analysis of the potential hazards associated with 1,2-Dichloro-3,5-dinitrobenzene and outlines comprehensive safety protocols for its handling, storage, and disposal. It is intended for researchers, chemists, and drug development professionals who may work with this or structurally related compounds. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the toxicological, physical, and environmental hazards of 1,2-Dichloro-3,5-dinitrobenzene is the foundation of a robust safety plan. While specific toxicological data for this exact isomer is not extensively published, the hazard profile can be reliably inferred from structurally similar dinitrobenzene and dichloronitrobenzene compounds.

A summary of the key physical and chemical properties is essential for predicting its behavior under laboratory conditions.

PropertyValueSource(s)
CAS Number 2213-80-1[1][2][3]
Molecular Formula C₆H₂Cl₂N₂O₄[3]
Molecular Weight 237.00 g/mol [3]
Appearance Crystalline Solid (inferred)[6]
Melting Point 86 - 90 °C (for 1,3-Dinitrobenzene)[6]
Solubility Insoluble in water[7][8]

The primary risks associated with 1,2-Dichloro-3,5-dinitrobenzene are its high acute toxicity via multiple exposure routes and its potential for causing severe irritation and allergic reactions.

  • Acute Toxicity: Dinitrobenzene derivatives are known to be highly toxic. Hazards include being harmful if swallowed, and potentially fatal if it comes into contact with the skin or is inhaled.[6][8][9] The primary mechanism of toxicity for many dinitro-aromatic compounds involves the disruption of cellular respiration and the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.

  • Skin and Eye Damage: The compound is expected to cause skin irritation and serious eye damage.[9] Prolonged or repeated skin contact may lead to an allergic skin reaction (sensitization), meaning subsequent exposures to even minute quantities can trigger a significant allergic response.[9]

  • Organ Toxicity: Prolonged or repeated exposure to related dinitrobenzenes may cause damage to organs, particularly the blood (hematological system), testes, and kidneys.[6][10][11]

The following table summarizes the anticipated hazard classifications under the Globally Harmonized System (GHS).

Hazard ClassGHS StatementSource(s)
Acute Toxicity, OralHarmful if swallowed[9]
Acute Toxicity, DermalFatal in contact with skin[6]
Acute Toxicity, InhalationFatal if inhaled[6]
Skin Corrosion/IrritationCauses skin irritation[8]
Serious Eye Damage/IrritationCauses serious eye damage
Skin SensitizationMay cause an allergic skin reaction[9]
Specific Target Organ ToxicityMay cause damage to organs through prolonged or repeated exposure[6][10]
Aquatic Hazard, AcuteVery toxic to aquatic life[10][12]
Aquatic Hazard, ChronicVery toxic to aquatic life with long lasting effects[6][8]
  • Combustibility: This compound is a combustible solid. While not readily ignitable, it can burn if exposed to a significant heat source.[9]

  • Thermal Decomposition: Upon heating, dinitro-aromatic compounds can undergo exothermic decomposition, which can be vigorous and potentially explosive under confinement.[13] Hazardous decomposition products include toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[7][9]

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[7][10] Its known reactivity with nucleophiles like sodium methoxide underscores the need to avoid contact with basic substances unless part of a controlled reaction.[4][5]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.

  • Chemical Fume Hood: All handling of 1,2-Dichloro-3,5-dinitrobenzene, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[14]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to maintain low background concentrations of airborne contaminants.

  • Designated Area: A specific area within the lab should be designated for work with this compound to prevent cross-contamination.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[14]

The high dermal toxicity of this compound necessitates meticulous attention to PPE selection and use.[15]

Body PartPPE SpecificationRationale & Citation(s)
Respiratory NIOSH-approved respirator with particulate filters (N95 or higher).Required when handling the powder outside of a fume hood or if dust generation is likely.[14][16]
Eyes/Face Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[7][14][15]
Hands Double-gloving with chemically resistant gloves (e.g., nitrile).Provides a robust barrier against a substance that is fatal on skin contact. Inspect gloves before use and change them immediately upon contamination.[15][16]
Body A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Prevents skin contact on arms and torso.[14][16]
Footwear Closed-toe, closed-heel, chemical-resistant shoes.Protects feet from spills.[15][16]

Section 3: Safe Handling and Storage Protocols

  • Preparation: Before starting, ensure the fume hood is operational, all required PPE is donned correctly, and emergency equipment is accessible.

  • Weighing: Weigh the solid material within the fume hood. Use a disposable weigh boat or line the balance with protective paper to contain any minor spills.

  • Transfers: Conduct all transfers of the solid or its solutions within the fume hood. Use a spatula for solids and appropriate glassware for solutions. Avoid any actions that could generate dust.

  • Post-Handling: After use, decontaminate the work surface and any equipment used. Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[7] Do not eat, drink, or smoke in the work area.[7][9]

  • Location: Store in a cool, dry, and well-ventilated area.[7][14]

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.

  • Container: Keep the container tightly closed to prevent contamination and exposure.[14]

  • Segregation: Store away from incompatible materials, especially strong bases and oxidizing agents.[7][10]

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical to minimizing harm.

Exposure RouteAction
Inhalation Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][14]
Skin Contact This is a medical emergency. Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[7][10][14]

A spill of 1,2-Dichloro-3,5-dinitrobenzene requires a careful and systematic response. Evacuate non-essential personnel from the area immediately.

Spill_Response_Workflow cluster_Initial_Actions Phase 1: Immediate Response cluster_Assessment_Prep Phase 2: Assessment & Preparation cluster_Cleanup Phase 3: Containment & Cleanup cluster_Finalization Phase 4: Final Steps Spill Spill Discovered Alert Alert Personnel & Evacuate Area Spill->Alert Isolate Isolate Spill & Restrict Access Alert->Isolate Assess Assess Spill Size & Location Isolate->Assess Don_PPE Don Full PPE: - Respirator - Face Shield & Goggles - Double Gloves - Lab Coat Assess->Don_PPE Contain Cover Spill with Absorbent Material (Avoid Raising Dust) Don_PPE->Contain Collect Carefully Sweep/Scoop into Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with Appropriate Solvent & Soap Solution Collect->Decontaminate Package Seal Waste Container Decontaminate->Package Doff_PPE Remove & Dispose of Contaminated PPE as Hazardous Waste Package->Doff_PPE Report Report Incident to Safety Officer Doff_PPE->Report

Caption: Emergency spill response workflow for 1,2-Dichloro-3,5-dinitrobenzene.

Section 5: Waste Disposal

All waste containing 1,2-Dichloro-3,5-dinitrobenzene, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.[8][12]

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Arrange for disposal through your certified EHS provider, ensuring full compliance with all local, regional, and national regulations.[12]

Conclusion

1,2-Dichloro-3,5-dinitrobenzene is a hazardous chemical that demands the highest level of respect and caution. Its profile of high acute toxicity, particularly via dermal contact, combined with its potential for severe irritation and long-term organ damage, necessitates the stringent application of engineering controls, personal protective equipment, and standardized handling protocols. By understanding these risks and diligently implementing the safety measures outlined in this guide, researchers can work with this compound while minimizing the potential for harm to themselves, their colleagues, and the environment.

References

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  • Sigma-Aldrich. (2023). Safety Data Sheet - 1,2-Dichloro-4-nitrobenzene.
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Mechanism of action of 1,2-Dichloro-3,5-dinitrobenzene in reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 1,2-Dichloro-3,5-dinitrobenzene in Reactions

Authored by: Gemini, Senior Application Scientist

Abstract

1,2-Dichloro-3,5-dinitrobenzene is a pivotal reagent in organic synthesis, primarily utilized as an electrophilic aromatic substrate. Its reactivity is dominated by a powerful mechanism: Nucleophilic Aromatic Substitution (SNAr). This guide provides a comprehensive exploration of this mechanism, detailing the electronic factors that govern its reactivity, the principles of regioselectivity, and practical, field-proven experimental protocols. Designed for researchers and drug development professionals, this document synthesizes theoretical principles with actionable insights to ensure safe and effective application in the laboratory.

Introduction: The Unique Reactivity of a Highly Activated Aromatic System

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the strategic placement of potent electron-withdrawing groups can dramatically invert this reactivity, making the ring susceptible to attack by nucleophiles. 1,2-Dichloro-3,5-dinitrobenzene is a classic example of such an activated system.

The benzene ring is substituted with two chloro groups, which serve as excellent leaving groups, and two nitro (NO₂) groups. The nitro groups are profoundly electron-withdrawing, acting through both inductive and resonance effects. This withdrawal of electron density renders the aromatic ring highly electron-deficient (electrophilic) and primes it for Nucleophilic Aromatic Substitution (SNAr).[1][2][3] This compound and its isomers are foundational in synthesizing a range of materials, from pharmaceuticals to dyes.[4][5]

Table 1: Physicochemical Properties and Safety Information

PropertyValueReference
CAS Number 2213-80-1[6]
Molecular Formula C₆H₂Cl₂N₂O₄[6]
Molecular Weight 237.00 g/mol [7]
Appearance Yellowish crystalline solid[8]
Melting Point Approx. 103-104 °C (for related isomers)[9]
Key Hazards Fatal in contact with skin, Causes serious eye damage, May cause an allergic skin reaction, Very toxic to aquatic life.

Note: Data for closely related isomers is used where specific data for 1,2-dichloro-3,5-dinitrobenzene is not available. Always consult the specific Safety Data Sheet (SDS) for the reagent in use.

The Core Mechanism: Addition-Elimination (SNAr)

The reaction of 1,2-dichloro-3,5-dinitrobenzene does not proceed via SN1 or SN2 mechanisms, which are common for aliphatic systems. The SN2 pathway is sterically hindered by the benzene ring, while the SN1 pathway would require the formation of a highly unstable aryl cation.[3][10] Instead, it follows a two-step addition-elimination pathway.

Step 1 (Addition): Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (e.g., methoxide, NH₃, amine) on one of the carbon atoms bearing a chlorine atom. This is the rate-determining step of the reaction.[11] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][3]

Step 2 (Elimination): Restoration of Aromaticity The aromatic system is restored in a rapid second step, where the leaving group (a chloride ion) is expelled from the tetrahedral intermediate.

Caption: General workflow for the SNAr addition-elimination mechanism.

The stability of the Meisenheimer complex is the key to the entire process. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization provides significant stabilization, lowering the activation energy of the first step and facilitating the reaction.[3][12]

Causality of Experimental Choices: Regioselectivity Explained

In 1,2-dichloro-3,5-dinitrobenzene, the two chlorine atoms are not equivalent. One is at the C1 position, and the other is at C2. A common laboratory reaction involves treating this compound with sodium methoxide (NaOCH₃), which results in the substitution of only one chlorine atom to yield a single major product.[13][14][15] Understanding which chlorine is replaced requires analyzing the stability of the potential Meisenheimer intermediates.

  • Attack at C1: A nucleophilic attack at the C1 position allows the resulting negative charge to be delocalized onto the nitro group at the C5 position (para).

  • Attack at C2: An attack at the C2 position allows the negative charge to be delocalized onto the nitro group at the C3 position (ortho).

Both ortho and para nitro groups can effectively stabilize the negative charge through resonance.[16][17] However, steric hindrance often plays a deciding role. The C2 position is flanked by a chlorine atom and a nitro group, making it more sterically hindered than the C1 position. Consequently, nucleophilic attack is generally favored at the less hindered C1 position. The resulting major product is 2-chloro-1-methoxy-3,5-dinitrobenzene.[1]

Regioselectivity sub 1,2-Dichloro-3,5-dinitrobenzene + NaOCH₃ path1 Attack at C1 sub->path1 path2 Attack at C2 (Sterically Hindered) sub->path2 int1 Intermediate 1 (Charge delocalized to para-NO₂) path1->int1 prod1 Product 1 (Major Product) int1->prod1 More Stable Pathway int2 Intermediate 2 (Charge delocalized to ortho-NO₂) path2->int2 prod2 Product 2 (Minor Product) int2->prod2 Less Stable Pathway

Caption: Logical relationship of regioselectivity in the SNAr reaction.

Self-Validating Protocol: Synthesis of 2-Chloro-1-methoxy-3,5-dinitrobenzene

This protocol describes a representative SNAr reaction. A self-validating system is one where checkpoints and expected observations confirm the reaction is proceeding correctly.

Objective: To replace one chlorine atom of 1,2-dichloro-3,5-dinitrobenzene with a methoxy group using sodium methoxide.

Materials & Reagents:

  • 1,2-Dichloro-3,5-dinitrobenzene

  • Sodium methoxide (NaOCH₃)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup (Trustworthiness Checkpoint 1):

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 1.0 g of 1,2-dichloro-3,5-dinitrobenzene in 25 mL of anhydrous methanol.

    • Expert Insight: Anhydrous methanol is crucial. The presence of water would lead to the formation of hydroxide ions, a competing nucleophile, which could lead to undesired hydrolysis byproducts.

  • Reagent Addition (Trustworthiness Checkpoint 2):

    • Slowly add a stoichiometric equivalent (1.0 eq) of sodium methoxide to the stirred solution at room temperature.

    • Observation: The solution will likely develop a deep color (yellow, orange, or red), which is characteristic of the formation of the Meisenheimer complex. This color change is a key indicator that the reaction has initiated.[18]

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 65 °C) for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting material spot should diminish.

    • Expert Insight: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without being so aggressive as to cause decomposition or side reactions.

  • Work-up & Isolation (Trustworthiness Checkpoint 3):

    • Cool the reaction mixture to room temperature.

    • Remove the methanol using a rotary evaporator.

    • Dissolve the resulting residue in 30 mL of dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with 20 mL of water, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

    • Expert Insight: The NaHCO₃ wash neutralizes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product.

Workflow A 1. Setup Dissolve substrate in anhydrous methanol B 2. Reagent Addition Add sodium methoxide. Observe color change. A->B C 3. Reaction Reflux for 2-4 hours. Monitor by TLC. B->C D 4. Quench & Extraction Remove solvent, add DCM, wash with H₂O & NaHCO₃. C->D E 5. Drying Dry organic layer with MgSO₄. D->E F 6. Isolation Filter and concentrate via rotary evaporation. E->F G 7. Purification Recrystallize crude solid to get pure product. F->G

Caption: Experimental workflow for a typical SNAr synthesis.

Authoritative Grounding: Safety and Handling

1,2-Dichloro-3,5-dinitrobenzene and its analogs are hazardous materials that demand strict adherence to safety protocols.[19][20]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated chemical fume hood.

  • Toxicology: These compounds are classified as highly toxic. They can be fatal if absorbed through the skin and are harmful if swallowed.[19] Avoid creating dust.

  • Handling: Do not get in eyes, on skin, or on clothing. After handling, wash hands and any exposed skin thoroughly.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. This material is very toxic to aquatic life with long-lasting effects.[20]

References

  • Brainly. (2023). Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in methanol. Available at: [Link]

  • Chegg. (2020). Solved: When 1,2-dichloro-3,5-dinitrobenzene is treated... Available at: [Link]

  • Chegg. (2019). Solved: 1.4 Reaction of 1,2-dichloro-3,5-dinitrobenzene with... Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Filo. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide... Available at: [Link]

  • PrepChem.com. Synthesis of 3,5-dichloronitrobenzene. Available at: [Link]

  • Chegg. (2019). Solved: (5) 1.4 Reaction of 1,2-dichloro-3,5-dinitrobenzene w... Available at: [Link]

  • Bartleby. (2023). Predict the major organic product of 1,2‑dichloro‑3,5‑dinitrobenzene with sodium methoxide in methanol. Available at: [Link]

  • Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Available at: [Link]

  • ResearchGate. (2013). The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion: Roles of Meisenheimer Complexes and Radical Pairs. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Available at: [Link]

  • Organic Syntheses. 2,4,5-triaminonitrobenzene. Available at: [Link]

  • Google Patents. (2013). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

Sources

An In-depth Technical Guide to the Electron-Withdrawing Effects of Nitro Groups in 1,2-Dichloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dichloro-3,5-dinitrobenzene is a key aromatic substrate whose reactivity is profoundly influenced by the potent electron-withdrawing nature of its two nitro (-NO₂) groups. This guide provides a comprehensive technical exploration of the electronic effects at play within this molecule, detailing the underlying principles that govern its reactivity, particularly in the context of nucleophilic aromatic substitution (SNAr). For researchers in medicinal chemistry and materials science, a deep understanding of these principles is paramount for the rational design of synthetic routes and the development of novel molecular entities.

The Dominance of Electron-Withdrawing Effects

The chemical behavior of 1,2-dichloro-3,5-dinitrobenzene is dictated by the synergistic electron-withdrawing properties of its substituents: two nitro groups and two chlorine atoms. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a fact that can be quantitatively assessed through Hammett constants.[1] These effects are transmitted through two primary mechanisms: the inductive effect and the resonance effect.

Inductive and Resonance Effects of the Nitro Group

The nitro group deactivates the benzene ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects.[2]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This effect acidifies the aromatic protons and renders the ring electron-deficient.

  • Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. This is possible due to the presence of the π-bond within the nitro group and the positive formal charge on the nitrogen atom.[2] This delocalization further reduces the electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group.

The combination of these two effects makes the aromatic ring in 1,2-dichloro-3,5-dinitrobenzene highly electrophilic and, consequently, susceptible to attack by nucleophiles.

Visualization of Electron Delocalization

The resonance structures of a nitro-substituted benzene ring clearly illustrate the withdrawal of electron density from the aromatic system.

Caption: Resonance delocalization in nitrobenzene.

Spectroscopic Characterization

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for 1,2-dichloro-3,5-dinitrobenzene.

Spectroscopic TechniquePredicted Key Features
¹H NMR Two singlets are expected in the aromatic region (δ 7.5-9.0 ppm). The significant downfield shift is due to the strong deshielding effect of the two nitro groups and the chlorine atoms. The integration ratio of these two peaks would be 1:1.
¹³C NMR Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbons directly attached to the nitro groups would be the most downfield due to the strong electron-withdrawing effect. The carbons bonded to chlorine will also be downfield, while the remaining carbons will be at a relatively upfield position.
Infrared (IR) Strong characteristic absorption bands for the nitro groups are expected. The asymmetric N-O stretching vibration should appear in the range of 1550-1475 cm⁻¹, and the symmetric N-O stretching vibration should be observed between 1360-1290 cm⁻¹.[3] Aromatic C-H stretching would be seen around 3100-3000 cm⁻¹, and C-Cl stretching vibrations would appear in the fingerprint region.[4]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 1,2-dichloro-3,5-dinitrobenzene is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the aromatic ring makes it an excellent electrophile for attack by a wide range of nucleophiles.[5][6]

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups.[7] This delocalization is key to stabilizing the intermediate and facilitating the reaction.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).

Caption: General mechanism of SNAr.

Regioselectivity

In 1,2-dichloro-3,5-dinitrobenzene, both chlorine atoms are activated towards nucleophilic attack. The nitro group at position 3 activates the chlorine at position 2 (ortho) and the nitro group at position 5 activates the chlorine at position 1 (meta). However, the ortho activation is generally stronger due to more effective resonance stabilization of the Meisenheimer complex. Therefore, nucleophilic attack is more likely to occur at the C-2 position.

Experimental Protocol: Synthesis of a N-Aryl-Dinitroaniline Derivative

This section provides a representative, detailed methodology for a nucleophilic aromatic substitution reaction using a substrate structurally similar to 1,2-dichloro-3,5-dinitrobenzene. This protocol for the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with substituted anilines can be adapted for reactions with 1,2-dichloro-3,5-dinitrobenzene.

Materials and Reagents
  • 1,2-Dichloro-3,5-dinitrobenzene

  • Substituted aniline

  • Methanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 1,2-dichloro-3,5-dinitrobenzene (1 equivalent) in methanol.

  • Addition of Nucleophile: To the stirred solution, add the substituted aniline (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol-water.

Experimental_Workflow cluster_2 Experimental Workflow A 1. Dissolve 1,2-dichloro-3,5-dinitrobenzene in methanol B 2. Add substituted aniline A->B C 3. Stir at room temperature or heat B->C D 4. Monitor reaction by TLC C->D E 5. Cool and collect precipitate or remove solvent D->E F 6. Purify by recrystallization E->F

Caption: SNAr experimental workflow.

Conclusion

The two nitro groups in 1,2-dichloro-3,5-dinitrobenzene exert a powerful electron-withdrawing effect, rendering the aromatic ring highly susceptible to nucleophilic attack. This property makes it a valuable substrate in organic synthesis for the construction of complex molecules. A thorough understanding of the interplay between inductive and resonance effects, as well as the mechanism of nucleophilic aromatic substitution, is essential for leveraging the reactivity of this and related compounds in research and development.

References

  • Chemistry LibreTexts. (2023, October 30). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Randle, R. R., & Whiffen, D. H. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the Chemical Society (Resumed), 3497.
  • Chem LibreTexts. (2021, September 22). IR: nitro groups. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 24). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2,4-Dinitrobenzene. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Hammett equation. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1,2-Dichloro-3,5-dinitrobenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Electrophile

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,2-Dichloro-3,5-dinitrobenzene is a powerful and highly versatile electrophilic building block. Its utility stems from a unique confluence of structural features: two vicinal chlorine atoms, which can act as leaving groups, and two strongly electron-withdrawing nitro groups. These nitro groups, positioned meta to each other, profoundly influence the electronic character of the benzene ring, rendering it exceptionally susceptible to nucleophilic attack.

This guide provides an in-depth exploration of the reactivity of 1,2-dichloro-3,5-dinitrobenzene, focusing on its application in Nucleophilic Aromatic Substitution (SNAr) reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its reaction with various nucleophiles, and present a framework for its strategic deployment in research, discovery, and process development environments.

The Engine of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthetic utility of 1,2-dichloro-3,5-dinitrobenzene is almost exclusively driven by the SNAr mechanism. Unlike typical aromatic rings which are nucleophilic, the electron-poor nature of this substrate allows it to be attacked by nucleophiles.[1] The reaction proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom. This step is typically the rate-determining step and results in the formation of a tetrahedral intermediate, breaking the aromaticity of the ring.[2][3]

  • Formation of the Meisenheimer Complex: The resulting negatively charged intermediate, known as a Meisenheimer complex, is resonance-stabilized. The negative charge is delocalized onto the electron-withdrawing nitro groups, a critical factor that lowers the activation energy and facilitates the reaction.[1][2]

  • Elimination of Leaving Group: Aromaticity is restored as the chloride ion is expelled, yielding the final substituted product.

Caption: The addition-elimination pathway of the SNAr reaction.

Regioselectivity: A Tale of Two Chlorines

A critical consideration for this substrate is regioselectivity. The two chlorine atoms are not electronically equivalent. The chlorine at the C2 position is ortho to the C3-nitro group and para to the C5-nitro group. The chlorine at the C1 position is meta to both nitro groups. Because SNAr is strongly activated by electron-withdrawing groups at the ortho and para positions, nucleophilic attack will preferentially occur at the C2 position.[2][4][5] This predictable selectivity is a significant synthetic advantage, allowing for the controlled, stepwise functionalization of the aromatic core.

Caption: Nucleophilic attack is favored at the C2 position.

Experimental Protocols & Applications

The following protocols are designed as robust starting points for researchers. They emphasize safety, efficiency, and reproducibility. All manipulations involving potent electrophiles and strong bases should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow General Experimental Workflow A Reaction Setup (Inert Atmosphere, Solvent, Reagents) B Reaction Monitoring (TLC, GC-MS, LC-MS) A->B C Aqueous Workup (Quenching, Extraction) B->C D Purification (Recrystallization, Chromatography) C->D E Product Characterization (NMR, MS, m.p.) D->E

Sources

The Strategic Role of 1,2-Dichloro-3,5-dinitrobenzene in Advanced Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chromophoric Potential

In the intricate landscape of synthetic organic chemistry, 1,2-dichloro-3,5-dinitrobenzene stands as a pivotal intermediate, particularly in the synthesis of high-performance dyes and pigments. Its unique molecular architecture, characterized by the presence of two electron-withdrawing nitro groups and two labile chlorine atoms on a benzene scaffold, renders it a highly reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, enabling the construction of complex chromophoric systems with desirable properties such as high tinctorial strength, excellent lightfastness, and robust thermal stability.

This technical guide provides an in-depth exploration of 1,2-dichloro-3,5-dinitrobenzene as a chemical intermediate for the synthesis of a diverse range of dyes. We will delve into its fundamental physicochemical properties, explore the mechanistic rationale behind its reactivity, and provide detailed, field-proven protocols for its application in the synthesis of azo and heterocyclic dyes. This document is intended for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and drug development who seek to leverage the synthetic versatility of this important building block.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 1,2-dichloro-3,5-dinitrobenzene is paramount for its safe handling and effective use in synthesis.

PropertyValueReference(s)
Chemical Formula C₆H₂Cl₂N₂O₄[1]
Molecular Weight 237.00 g/mol [1]
Appearance Pale yellow crystalline solid
Melting Point 105-107 °C
CAS Number 2213-80-1
Solubility Soluble in many organic solvents such as ethanol, acetone, and dimethylformamide (DMF). Insoluble in water.

Safety and Handling:

1,2-Dichloro-3,5-dinitrobenzene is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All waste materials should be disposed of in accordance with institutional and national regulations for hazardous chemical waste.

The Chemistry of Activation: Understanding Reactivity

The utility of 1,2-dichloro-3,5-dinitrobenzene as a dye intermediate is fundamentally linked to the principles of nucleophilic aromatic substitution (SNAr). The two nitro groups, being powerful electron-withdrawing groups, significantly activate the benzene ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro groups.

In the case of 1,2-dichloro-3,5-dinitrobenzene, the chlorine atoms are the leaving groups. A nucleophile, typically an amine or a phenoxide, will preferentially attack the carbon atom bearing a chlorine atom that is activated by the adjacent nitro groups. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1,2-Dichloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 1,2-Dichloro-3,5-dinitrobenzene in Synthesis

1,2-Dichloro-3,5-dinitrobenzene is a highly activated aromatic substrate of significant interest in synthetic organic chemistry. Its utility stems from the strategic placement of two potent electron-withdrawing nitro groups (–NO₂) and two vicinal chlorine leaving groups on the benzene ring. This specific arrangement renders the aromatic core exceptionally electron-deficient and, therefore, highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Unlike nucleophile-rich aromatic systems that undergo electrophilic substitution, electron-poor rings like this one react readily with nucleophiles.[1] This reactivity profile makes 1,2-dichloro-3,5-dinitrobenzene a versatile scaffold for the synthesis of complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and materials science, where precise functionalization of an aromatic core is paramount.[2] This guide provides an in-depth analysis of the mechanistic principles governing its SNAr reactions, explores the critical issue of regioselectivity, and offers detailed, field-tested protocols for its reaction with various classes of nucleophiles.

Section 1: The Addition-Elimination Mechanism of SNAr

The SNAr reaction is fundamentally a two-step process: nucleophilic addition followed by elimination.[3][4] This pathway is distinct from SN1 or SN2 reactions common in aliphatic chemistry.

  • Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. A nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The presence of strong electron-withdrawing groups, such as nitro groups, is crucial as they delocalize the negative charge, thereby stabilizing this high-energy intermediate.[1]

  • Step 2: Elimination and Restoration of Aromaticity. The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. This step is typically fast.

The rate-determining step is the formation of the Meisenheimer complex; hence, any factor that stabilizes this intermediate, such as the presence of ortho or para nitro groups, will accelerate the reaction.[1][5]

Caption: Regioselectivity is dictated by Meisenheimer complex stability.

Section 3: Experimental Protocols

Safety Preamble: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Dinitroaromatic compounds are potentially toxic and can be absorbed through the skin. Handle with care.

Protocol 3.1: Monosubstitution with Alkoxides - Synthesis of 2-Methoxy-1-chloro-3,5-dinitrobenzene

This protocol details the reaction with sodium methoxide, a strong nucleophile, where the methoxy group selectively displaces the more activated chlorine atom. [6][7]

  • Underlying Principle: The methoxide ion (CH₃O⁻) attacks the electron-deficient C2 position. The choice of methanol as a solvent is convenient as it is the conjugate acid of the nucleophile and readily dissolves the reactants.

  • Materials and Equipment:

    • 1,2-Dichloro-3,5-dinitrobenzene

    • Sodium methoxide (solid or as a solution in methanol)

    • Anhydrous Methanol (MeOH)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Standard glassware for work-up (separatory funnel, beakers)

    • Rotary evaporator

  • Detailed Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 g of 1,2-dichloro-3,5-dinitrobenzene in 25 mL of anhydrous methanol.

    • Carefully add 1.05 molar equivalents of sodium methoxide to the stirring solution at room temperature. A color change is typically observed.

    • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the cooled reaction mixture into 100 mL of cold deionized water.

    • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash the filter cake with cold water.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the purified product.

    • Dry the product under vacuum.

  • Characterization:

    • Melting Point: Determine the melting point and compare it to the literature value.

    • NMR Spectroscopy (¹H, ¹³C): Confirm the structure and regiochemistry. The appearance of a singlet around 4.0 ppm is indicative of the methoxy group.

    • Mass Spectrometry: Confirm the molecular weight of the product.

Protocol 3.2: Monosubstitution with Amines - Synthesis of N-Substituted 2-Amino-1-chloro-3,5-dinitrobenzene

Amines are excellent nucleophiles for SNAr reactions. This protocol provides a general method for the reaction with a secondary amine like piperidine. [8]

  • Underlying Principle: The neutral amine acts as the nucleophile. A second equivalent of the amine or a non-nucleophilic tertiary amine base (like triethylamine) is often added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the primary amine nucleophile.

  • Materials and Equipment:

    • 1,2-Dichloro-3,5-dinitrobenzene

    • Piperidine (or other desired amine)

    • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Detailed Procedure:

    • Dissolve 1.0 g of 1,2-dichloro-3,5-dinitrobenzene in 20 mL of the chosen solvent in a 50 mL round-bottom flask.

    • To the stirring solution, add 2.2 molar equivalents of the amine nucleophile dropwise at room temperature. The use of a slight excess ensures the reaction goes to completion and neutralizes the formed acid.

    • Stir the reaction at room temperature for 4-8 hours or gently heat to 40-50°C to accelerate the reaction if necessary. Monitor by TLC.

    • Upon completion, the reaction mixture is ready for work-up.

  • Work-up and Purification:

    • Pour the reaction mixture into 150 mL of a dilute acid solution (e.g., 1 M HCl) to protonate and dissolve the excess amine.

    • The product will typically precipitate out of the aqueous solution. If not, extract the aqueous phase with a suitable organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel or by recrystallization.

  • Characterization:

    • NMR Spectroscopy (¹H, ¹³C): Confirm the successful substitution and regiochemistry.

    • IR Spectroscopy: Look for the disappearance of the N-H stretch (if a primary amine was used) and the characteristic peaks for the aromatic nitro groups.

Protocol 3.3: Cyclization via Disubstitution with Dithiols

This protocol demonstrates a more advanced application, where a dinucleophile like a 1,3-dithiol can be used to form a heterocyclic ring system via a double SNAr reaction. This often requires more forcing conditions to substitute the second, less-activated chlorine. [9][10]

  • Underlying Principle: The dithiol is deprotonated by a strong base (e.g., Sodium Hydride, NaH) to form a more potent dithiolate nucleophile. The first substitution occurs rapidly at the C2 position. The second intramolecular substitution at C1 is slower but is driven by the formation of a stable heterocyclic ring.

  • Materials and Equipment:

    • 1,2-Dichloro-3,5-dinitrobenzene

    • 1,3-Propanedithiol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Dimethylacetamide (DMA) or DMF

    • Schlenk flask or three-neck flask with an inert gas (Argon or Nitrogen) inlet

    • Syringes for liquid transfer

    • Magnetic stirrer and stir bar

  • Detailed Procedure:

    • Under an inert atmosphere, add 2.2 equivalents of sodium hydride to a flask containing anhydrous DMA (20 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add 1.0 equivalent of 1,3-propanedithiol via syringe to the NaH suspension. Allow the mixture to stir for 30 minutes at 0°C to ensure complete formation of the dithiolate.

    • In a separate flask, dissolve 1.0 equivalent of 1,2-dichloro-3,5-dinitrobenzene in a minimum amount of anhydrous DMA.

    • Add the solution of the substrate dropwise to the dithiolate solution at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100°C. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours (6-12 h).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench it by pouring it into a beaker of ice water.

    • Acidify the aqueous mixture with dilute HCl.

    • Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate using a rotary evaporator.

    • Purify the crude material by column chromatography on silica gel to isolate the desired dihydrobenzodithiepine product.

  • Characterization:

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the cyclized product.

    • NMR Spectroscopy (¹H, ¹³C): To confirm the cyclic structure.

Section 4: Summary of Reaction Conditions

Nucleophile ClassExample NucleophileSolventBaseTypical Temp.Expected Product TypeReference
Alkoxides Sodium MethoxideMethanol(Self)Reflux (65°C)Monosubstitution,[7] [6]
Amines PiperidineDMF / MeCNExcess AmineRT - 50°CMonosubstitution[8]
Thiols 1,3-PropanedithiolDMA / DMFSodium Hydride80 - 100°CDisubstitution (Cyclization),[9] [10]

Section 5: Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, ensure all reagents are pure and solvents are anhydrous, especially for reactions involving strong bases like NaH. Gentle heating can often drive the reaction to completion.

  • Side Products: In amine reactions, disubstitution can occur, especially with prolonged reaction times, higher temperatures, or a large excess of the nucleophile. Monitor the reaction closely by TLC to stop it once the desired monosubstituted product is maximized.

  • Purification Challenges: The products are often polar, yellow-to-orange colored solids. Column chromatography with a gradient elution of ethyl acetate in hexanes is typically effective for purification. Recrystallization is a viable alternative for obtaining highly pure material.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are excellent for SNAr reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing nucleophilicity. [11]

References

  • Benchchem. (n.d.). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
  • ARKAT USA, Inc. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC, 2003(xiii), 184-190.
  • Brainly. (2023). Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in methanol.
  • Chegg. (2020). Solved 5. When 1,2-dichloro-3,5-dinitrobenzene is treated.
  • Wiley-VCH. (n.d.). SNAr Reaction of 1,5-Dichloro-2,4-dinitrobenzene with S-, O-, and N-Nucleophiles. ChemInform.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (n.d.). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • ResearchGate. (2016). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols.
  • Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Essential Role of 2,4-Dichloro-3,5-dinitrobenzotrifluoride.

Sources

Application Note: Regioselective Synthesis of 2-Chloro-1-methoxy-3,5-dinitrobenzene via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Activated Aryl Halides

The reaction of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. This particular transformation is of significant interest to researchers in drug development and materials science due to the versatile functionality of its product, 2-chloro-1-methoxy-3,5-dinitrobenzene. The presence of two nitro groups on the benzene ring profoundly activates the substrate, making it highly susceptible to attack by nucleophiles.[1][2] This activation is not merely a rate enhancement; it governs the reaction's regioselectivity, providing a predictable pathway to a specific isomer.

This guide provides a comprehensive overview of the underlying mechanism, a detailed experimental protocol, and critical insights for successfully executing this synthesis. The information herein is tailored for researchers and professionals who require a robust and reproducible method for preparing this valuable chemical intermediate.

Mechanistic Deep Dive: Unraveling the SNAr Pathway and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3] Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism involves the formation of a discrete, negatively charged intermediate known as a Meisenheimer complex.[2][4]

Pillars of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the attack of the electron-rich methoxide ion (CH₃O⁻) on one of the electron-deficient carbons bearing a chlorine atom. This step temporarily breaks the aromaticity of the ring to form a resonance-stabilized carbanion (the Meisenheimer complex).[2][4]

  • Leaving Group Departure: The aromaticity of the ring is restored in the second step through the elimination of a chloride ion (Cl⁻), which is a good leaving group.

The Critical Question of Regioselectivity:

In 1,2-dichloro-3,5-dinitrobenzene, the two chlorine atoms are in distinct chemical environments. The choice of which chlorine is substituted is determined by the stability of the resulting Meisenheimer complex. The powerful electron-withdrawing nitro groups (-NO₂) are key to stabilizing the negative charge of this intermediate through resonance, but only when they are positioned ortho or para to the site of attack.[3][5][6]

  • Attack at C-2: Nucleophilic attack at the C-2 position (para to the C-5 nitro group and ortho to the C-3 nitro group) allows the negative charge of the Meisenheimer complex to be delocalized onto both nitro groups. This extensive delocalization results in a more stable intermediate.

  • Attack at C-1: Attack at the C-1 position (ortho to the C-6 position and meta to the C-3 and C-5 nitro groups) results in a less stable intermediate. The meta-positioned nitro groups do not effectively participate in resonance stabilization of the negative charge.[7]

Consequently, the reaction proceeds selectively at the C-2 position to yield 2-chloro-1-methoxy-3,5-dinitrobenzene as the major product.[5][8][9]

Caption: Regioselective SNAr mechanism for the reaction.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. It is imperative to conduct this experiment in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )CAS NumberSupplier SuggestionNotes
1,2-Dichloro-3,5-dinitrobenzene237.0126531-23-9Sigma-AldrichPotentially toxic solid. Handle with care.
Sodium Methoxide (25% in Methanol)54.02 (solid)124-41-4Sigma-AldrichCorrosive and moisture-sensitive.
Anhydrous Methanol (MeOH)32.0467-56-1Fisher ScientificUse a dry solvent for best results.
Dichloromethane (DCM)84.9375-09-2VWRFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Acros OrganicsDrying agent.
Deionized Water (H₂O)18.027732-18-5-For workup.
Round-bottom flask (100 mL)---Flame-dried before use.
Reflux Condenser---
Magnetic Stirrer and Stir Bar---
Inert Atmosphere Setup (N₂ or Ar)---To prevent moisture contamination.
Step-by-Step Procedure

Reaction Setup:

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar to remove any residual moisture.

  • Allow the flask to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Assemble a reflux apparatus with the flask and a condenser.[10][11]

Reaction Execution:

  • To the reaction flask, add 1,2-dichloro-3,5-dinitrobenzene (e.g., 2.37 g, 10.0 mmol).

  • Add 30 mL of anhydrous methanol and stir the mixture to dissolve the starting material.

  • Slowly add a 25% solution of sodium methoxide in methanol (e.g., 2.38 mL, ~10.5 mmol, 1.05 equivalents) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle.[11][12]

  • Allow the reaction to proceed for 1-2 hours. Monitor the progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold deionized water in a beaker. A yellow precipitate of the crude product should form.[12]

  • Stir the aqueous mixture for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Air-dry the crude product. For further purification, recrystallization from ethanol or column chromatography on silica gel can be performed.

Expected Results
ParameterExpected Value
Product Name 2-Chloro-1-methoxy-3,5-dinitrobenzene
Molecular Formula C₇H₅ClN₂O₅[13]
Molecular Weight 232.58 g/mol [13]
Appearance Light yellow crystalline solid
Expected Yield 85-95% (after purification)
Melting Point Varies based on purity, check supplier data if available

Safety, Handling, and Waste Disposal

  • 1,2-Dichloro-3,5-dinitrobenzene: This compound is a dinitroaromatic and should be handled as a potentially toxic and irritant substance. Avoid inhalation of dust and skin contact.

  • Sodium Methoxide: This reagent is highly corrosive and will cause severe burns. It reacts violently with water. Handle the solution with extreme care, ensuring no contact with skin or eyes. Always work under an inert atmosphere.[10]

  • Solvents: Methanol and dichloromethane are flammable and toxic. All manipulations should be performed in a fume hood.

  • Waste Disposal: The halogenated organic waste, including the filtrate and any solvents used for cleaning, must be collected in a designated halogenated waste container for proper disposal.[12]

General Experimental Workflow

The following diagram illustrates the logical flow of the entire experimental process.

Workflow start Start setup Assemble & Flame-Dry Reflux Apparatus (Inert Atmosphere) start->setup reagents Charge Flask with 1,2-dichloro-3,5-dinitrobenzene and Anhydrous MeOH setup->reagents addition Add Sodium Methoxide Solution reagents->addition reflux Heat to Reflux (1-2 hours) addition->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete? workup Cool & Quench in Water monitor->workup Complete? filtration Vacuum Filtration to Collect Crude Product workup->filtration purify Purify by Recrystallization/Chromatography filtration->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive sodium methoxide (hydrolyzed by moisture).Use fresh, anhydrous methanol and a new bottle of sodium methoxide solution. Ensure the apparatus is perfectly dry.
Insufficient heating.Ensure the mixture is at a steady reflux.
Formation of Multiple Products Reaction run for too long or excess nucleophile.Use only a slight excess (1.05 eq) of sodium methoxide and monitor the reaction closely by TLC to avoid disubstitution.
Low Yield after Workup Product is partially soluble in the aqueous phase.Ensure the precipitation is done in cold water. Perform an extraction of the aqueous filtrate with DCM to recover dissolved product.

References

  • Brainly. (2023, August 22). Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in methanol. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry Nucleophilic Aromatic Substitution Experiment PDF. Retrieved from [Link]

  • Chegg.com. (2020, March 4). Solved 5. When 1,2-dichloro-3,5-dinitrobenzene is treated. Retrieved from [Link]

  • bartleby. (2023, February 28). Predict the major organic product of 1,2‑dichloro‑3,5‑dinitrobenzene with sodium methoxide in methanol. Retrieved from [Link]

  • Homework For You. (2020). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Brainly. (2020, February 21). Predict the product formed in the nucleophilic aromatic substitution reaction between. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chegg.com. (2019, September 12). Solved (5) 1.4 Reaction of 1,2-dichloro-3,5-dinitrobenzene w. Retrieved from [Link]

  • Redalyc. (n.d.). Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chegg.com. (2023, February 27). Solved Predict the major organic product of. Retrieved from [Link]

  • LookChem. (n.d.). Benzene, 1-chloro-2-methoxy-3,5-dinitro. Retrieved from [Link]

  • Filo. (2024, December 10). Choose the compound in each of the following pairs that reacts faster with. Retrieved from [Link]

Sources

The Enigmatic Probe: Unraveling the Potential of 1,2-Dichloro-3,5-dinitrobenzene in Biochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-3,5-dinitrobenzene (DCDNB) is a dichlorinated and dinitrated aromatic compound with significant electrophilic character. While its direct applications in biochemical research are not as extensively documented as its close analog, 1-chloro-2,4-dinitrobenzene (CDNB), its chemical structure suggests a high potential for use as a chemical probe, particularly in the study of enzymes that catalyze nucleophilic substitution reactions. This application note explores the theoretical basis for the use of DCDNB in biochemical research, drawing parallels with the well-established applications of CDNB, particularly as a substrate for glutathione S-transferases (GSTs). We provide a comprehensive overview of the chemical properties of DCDNB, a comparative analysis of its potential reactivity, and detailed protocols for the analogous use of CDNB in enzymatic assays. This guide aims to equip researchers with the foundational knowledge to explore the utility of DCDNB in their own experimental systems.

Introduction: The Chemical Potential of 1,2-Dichloro-3,5-dinitrobenzene

1,2-Dichloro-3,5-dinitrobenzene is a crystalline solid with the molecular formula C₆H₂Cl₂N₂O₄. The presence of two electron-withdrawing nitro groups (-NO₂) and two chlorine atoms on the benzene ring renders the aromatic system highly electron-deficient. This pronounced electrophilicity makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] In a biological context, this reactivity is particularly relevant for interactions with endogenous nucleophiles such as the thiol group of cysteine residues in proteins and, most notably, the tripeptide glutathione (GSH).

While specific and widespread biochemical applications of 1,2-Dichloro-3,5-dinitrobenzene are not prominently featured in the current scientific literature, its structural similarity to 1-chloro-2,4-dinitrobenzene (CDNB) provides a strong rationale for its potential use in similar applications. CDNB is a widely utilized substrate for the spectrophotometric assay of glutathione S-transferase (GST) activity.[2][3] GSTs are a superfamily of enzymes involved in the detoxification of a wide array of xenobiotic and endogenous compounds. They catalyze the conjugation of the thiol group of glutathione to electrophilic substrates, thereby increasing their water solubility and facilitating their excretion from the cell.

This document will therefore focus on the established applications of CDNB as a paradigm for the potential utility of DCDNB, while also discussing the chemical differences that might lead to altered reactivity and specificity.

Comparative Analysis: 1,2-Dichloro-3,5-dinitrobenzene vs. 1-chloro-2,4-dinitrobenzene

The key differences in the chemical structures of DCDNB and CDNB lie in the number and position of the chlorine and nitro substituents. These differences are expected to influence their reactivity and interaction with enzymes.

Feature1,2-Dichloro-3,5-dinitrobenzene (DCDNB)1-chloro-2,4-dinitrobenzene (CDNB)
Molecular Formula C₆H₂Cl₂N₂O₄C₆H₃ClN₂O₄
Molecular Weight 237.00 g/mol 202.55 g/mol [4]
Structure Two chlorine atoms at positions 1 and 2; two nitro groups at positions 3 and 5.One chlorine atom at position 1; two nitro groups at positions 2 and 4.
Potential Reactivity The two chlorine atoms are potential leaving groups. The nitro groups at positions 3 and 5 provide strong activation for nucleophilic attack, particularly at the carbon bearing the chlorine at position 2. The chlorine at position 1 is also activated, though potentially to a different extent.The single chlorine atom at position 1 is the leaving group. The nitro groups at positions 2 and 4 (ortho and para to the chlorine) provide strong activation for nucleophilic attack.
Potential for Enzyme Specificity The presence of two potential reaction sites and a different substitution pattern could lead to altered or more specific interactions with the active site of enzymes like GSTs compared to CDNB.Well-established as a broad-spectrum substrate for various GST isozymes.[5]

Expert Insight: The differential positioning of the nitro groups and the presence of a second chlorine atom in DCDNB are not trivial modifications. In SNAr reactions, the stability of the intermediate Meisenheimer complex is crucial. The arrangement of electron-withdrawing groups in DCDNB may lead to a different stabilization of this intermediate upon nucleophilic attack compared to CDNB, thereby altering the reaction kinetics. This could potentially make DCDNB a more selective substrate for certain GST isozymes or, conversely, a poorer substrate overall.

Application in Focus: The Glutathione S-Transferase (GST) Activity Assay using CDNB as a Model

The most prominent application of compounds like DCDNB in biochemical research is in the measurement of GST activity. The assay using CDNB is a cornerstone of studies on drug metabolism, oxidative stress, and cancer research.[3][6]

Principle of the Assay

The assay is based on the GST-catalyzed conjugation of the thiol group of reduced glutathione (GSH) to the electrophilic carbon of CDNB.[5] This reaction results in the formation of a thioether conjugate, S-(2,4-dinitrophenyl)glutathione. The formation of this product can be continuously monitored by measuring the increase in absorbance at 340 nm.[7] The rate of this increase is directly proportional to the GST activity in the sample.

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution mechanism, as illustrated below.

GST_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products GSH Glutathione (GSH) GST Glutathione S-Transferase (GST) GSH->GST CDNB 1-Chloro-2,4-dinitrobenzene (CDNB) CDNB->GST Conjugate S-(2,4-dinitrophenyl)glutathione GST->Conjugate Catalysis HCl HCl GST->HCl

Caption: GST-catalyzed conjugation of GSH and CDNB.

Detailed Protocol for GST Activity Assay (Cuvette Format)

This protocol is adapted from established methods for measuring GST activity using CDNB.[5][7] Researchers interested in evaluating DCDNB would likely start with a similar protocol, optimizing substrate concentrations and reaction conditions.

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 6.5

  • 10 mM Reduced Glutathione (GSH) solution (prepare fresh daily in buffer)

  • 10 mM 1-chloro-2,4-dinitrobenzene (CDNB) solution (dissolved in ethanol)

  • Enzyme sample (e.g., cell lysate, purified GST)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

    • 880 µL of 100 mM Potassium Phosphate Buffer (pH 6.5)

    • 100 µL of 10 mM GSH solution

    • 10 µL of 10 mM CDNB solution

  • Blank Measurement: Prepare a blank cuvette containing the reaction mixture but substitute the enzyme sample with an equal volume of buffer. Place the blank cuvette in the spectrophotometer and zero the absorbance at 340 nm.

  • Initiate the Reaction: Add 10 µL of the enzyme sample to the sample cuvette containing the reaction mixture.

  • Kinetic Measurement: Immediately after adding the enzyme, mix the contents of the cuvette by gentle inversion and start recording the absorbance at 340 nm every 30 seconds for a total of 5 minutes.

  • Data Analysis:

    • Calculate the change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Subtract the rate of the non-enzymatic reaction (from a control reaction without the enzyme) from the rate of the enzymatic reaction.

    • Calculate the GST activity using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * (Vtotal / Venzyme)

      • Where:

        • ε (molar extinction coefficient for S-(2,4-dinitrophenyl)glutathione) = 9.6 mM⁻¹cm⁻¹[5]

        • l (path length of the cuvette) = 1 cm

        • Vtotal = total volume of the reaction mixture

        • Venzyme = volume of the enzyme sample added

GST_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, GSH, CDNB) start->prepare_reagents prepare_reaction_mix Prepare Reaction Mixture in Cuvette prepare_reagents->prepare_reaction_mix blank_measurement Blank Spectrophotometer at 340 nm prepare_reaction_mix->blank_measurement add_enzyme Add Enzyme Sample to Initiate Reaction blank_measurement->add_enzyme kinetic_measurement Kinetic Measurement (ΔA340/min for 5 min) add_enzyme->kinetic_measurement data_analysis Data Analysis (Calculate GST Activity) kinetic_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the GST activity assay.

Potential Applications Beyond GST Assays

Given their electrophilic nature, DCDNB and related compounds have potential applications beyond serving as enzyme substrates.

  • Enzyme Inhibition Studies: Electrophilic compounds can act as irreversible inhibitors of enzymes by covalently modifying critical amino acid residues in the active site, particularly cysteine.[8] DCDNB could be explored as a potential inhibitor of various enzymes, with its reactivity and specificity being key determinants of its efficacy.

  • Chemical Probes for Cellular Imaging: When conjugated to a fluorescent dye, DCDNB could potentially be used as a chemical probe to visualize the localization and activity of GSTs or other thiol-containing molecules within living cells.[9][10] However, the impact of the fluorescent tag on the molecule's properties must be carefully considered.[11]

  • Probing Thiol Reactivity: DCDNB could be employed to study the reactivity of thiol groups in various biological contexts, helping to elucidate their role in cellular processes.

Future Perspectives and Conclusion

While 1,2-Dichloro-3,5-dinitrobenzene remains a relatively unexplored molecule in the realm of biochemical research, its chemical properties strongly suggest its potential as a valuable tool. Further investigation is warranted to characterize its reactivity with glutathione and its efficacy as a substrate for different GST isozymes. Comparative studies with CDNB would be particularly insightful in delineating the structure-activity relationships that govern the interaction of these compounds with biological systems.

For researchers and drug development professionals, the exploration of novel chemical probes like DCDNB could open new avenues for assay development, inhibitor design, and a deeper understanding of cellular detoxification pathways. The protocols and principles outlined in this application note, based on the well-established use of CDNB, provide a solid foundation for embarking on such investigations.

References

  • CDNB: Significance and symbolism. (2025, June 23). [Source details not fully available]
  • Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjug
  • The CDNB enzyme assay performed in the QBM lab utilizes the enzyme ______ and its substr
  • 1-Chloro-2,4-dinitrobenzene is an irreversible inhibitor of human thioredoxin reductase. Loss of thioredoxin disulfide reductase activity is accompanied by a large increase in NADPH oxidase activity. (1995, February 24). PubMed.
  • Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds. (n.d.). PMC - NIH.
  • Glutathione S-transferase activity towards 1-chloro-2,4-dinitrobenzene... (n.d.).
  • LC-APCI(-)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases. (2020, March 4). PubMed.
  • The conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene... (n.d.).
  • Direct measurement of the rate of glutathione synthesis in 1-chloro-2,4-dinitrobenzene tre
  • Nucleophilic aromatic substitution of glutathione and 1-chloro-2,4-dinitrobenzene in reverse micelles. A model system to assess the transition-state stabilization in glutathione transferase catalyzed conjugation. (n.d.).
  • Solved 5.
  • Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in methanol. (2023, August 22). Brainly.
  • (PDF) Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols. (2016, February 1).
  • Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6. (n.d.). NIH.
  • Solved 1.4 Reaction of 1,2-dichloro-3,5-dinitrobenzene with. (2019, September 11). Chegg.com.
  • 2,5-Dichloro-1,3-dinitrobenzene | C6H2Cl2N2O4 | CID 75177. PubChem. [Link]

  • Dual-binding benzene and rhodamine B conjugate derivatives as fluorescent chemodosimeter for hypochlorite in living cell imaging. (2020, March 15). PubMed.
  • Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B with Photochemical and Fluorescent Properties. (n.d.). MDPI.
  • Fluorescent dyes alter intracellular targeting and function of cell-penetr
  • 1-Chloro-3,5-dinitrobenzene | C6H3ClN2O4 | CID 33098. PubChem. [Link]

  • 2,4,5-triaminonitrobenzene. Organic Syntheses Procedure. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • Angelica Yinzi alleviates 1-chloro-2,4-dinitrobenzene-induced atopic dermatitis by inhibiting activation of NLRP3 inflammasome and down-regulating the MAPKs/NF-kB signaling p

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Application and Protocol for the Study of Glutathione S-Transferase Activity using Dinitrochlorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Disclaimer: This document addresses the enzymatic assay of Glutathione S-Transferases (GSTs). The initial topic requested was "1,2-Dichloro-3,5-dinitrobenzene for studying enzyme activity." Following a comprehensive literature search, no established protocols for the use of this specific isomer as a substrate for GSTs were identified. However, the closely related compound, 1-chloro-2,4-dinitrobenzene (CDNB) , is a universally recognized and widely utilized substrate for the kinetic analysis of GST activity across various biological samples. This guide will, therefore, focus on the principles and protocols for the CDNB-based GST assay, which is a robust and well-documented method for researchers in enzymology and drug development.

Introduction: The Significance of Glutathione S-Transferases and the Utility of a Chromogenic Substrate

Glutathione S-Transferases (GSTs) are a superfamily of multifunctional enzymes pivotal to cellular detoxification.[1] These enzymes protect cells from endogenous and xenobiotic toxins by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic compounds.[1][2] This conjugation reaction renders the substrates more water-soluble, facilitating their subsequent metabolism and excretion.[3] Given their central role in cellular defense and drug metabolism, the study of GST activity is crucial in toxicology, oncology, and drug development.

The measurement of GST activity is routinely performed using a spectrophotometric assay that employs a chromogenic substrate, most commonly 1-chloro-2,4-dinitrobenzene (CDNB).[4][5][6] CDNB is an ideal substrate for several reasons: it is recognized by a broad range of GST isozymes, and its conjugation with GSH results in the formation of a thioether product, S-(2,4-dinitrophenyl)glutathione, which exhibits a significant increase in absorbance at 340 nm.[3][4] This change in absorbance allows for a continuous and straightforward kinetic measurement of GST activity.[4]

This application note provides a detailed protocol for the determination of GST activity in various biological samples using the CDNB-based spectrophotometric assay. It also delves into the underlying principles of the assay, data interpretation, and troubleshooting, offering a comprehensive guide for researchers.

Principle of the Method: A Nucleophilic Aromatic Substitution Reaction

The GST-catalyzed reaction between CDNB and glutathione is a classic example of nucleophilic aromatic substitution. The enzyme facilitates the deprotonation of the thiol group of glutathione to form a highly nucleophilic thiolate anion (GS⁻). This anion then attacks the electron-deficient carbon atom of the CDNB molecule to which the chlorine atom is attached. The nitro groups on the benzene ring of CDNB are strongly electron-withdrawing, which activates the ring towards nucleophilic attack. The resulting reaction product, S-(2,4-dinitrophenyl)glutathione, has a distinct absorbance maximum at 340 nm, unlike the reactants. The rate of increase in absorbance at this wavelength is directly proportional to the GST activity in the sample.

Reaction Mechanism

GST Catalyzed Reaction cluster_products Products CDNB 1-Chloro-2,4-dinitrobenzene (CDNB) GST Glutathione S-Transferase (GST) CDNB->GST Substrate Binding GSH Glutathione (GSH) GSH->GST Co-substrate Binding Product S-(2,4-dinitrophenyl)glutathione (absorbs at 340 nm) HCl HCl GST->Product Catalysis GST Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer, GSH, and CDNB solutions Mix Add Buffer, GSH, and Sample to wells Reagents->Mix Samples Prepare Samples (Lysates/Homogenates) Samples->Mix Equilibrate Incubate at 25°C for 5 min Mix->Equilibrate Initiate Add CDNB to start the reaction Equilibrate->Initiate Measure Read Absorbance at 340 nm kinetically for 5 min Initiate->Measure Calculate_Rate Determine the rate of change in absorbance (ΔA340/min) Measure->Calculate_Rate Subtract_Blank Subtract the non-enzymatic rate (blank) Calculate_Rate->Subtract_Blank Calculate_Activity Calculate GST Activity using the molar extinction coefficient Subtract_Blank->Calculate_Activity

Caption: Workflow for the spectrophotometric GST assay.

Data Presentation and Interpretation

The activity of GST is calculated based on the rate of formation of the S-(2,4-dinitrophenyl)glutathione conjugate, which is determined by monitoring the increase in absorbance at 340 nm.

Calculation of GST Activity

The activity of the enzyme is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conjugation of 1 µmol of CDNB with GSH per minute under the specified conditions.

The calculation is as follows:

GST Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_sample) * D

Where:

  • ΔA₃₄₀/min: The rate of change in absorbance at 340 nm per minute (corrected for the blank).

  • ε: The molar extinction coefficient of S-(2,4-dinitrophenyl)glutathione at 340 nm, which is 9.6 mM⁻¹cm⁻¹.

  • l: The path length of the light beam through the sample in cm. For a standard 96-well plate, this value needs to be determined or provided by the manufacturer. A typical value is around 0.5 cm.

  • V_total: The total volume of the reaction in the well (in this protocol, 200 µL or 0.2 mL).

  • V_sample: The volume of the sample added to the well (in this protocol, 10 µL or 0.01 mL).

  • D: The dilution factor of the sample, if any.

Quantitative Data Summary
ParameterValueReference
Substrate 1-Chloro-2,4-dinitrobenzene (CDNB)[4][5]
Co-substrate Reduced Glutathione (GSH)[4][6]
Wavelength of Detection 340 nm[3]
Molar Extinction Coefficient (ε) 9.6 mM⁻¹cm⁻¹
Optimal pH 6.5[3]
Assay Temperature 25°C[4]

Trustworthiness: A Self-Validating System

The robustness of this protocol lies in its internal controls and the linear kinetics of the reaction.

  • Blank Control: The inclusion of a blank control (without the enzyme source) is crucial to account for the spontaneous, non-enzymatic reaction between CDNB and GSH. Subtracting the rate of the blank from the sample rates ensures that the calculated activity is solely due to the enzymatic catalysis.

  • Linearity: The reaction rate should be linear over the measurement period. A non-linear (slowing) rate may indicate substrate depletion or enzyme instability. In such cases, the initial linear portion of the curve should be used for calculations, or the sample should be further diluted.

  • Enzyme Concentration: The activity should be proportional to the concentration of the enzyme source. Performing the assay with serial dilutions of the sample can validate this relationship and ensure that the assay is within its linear dynamic range.

Troubleshooting

IssuePossible CauseSuggested Solution
High background absorbance High non-enzymatic reaction rate.Ensure the pH of the assay buffer is correct (pH 6.5). Higher pH can increase the rate of the non-enzymatic reaction.
Sample has high intrinsic absorbance at 340 nm (e.g., hemoglobin).Dilute the sample. [4]
No or low activity Inactive enzyme.Ensure proper storage and handling of samples to maintain enzyme activity.
Presence of inhibitors in the sample.Dialyze the sample or use a desalting column to remove potential inhibitors.
Non-linear reaction rate Substrate depletion.Use a lower concentration of the enzyme sample.
Enzyme instability.Check the stability of the enzyme under the assay conditions.
Precipitation in the well Low solubility of CDNB.Ensure the final ethanol concentration is sufficient to keep CDNB in solution. The protocol described results in a final ethanol concentration that is generally adequate.

Conclusion

The spectrophotometric assay for Glutathione S-Transferase activity using 1-chloro-2,4-dinitrobenzene is a reliable, convenient, and widely accepted method. Its simplicity and adaptability to a high-throughput format make it an invaluable tool for researchers and drug development professionals investigating cellular detoxification pathways, oxidative stress, and drug metabolism. By understanding the principles behind the assay and following a well-structured protocol, researchers can obtain accurate and reproducible measurements of GST activity.

References

  • 3H Biomedical. (n.d.). Glutathione S-transferases Assay (GST). Retrieved from [Link]

  • DNA Size Markers. (2000, March 17). Glutathione S-transferase (GST) Assay Kit. Retrieved from [Link]

  • Sandiego. (2015, June 15). GST Assay Protocol. Retrieved from [Link]

  • Elabscience. (n.d.). Glutathione-S-Transferase (GST) Activity Assay Kit. Retrieved from [Link]

  • Elabscience. (n.d.). Glutathione-S-Transferase (GST) Activity Assay Kit (DTNB Method). Retrieved from [Link]

  • Wikipedia. (n.d.). Glutathione S-transferase. Retrieved from [Link]

  • PubMed. (2020, March 4). LC-APCI(-)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases. Retrieved from [Link]

  • Global Journals. (n.d.). Glutathione S-Transferase Activity of Three Erythrocyte Genotypes of. Retrieved from [Link]

  • PubMed. (n.d.). Hepatic and extrahepatic synthesis and disposition of dinitrophenyl-S-glutathione in bile duct-ligated rats. Retrieved from [Link]

  • MDPI. (2023, April 18). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. Retrieved from [Link]

Sources

Application Notes and Protocols for the Laboratory Use of 1,2-Dichloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the safe handling, application, and analysis of 1,2-Dichloro-3,5-dinitrobenzene. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound as a chemical intermediate. The protocols and insights herein are synthesized from established safety data and reaction principles to ensure both experimental success and operator safety.

Introduction

1,2-Dichloro-3,5-dinitrobenzene (CAS No. 2213-80-1) is a highly reactive aromatic compound. Its utility in organic synthesis stems from the presence of two key features: two chlorine atoms that can act as leaving groups and two nitro groups that are strongly electron-withdrawing. This electronic arrangement makes the benzene ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a cornerstone reaction in the synthesis of complex organic molecules, including pharmaceutical intermediates and dyes.[1][2]

However, the same electronic properties that make this compound a valuable reagent also contribute to its significant biological activity and associated hazards. Therefore, a thorough understanding of its properties and strict adherence to safety protocols are paramount. This guide is structured to provide a comprehensive operational framework, beginning with safety and moving through chemical principles to practical, validated protocols.

Section 1: Safety First - Hazard Assessment and Risk Mitigation

The high reactivity of 1,2-Dichloro-3,5-dinitrobenzene correlates with its significant hazard profile. It is classified as highly toxic and requires handling with the utmost care. The following data is synthesized from safety data sheets of structurally similar dinitrochlorobenzene compounds.[3][4]

GHS Hazard Profile
Hazard ClassCategoryHazard StatementPrecautionary Statements
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin.P262, P280, P302+P350+P310
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.P264, P270, P301+P312
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.P261, P271
Serious Eye DamageCategory 1H318: Causes serious eye damage.P280, P305+P351+P338+P310
Skin Irritation / SensitizationCategory 2 / 1H315: Causes skin irritation. H317: May cause an allergic skin reaction.P280, P333+P313
Aquatic Hazard (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.P273, P391
Required Personal Protective Equipment (PPE)

Given the "Fatal in contact with skin" classification, standard laboratory PPE is insufficient. A multi-layered approach is mandatory.

  • Body Protection: A chemically resistant apron or lab coat worn over full-coverage clothing. Ensure no skin is exposed.

  • Hand Protection: Double-gloving is required. Use a pair of nitrile gloves as a base layer and a pair of thicker, chemically resistant gloves (e.g., butyl rubber or Viton) as the outer layer. Gloves must be inspected before use and disposed of immediately after handling the compound.[3]

  • Eye/Face Protection: Safety goggles and a full-face shield must be worn at all times when handling the solid or its solutions.

  • Respiratory Protection: When handling the solid powder outside of a contained system (e.g., weighing), a full-face respirator with P100 (or P3) particulate cartridges is necessary to prevent inhalation.[3]

Engineering Controls

All work involving 1,2-Dichloro-3,5-dinitrobenzene, including weighing, dissolution, reaction setup, and work-up, must be performed inside a certified chemical fume hood with a demonstrated face velocity of at least 100 ft/min.

Emergency Procedures
  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while under a safety shower. Wash the affected area gently with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill: Evacuate the area. Do not attempt to clean up without appropriate PPE. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up without creating dust and place into a sealed container for hazardous waste disposal.[3]

Storage and Handling
  • Store in a tightly closed, clearly labeled container.

  • The storage area must be a designated, locked cabinet for highly toxic materials.[6]

  • Store in a dry, well-ventilated place away from heat and incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Waste Disposal

All waste containing 1,2-Dichloro-3,5-dinitrobenzene, including contaminated gloves, wipes, glassware, and reaction residues, must be disposed of as hazardous chemical waste.[6][8] Do not dispose of it down the drain or in regular trash.[6] Label the waste container clearly with "Hazardous Waste," "Toxic," and the full chemical name.

Section 2: Physicochemical Properties

A clear understanding of the compound's physical properties is essential for experimental design, particularly for determining appropriate solvents and reaction temperatures.

PropertyValueSource
CAS Number 2213-80-1ChemicalBook
Molecular Formula C₆H₂Cl₂N₂O₄Sigma-Aldrich
Molecular Weight 237.00 g/mol Sigma-Aldrich
Appearance Yellow, crystal-like solidATSDR
Melting Point 56 °C[9]
Boiling Point ~318 °C (Predicted)[9]
Density ~1.73 g/cm³ (Predicted)[9]

Section 3: Core Application - Nucleophilic Aromatic Substitution (SNAr)

The Underlying Chemistry: A Tale of Activation

The synthetic power of 1,2-Dichloro-3,5-dinitrobenzene lies in its highly activated aromatic ring. The two nitro (-NO₂) groups are potent electron-withdrawing groups. They pull electron density out of the benzene ring through both inductive and resonance effects. This creates a significant electron deficiency (partial positive charge) on the ring carbons, particularly those ortho and para to the nitro groups. This electron-poor ring is now an attractive target for attack by electron-rich species (nucleophiles), a reaction that is typically very difficult for unactivated benzene rings.

Regioselectivity: Predicting the Site of Attack

In a reaction with a strong nucleophile like sodium methoxide (NaOCH₃), one of the two chlorine atoms will be replaced by a methoxy group (-OCH₃).[1][10][11] The key to predicting which chlorine will be substituted lies in examining the stability of the intermediate formed during the reaction.

The SNAr mechanism proceeds via a two-step addition-elimination pathway.

  • Addition: The nucleophile attacks an electron-deficient carbon bearing a leaving group (a chlorine atom), forming a resonance-stabilized carbanion known as a Meisenheimer complex .

  • Elimination: The leaving group (chloride ion) departs, restoring the aromaticity of the ring.

The stability of the Meisenheimer complex is the determining factor. A more stable complex forms faster and dictates the major product. The negative charge in the complex is stabilized when it can be delocalized onto the electron-withdrawing nitro groups.

Let's analyze the two possibilities for methoxide attack:

  • Attack at C-1: The negative charge of the resulting Meisenheimer complex can be delocalized onto the nitro group at C-3 (para position).

  • Attack at C-2: The negative charge of the resulting Meisenheimer complex can be delocalized onto the nitro group at C-3 (ortho position) and the nitro group at C-5 (para position).

Because attack at C-2 allows the negative charge to be delocalized over both nitro groups, the corresponding Meisenheimer complex is significantly more stable. Therefore, the substitution of the chlorine at the C-2 position is the kinetically and thermodynamically favored pathway.

A conceptual diagram illustrating the favored SNAr pathway.

(Note: The above DOT script is a template. A proper chemical drawing tool would be used to generate the images for a real publication.)

Section 4: Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-2-methoxy-3,5-dinitrobenzene

Principle: This protocol details the nucleophilic aromatic substitution of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in a methanol solvent system. The reaction is performed under anhydrous conditions to prevent hydrolysis of the nucleophile.

Materials & ReagentsGradeSupplierNotes
1,2-Dichloro-3,5-dinitrobenzene≥98%(e.g., Sigma-Aldrich)Handle with extreme caution.
Sodium Methoxide (NaOCH₃)≥95%(e.g., Sigma-Aldrich)Highly moisture-sensitive.
Methanol (MeOH)Anhydrous, ≥99.8%(e.g., Fisher Scientific)Use a freshly opened bottle or dry over molecular sieves.
Dichloromethane (DCM)ACS Grade(e.g., VWR)For extraction.
Saturated aq. NH₄ClN/APrepared in-houseFor quenching.
Brine (Saturated aq. NaCl)N/APrepared in-houseFor washing.
Magnesium Sulfate (MgSO₄)Anhydrous(e.g., Acros Organics)For drying.

Step-by-Step Procedure:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser.

  • Reagent Addition:

    • To the flask, add 1,2-dichloro-3,5-dinitrobenzene (1.0 eq).

    • Add anhydrous methanol to achieve a concentration of ~0.2 M.

    • Begin stirring and cool the mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add sodium methoxide (1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. Causality: A slow, cold addition prevents runaway exothermic reactions and minimizes side product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or HPLC (see Protocol 2). The reaction is complete upon the disappearance of the starting material.

Work-up and Purification:

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted sodium methoxide.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and dichloromethane (DCM). Transfer to a separatory funnel and extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality: The water wash removes residual methanol and salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Protocol 2: In-Process Reaction Monitoring and Purity Analysis by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for monitoring the consumption of the starting material and the formation of the product. The following conditions are a robust starting point, adapted from methods for similar chlorinated nitroaromatic compounds.[12]

Instrumentation & Conditions
Instrument Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Hypersil ODS2, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 55:45 Acetonitrile : Water
Flow Rate 1.2 mL/min
Column Temperature 25 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Sample Preparation:

  • Carefully withdraw ~0.1 mL of the reaction mixture using a syringe.

  • Quench the aliquot in 1 mL of a 50:50 acetonitrile/water mixture.

  • Vortex thoroughly.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Data Interpretation: The starting material, 1,2-dichloro-3,5-dinitrobenzene, will have a characteristic retention time. As the reaction progresses, the peak area for this compound will decrease, while a new peak corresponding to the more polar product, 1-chloro-2-methoxy-3,5-dinitrobenzene, will appear and grow. The reaction is considered complete when the starting material peak is no longer detectable or its area remains constant over two consecutive time points.

Section 5: Overall Laboratory Workflow

The successful use of this reagent depends on a systematic and safety-conscious workflow.

A comprehensive workflow from planning to disposal.

Section 6: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive nucleophile (hydrolyzed NaOCH₃).2. Insufficient reaction time or temperature.3. Poor quality starting material.1. Use fresh, anhydrous NaOCH₃ and anhydrous methanol.2. Extend reaction time; if no change, consider gentle heating (e.g., to 40 °C).3. Verify starting material purity via HPLC or melting point.
Low Yield 1. Inefficient extraction.2. Loss of product during purification.3. Competing side reactions (e.g., reaction with water).1. Perform at least three extractions with DCM.2. Optimize chromatography conditions; combine fractions carefully.3. Ensure all glassware is dry and the reaction is run under a strict inert atmosphere.
Multiple Products Observed 1. Di-substitution (reaction at both C-1 and C-2).2. Presence of impurities in starting material.1. Use only a slight excess of nucleophile (1.05-1.1 eq). Run the reaction at a lower temperature.2. Purify the starting material before use.

Conclusion

1,2-Dichloro-3,5-dinitrobenzene is a powerful synthetic building block, but its effective use is inextricably linked to a rigorous safety culture. By understanding the chemical principles that govern its reactivity and adhering strictly to the handling, reaction, and disposal protocols outlined in this guide, researchers can safely leverage its capabilities to advance their scientific objectives.

References

  • Organic Syntheses Procedure. (n.d.). 2,4,5-triaminonitrobenzene. Organic Syntheses. Retrieved from [Link]

  • Brainly. (2023). Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in methanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dichlorobenzene. Retrieved from [Link]

  • CPAchem. (2022). Safety data sheet: 2,4-Dichloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]

  • ResearchGate. (2013). The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion: Roles of Meisenheimer Complexes and Radical Pairs. Retrieved from [Link]

  • Chegg. (2019). Solved: 1.4 Reaction of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide. Retrieved from [Link]

  • Chegg. (2023). Solved: Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.
  • CNKI. (n.d.). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Retrieved from [Link]

  • Chegg. (2020). Solved: 5. When 1,2-dichloro-3,5-dinitrobenzene is treated with an excess of sodium methoxide. Retrieved from [Link]

  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • ATSDR. (n.d.). 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of Amines with 1,2-Dichloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Amine Analysis with 1,2-Dichloro-3,5-dinitrobenzene

The precise quantification of primary and secondary amines is a critical task in pharmaceutical development, clinical diagnostics, and environmental analysis. These compounds are foundational to countless biologically active molecules, from neurotransmitters to active pharmaceutical ingredients (APIs). However, their inherent low volatility and lack of a strong chromophore present significant challenges for common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

To overcome these limitations, chemical derivatization is an indispensable strategy. By converting the target amine into a derivative with enhanced detection properties, we can significantly improve the sensitivity and selectivity of the analysis. This application note provides a comprehensive guide to the use of 1,2-dichloro-3,5-dinitrobenzene as a versatile and efficient derivatizing agent for amines. We will delve into the underlying reaction mechanism, provide detailed protocols for derivatization and subsequent analysis, and discuss the critical parameters for successful implementation.

The core of this method lies in the introduction of a dinitrophenyl group onto the amine, which imparts strong ultraviolet (UV) absorbance, making the derivative readily detectable at low concentrations. The presence of two chlorine atoms on the benzene ring of 1,2-dichloro-3,5-dinitrobenzene offers unique reactivity that can be tailored for specific analytical needs.

The Chemistry of Derivatization: A Mechanistic Perspective

The derivatization of amines with 1,2-dichloro-3,5-dinitrobenzene proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitro groups (-NO2) strongly activates the aromatic ring towards nucleophilic attack, making the chlorine atoms excellent leaving groups.

The reaction is typically conducted in a buffered, alkaline medium. This is a critical consideration, as the basic conditions ensure that the primary or secondary amine is in its deprotonated, more nucleophilic state, ready to attack the electron-deficient carbon atom bearing a chlorine atom. The lone pair of electrons on the nitrogen atom of the amine initiates the attack, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. This intermediate then rapidly rearomatizes by expelling a chloride ion, yielding the stable N-substituted dinitrochlorophenyl derivative.

SNAr_Mechanism reagents Amine (R-NH₂) + 1,2-Dichloro-3,5-dinitrobenzene intermediate Meisenheimer Complex (Transient Intermediate) reagents->intermediate Nucleophilic Attack product N-substituted (2-chloro-4,6-dinitrophenyl)amine + Chloride Ion (Cl⁻) intermediate->product Loss of Leaving Group (Chloride Ion)

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocols

Safety First: Handling 1,2-Dichloro-3,5-dinitrobenzene

1,2-Dichloro-3,5-dinitrobenzene is a hazardous chemical and must be handled with appropriate safety precautions.[1][2][3] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid inhalation of dust and contact with skin and eyes.[1][2] In case of contact, rinse the affected area immediately with copious amounts of water.[1] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[1][2][3]

Protocol 1: Pre-column Derivatization of Amines for HPLC Analysis

This protocol is a representative method adapted from procedures for similar dinitrobenzene-based derivatizing agents and should be optimized for specific applications.

Materials:

  • 1,2-Dichloro-3,5-dinitrobenzene (derivatizing agent)

  • Amine standard or sample

  • Acetonitrile (ACN), HPLC grade

  • Borate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Derivatizing Reagent: Prepare a 10 mg/mL solution of 1,2-dichloro-3,5-dinitrobenzene in acetonitrile. This solution should be prepared fresh daily.

  • Sample Preparation: Dissolve the amine standard or sample in a suitable solvent (e.g., deionized water, methanol, or a buffer compatible with the reaction). The final concentration should be in the low µg/mL to ng/mL range, depending on the expected concentration in the sample and the sensitivity of the HPLC system.

  • Derivatization Reaction:

    • In a clean vial, mix 100 µL of the amine sample/standard with 200 µL of 0.1 M borate buffer (pH 9.0).

    • Add 200 µL of the 1,2-dichloro-3,5-dinitrobenzene solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes. The elevated temperature accelerates the reaction.

  • Reaction Quenching: After incubation, cool the vial to room temperature. Add 100 µL of 1 M HCl to stop the reaction by neutralizing the basic catalyst.

  • Sample Filtration and Analysis: Filter the derivatized sample through a 0.45 µm syringe filter directly into an HPLC vial. The sample is now ready for injection into the HPLC system.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis prep Prepare Amine Sample and Derivatizing Reagent mix Mix Sample, Buffer, and Reagent prep->mix incubate Incubate at 60°C mix->incubate quench Quench Reaction with HCl incubate->quench filter Filter Sample quench->filter hplc Inject into HPLC filter->hplc detect UV Detection hplc->detect quant Quantify Amine detect->quant

Sources

Application Notes and Protocols for the Synthesis of Dinitrodiphenylamine Derivatives using 1,2-Dichloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis of dinitrodiphenylamine derivatives, with a specific focus on the utilization of 1,2-dichloro-3,5-dinitrobenzene as a key starting material. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the reaction mechanisms, detailed experimental protocols, and potential applications of the resulting compounds.

Introduction: The Significance of Dinitrodiphenylamine Derivatives

Dinitrodiphenylamine and its derivatives are a class of compounds with significant industrial and pharmaceutical relevance. Their applications span from being crucial intermediates in the synthesis of dyes and agrochemicals to their use as stabilizers in propellants.[1][2] Furthermore, certain derivatives have demonstrated promising biological activities, including antimicrobial and anticancer properties, making them attractive scaffolds for drug discovery programs.[3][4]

The synthesis of these derivatives often relies on the principles of nucleophilic aromatic substitution (SNAr), where an amine displaces a leaving group on an electron-deficient aromatic ring. The presence of multiple electron-withdrawing nitro groups on the benzene ring of 1,2-dichloro-3,5-dinitrobenzene makes it a highly activated substrate for such transformations.

The Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction between 1,2-dichloro-3,5-dinitrobenzene and an amine proceeds via a well-established SNAr mechanism. This is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the nucleophilic amine on one of the carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups at the ortho and para positions.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the ring is restored by the elimination of a chloride ion, yielding the final dinitrodiphenylamine derivative.

Regioselectivity: The Decisive Role of Nitro Group Positioning

A critical aspect of the reaction with 1,2-dichloro-3,5-dinitrobenzene is the regioselectivity of the substitution. The chlorine atom at the C-2 position is preferentially substituted over the chlorine at the C-1 position. This is because the C-2 position is ortho to the nitro group at C-3 and para to the nitro group at C-5. This positioning allows for optimal resonance stabilization of the negative charge in the Meisenheimer intermediate.[5] In contrast, the chlorine at C-1 is only ortho to the nitro group at C-5, leading to a less stabilized intermediate.

The following diagram illustrates the preferential formation of the more stable Meisenheimer complex, dictating the regiochemical outcome of the reaction.

G cluster_0 Reaction Pathway Start 1,2-Dichloro-3,5-dinitrobenzene + Amine (R-NH2) Attack_C2 Nucleophilic attack at C-2 Start->Attack_C2 Favored Attack_C1 Nucleophilic attack at C-1 Start->Attack_C1 Disfavored Meisenheimer_Stable More Stable Meisenheimer Complex (Charge delocalized by two NO2 groups) Attack_C2->Meisenheimer_Stable Meisenheimer_Unstable Less Stable Meisenheimer Complex (Charge delocalized by one NO2 group) Attack_C1->Meisenheimer_Unstable Product Major Product: 2-Chloro-N-aryl-3,5-dinitroaniline Meisenheimer_Stable->Product Minor_Product Minor Product Meisenheimer_Unstable->Minor_Product

Caption: Regioselectivity in the SNAr reaction of 1,2-dichloro-3,5-dinitrobenzene.

Experimental Protocols

The following protocols provide a general framework for the synthesis of dinitrodiphenylamine derivatives from 1,2-dichloro-3,5-dinitrobenzene. It is crucial to perform all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).

General Protocol for the Synthesis of 2-Chloro-N-aryl-3,5-dinitroaniline

This protocol is adapted from similar, well-established procedures for SNAr reactions.[6]

Materials:

  • 1,2-Dichloro-3,5-dinitrobenzene

  • Substituted aniline (or other amine)

  • Triethylamine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Dichloromethane

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,2-dichloro-3,5-dinitrobenzene (1.0 eq.) in ethanol.

  • Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 eq.) followed by triethylamine (1.2 eq.). The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting Material 1,2-Dichloro-3,5-dinitrobenzene
Nucleophile Substituted Aniline
Base Triethylamine
Solvent Ethanol
Reaction Temperature Room Temperature to Reflux
Typical Reaction Time 2-24 hours
Expected Product 2-Chloro-N-aryl-3,5-dinitroaniline
Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of dinitrodiphenylamine derivatives.

G Start Start: 1,2-Dichloro-3,5-dinitrobenzene + Amine + Base Reaction Reaction in Solvent (e.g., Ethanol) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Work-up (Quenching and Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final Product: Dinitrodiphenylamine Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of dinitrodiphenylamine derivatives.

Applications of Dinitrodiphenylamine Derivatives

The dinitrodiphenylamine scaffold is a versatile platform for the development of a wide range of functional molecules.

  • Dye Synthesis: These compounds can serve as precursors for azo dyes. The amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of colors.[7][8]

  • Agrochemicals: The dinitrodiphenylamine core is found in some herbicides. The specific substitution pattern can be tuned to achieve desired herbicidal activity.

  • Pharmaceuticals: As mentioned, derivatives of dinitrodiphenylamine have shown potential as antimicrobial and anticancer agents.[3][4] The presence of the nitro groups and the ability to introduce diverse substituents make them interesting candidates for further medicinal chemistry exploration.

  • Industrial Chemicals: They are also used as intermediates in the production of antioxidants and anti-aging agents for rubber and other polymers.[1][2]

Conclusion

The synthesis of dinitrodiphenylamine derivatives from 1,2-dichloro-3,5-dinitrobenzene is a robust and predictable reaction governed by the principles of nucleophilic aromatic substitution. The inherent regioselectivity, driven by the stabilizing effect of the nitro groups, allows for the controlled synthesis of specific isomers. The resulting compounds are valuable intermediates with a broad spectrum of applications in various fields of chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this chemistry in their synthetic endeavors.

References

  • Christophe, T., et al. (2009). Title of the article. Journal Name, Volume(Issue), pages. [Please note: A full reference could not be generated as the original source was not fully available in the search results.]
  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • THE PREPARATION OF 4,4'-DINITRODIPHENYLAMINE FROM UREA AND NITROBENZENE. (2006). European Publication Server. Retrieved January 21, 2026, from [Link]

  • CN1173927C - Preph. of 4,4'-dinitro diphenylamine from urea and nitrobenzene. (n.d.). Google Patents.
  • CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine. (n.d.). Google Patents.
  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. (n.d.). Google Patents.
  • Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • RU2315749C1 - Method for preparing 2,4,6-trichloro-3,5-dinitroaniline. (n.d.). Google Patents.
  • Synthesis and antimicrobial activity of some new diphenylamine derivatives. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in methanol. (2023). Brainly. Retrieved January 21, 2026, from [Link]

  • Solved 5. When 1,2-dichloro-3,5-dinitrobenzene is treated. (2020). Chegg.com. Retrieved January 21, 2026, from [Link]

  • CN103102276A - Method for preparing 3,5-dichloroaniline. (n.d.). Google Patents.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. (n.d.). researchClue.com. Retrieved January 21, 2026, from [Link]

  • Solved 1.4 Reaction of 1,2-dichloro-3,5-dinitrobenzene with. (2019). Chegg.com. Retrieved January 21, 2026, from [Link]

  • 2-Chloro-3,5-dinitrophenol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Synthesis of Dyes and the Textile Industry. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1,2-Dichloro-3,5-dinitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2-Dichloro-3,5-dinitrobenzene (CAS No. 2213-80-1). This guide is designed for chemistry professionals engaged in the synthesis of complex aromatic compounds. Here, we provide not just a protocol, but the underlying chemical principles and field-tested troubleshooting advice to help you navigate the complexities of this synthesis, ensuring both safety and success.

Synthesis Overview: The Challenge of Regioselectivity

The synthesis of 1,2-Dichloro-3,5-dinitrobenzene is a classic example of electrophilic aromatic substitution. The primary route involves the dinitration of 1,2-dichlorobenzene. However, this reaction presents a significant regiochemical challenge. The two chlorine atoms are ortho, para-directing, but deactivating. Standard nitration conditions strongly favor the formation of 1,2-dichloro-4,5-dinitrobenzene.[1] Achieving the 3,5-dinitro substitution pattern requires forcing conditions and careful control to minimize the formation of more thermodynamically stable isomers.

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. This ion then attacks the electron-rich (or least deactivated) positions on the dichlorobenzene ring.

Reaction Mechanism: Electrophilic Aromatic Substitution

cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Dinitration HNO3 HNO₃ H2ONO2+ H₂O⁺–NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4_2 H₂SO₄ NO2+ NO₂⁺ (Nitronium Ion) DCB 1,2-Dichlorobenzene H3O+ H₃O⁺ H2ONO2+->NO2+ - H₂O Intermediate Sigma Complex (Resonance Stabilized) DCB->Intermediate + 2 NO₂⁺ DNB 1,2-Dichloro-3,5-dinitrobenzene Intermediate->DNB - 2 H⁺

Caption: General mechanism for the dinitration of dichlorobenzene.

Detailed Experimental Protocol

This protocol is synthesized from established methodologies for the dinitration of deactivated aromatic rings.[2][3] Extreme caution must be exercised due to the hazardous nature of the reagents.[4][5][6][7]

Safety First: This reaction is highly exothermic and involves extremely corrosive and toxic substances.[6][7][8] It must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a chemical-resistant lab coat, is mandatory.[4][7] An emergency eyewash and shower station must be readily accessible.

ReagentMolar Mass ( g/mol )Amount (moles)Volume/MassNotes
1,2-Dichlorobenzene147.000.2029.4 g (24.5 mL)Ensure high purity (>99%)
Conc. Sulfuric Acid (98%)98.08~4.5250 mLActs as solvent and catalyst
Fuming Nitric Acid (90%)63.010.5035.0 g (23.3 mL)Extreme Hazard! Strong oxidizer.
Procedure:
  • Preparation: Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath for efficient cooling.

  • Acid Mixture: Carefully add 250 mL of concentrated sulfuric acid to the reaction flask and cool it to 0-5 °C.

  • Substrate Addition: Slowly add 29.4 g of 1,2-dichlorobenzene to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • Nitrating Agent: Begin the dropwise addition of 35.0 g of fuming nitric acid. This is the most critical step. The rate of addition must be controlled to keep the internal temperature of the reaction mixture between 20-30 °C. Do not let the temperature exceed 35 °C to minimize side-product formation. This addition should take approximately 60-90 minutes.

  • Reaction Digestion: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, carefully heat the mixture to 60-70 °C and maintain this temperature for 2-3 hours with vigorous stirring to drive the dinitration to completion.

  • Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of 1 kg of crushed ice and 500 mL of water. Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with constant stirring. This process is highly exothermic and will generate fumes.

  • Isolation: The crude product will precipitate as a yellowish solid. Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid. Follow with a wash using a cold 5% sodium bicarbonate solution, and then again with cold water.

  • Purification (Recrystallization): The primary impurity will be the 1,2-dichloro-4,5-dinitrobenzene isomer.[2] A careful recrystallization is necessary. Dissolve the crude, dried product in a minimal amount of boiling ethanol. Allow the solution to cool slowly. The desired 3,5-dinitro isomer is typically less soluble and will crystallize first. Multiple recrystallizations may be required.[9] Filter the crystals and dry them in a vacuum oven at 50 °C.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

Troubleshooting Workflow

start Problem Observed low_yield Low or No Yield start->low_yield oily_product Oily Product / No Solid start->oily_product dark_color Product is Dark Brown/Red start->dark_color runaway Reaction Overheated (>80°C, Brown Fumes) start->runaway cause_temp Cause: Temperature too low Solution: Increase digestion temp/time low_yield->cause_temp cause_nitration Cause: Insufficient nitrating agent Solution: Check acid concentration/amount low_yield->cause_nitration cause_isomer Cause: Isomer mixture Solution: Fractional recrystallization or column chromatography oily_product->cause_isomer cause_mono Cause: Incomplete dinitration Solution: Increase reaction time/temp oily_product->cause_mono cause_oxid Cause: Oxidation/Side Reactions Solution: Purify via chromatography; next time, control temp strictly dark_color->cause_oxid cause_runaway Cause: Addition too fast Solution: STOP reaction by emergency cooling. Review safety protocol. runaway->cause_runaway

Caption: Decision tree for troubleshooting common synthesis issues.

Q1: My reaction yielded very little solid product after quenching. What went wrong?

A1: This is a common issue that can point to several factors:

  • Incomplete Dinitration: The reaction may have primarily produced the mononitrated intermediate (1,2-dichloro-3-nitrobenzene or 1,2-dichloro-4-nitrobenzene), which can be oily or more soluble in the acidic workup. This happens if the reaction temperature was too low or the reaction time was too short during the heating phase.

  • Insufficient Nitrating Agent: The concentration or amount of your nitric acid may have been insufficient. Using concentrated (70%) instead of fuming (90-100%) nitric acid, or using a molar ratio of HNO₃ to substrate that is less than 2.2:1, can stall the reaction.[2]

  • Loss During Workup: If the quenching was performed with too much water or at too high a temperature, a portion of the product might remain dissolved. Ensure the quenching slurry is kept cold.

Q2: After quenching and filtering, my product is a sticky, oily solid instead of a crystalline powder. Why?

A2: This almost always indicates the presence of significant impurities, which create a eutectic mixture and depress the melting point. The most likely culprit is a mixture of dinitro-isomers, primarily the 1,2-dichloro-4,5-dinitrobenzene byproduct. The presence of unreacted mononitro- or starting material will also contribute to this.

  • Solution: Your first step is purification. Attempt a recrystallization from ethanol as described. If this fails, column chromatography using a silica gel stationary phase and a hexane/ethyl acetate solvent system is a more robust method for separating isomers.[9]

Q3: The reaction mixture turned dark brown or black, and there was an emission of brown gas from the flask. What happened?

A3: You experienced a runaway reaction with side reactions. The brown gas is nitrogen dioxide (NO₂), which is highly toxic and forms when the nitric acid acts as an oxidizing agent at excessively high temperatures.[4][8] This occurs if:

  • The addition of nitric acid was too fast.

  • The cooling system (ice bath) was inefficient or failed.

  • The local concentration of nitric acid became too high due to poor stirring.

This is a dangerous situation. If it occurs, the primary goal is to control the exotherm, typically by adding a large amount of ice directly to the reaction flask if it can be done safely. The resulting product will be of very low purity due to oxidation and decomposition. The experiment should be safely stopped and the procedure reviewed for flaws in temperature control.

Q4: How can I be sure my final product is the correct 3,5-dinitro isomer and not the 4,5-dinitro isomer?

A4: Confirmation requires analytical characterization:

  • Melting Point: A sharp melting point corresponding to the literature value for 1,2-dichloro-3,5-dinitrobenzene is a good first indicator of purity. An impure sample will have a broad and depressed melting point.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The symmetry of the 3,5-dinitro isomer will produce a distinct and predictable pattern of signals that is different from the 4,5-dinitro isomer.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This can separate the isomers and provide their mass-to-charge ratio, confirming the molecular weight. The retention times will differ between isomers.

Frequently Asked Questions (FAQs)

Q: Can I use regular concentrated nitric acid (70%) instead of fuming nitric acid? A: It is not recommended for this specific synthesis. The dinitration of a deactivated ring like dichlorobenzene requires a very strong nitrating agent. The excess water in 70% nitric acid will reduce the concentration of the active nitronium ion (NO₂⁺), leading to a slow, incomplete reaction and favoring mononitration.[2]

Q: Why is sulfuric acid necessary? Can I just use nitric acid? A: Sulfuric acid serves two critical roles. First, it acts as a dehydrating agent. Second, and more importantly, it is a stronger acid than nitric acid and protonates it, facilitating the formation of the essential nitronium ion electrophile. Without sulfuric acid, the concentration of the nitronium ion would be too low for the reaction to proceed effectively on a deactivated substrate.

Q: Is there a safer alternative to the mixed acid system? A: While mixed acid is the classical and most common method, other nitrating systems exist, such as using dinitrogen pentoxide (N₂O₅) in an inert solvent or nitronium salts like NO₂BF₄. However, these reagents have their own significant hazards, costs, and procedural complexities and are not typically used for bulk synthesis of this type.

Q: What is the expected yield for this reaction? A: Given the difficulty in controlling regioselectivity, the yield of the pure 1,2-dichloro-3,5-dinitrobenzene isomer is often modest. A realistic yield after purification would be in the range of 30-50%. The crude yield before purification will be higher but will consist of an isomeric mixture.

References

  • DE4439194C2 - Process for the preparation of 1,3-dichloro-4,6-dinitrobenzene.
  • Brainly (2023). Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in methanol. [Link]

  • Nitration reaction safety (2024). YouTube. [Link]

  • Filo (2025). what is the product of the reaction of 1,3 dichloro benzene with H2SO4 and HNO3. [Link]

  • VelocityEHS (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

  • University of Washington . NITRIC ACID SAFETY. [Link]

  • YouTube (2021). 1,3-dichlorobenzene synthesis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (1993). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. [Link]

  • Bartleby (2023). Predict the major organic product of 1,2‑dichloro‑3,5‑dinitrobenzene with sodium methoxide in methanol. [Link]

  • Chegg.com (2020). Solved 5. When 1,2-dichloro-3,5-dinitrobenzene is treated. [Link]

  • VRAY Instrument (2026). Health Risks of Handling Nitric Acid Daily. [Link]

  • US3480681A - Process for the preparation and purification of p-nitrobenzenes.
  • PrepChem.com . Synthesis of 3,5-dichloronitrobenzene. [Link]

  • Chegg.com (2019). Solved (5) 1.4 Reaction of 1,2-dichloro-3,5-dinitrobenzene w. [Link]

  • Journal of the American Chemical Society (1933). The Nitration of o-Dichlorobenzene. [Link]

  • Organic Syntheses Procedure . 2,4,5-triaminonitrobenzene. [Link]

  • Wikipedia . 1,3-Dichlorobenzene. [Link]

  • Scribd . Preparation of 1-Chloro-2,4 - Dinitrobenzene. [Link]

  • CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

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Technical Support Center: Purification of 1,2-Dichloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,2-dichloro-3,5-dinitrobenzene (CAS No. 2213-80-1).[1][2] This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with the high degree of purity required for subsequent applications. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles.

Section 1: General Purity and Characterization

This section covers the fundamental questions regarding the physical properties and common contaminants of 1,2-dichloro-3,5-dinitrobenzene.

Q1: What is the expected appearance and melting point of pure 1,2-Dichloro-3,5-dinitrobenzene?

Pure 1,2-dichloro-3,5-dinitrobenzene should be a pale yellow crystalline solid. While a melting point is not widely published in common databases, related dichlorodinitrobenzene isomers, such as 1,5-dichloro-2,4-dinitrobenzene, have a melting point of 103–104°C.[3] A broad melting range or a significantly lower melting point is a primary indicator of impurities. Crude products from nitration reactions are often a more intense yellow or brownish color due to the presence of side-products and residual acids.

Q2: My crude product is a dark yellow, oily solid. What are the likely impurities?

The synthesis of 1,2-dichloro-3,5-dinitrobenzene via nitration of 1,2-dichlorobenzene can lead to several impurities. Understanding these is the first step in designing a purification strategy.

Common Impurities:

  • Positional Isomers: The primary impurities are often other dichlorodinitrobenzene isomers, such as 1,2-dichloro-4,5-dinitrobenzene and mononitrated precursors (e.g., 1,2-dichloro-3-nitrobenzene and 1,2-dichloro-4-nitrobenzene).

  • Over-Nitrated Products: Trace amounts of trinitrated species may be present if the reaction conditions are too harsh.

  • Residual Acids: Trapped nitric and sulfuric acid from the nitrating mixture can lead to an oily appearance and instability.

  • Nitrophenols: Formed if the reaction temperature is not well-controlled, leading to side reactions.

A general workflow for purification is outlined below. The choice between recrystallization and chromatography depends on the impurity profile, which can be initially assessed by Thin-Layer Chromatography (TLC).

A Crude Product (Oily, Colored Solid) B Neutralize & Wash (e.g., with NaHCO₃ soln, then water) A->B Remove residual acid C Initial Purity Check (TLC, Melting Point) B->C Dry solid D Is Purity >95%? C->D E Recrystallization (Primary Method) D->E No (Major Impurities) F Column Chromatography (For Difficult Separations) D->F No (Isomeric Impurities) G Pure Product D->G Yes H Assess Purity (TLC, MP, NMR) E->H F->H H->E Impurities Remain H->G Purity Confirmed

Caption: General Purification Strategy Workflow.

Section 2: Troubleshooting Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid organic compounds.[4] Success hinges on selecting the right solvent and proper technique.

Q3: My product is still yellow after recrystallization from ethanol. What can I do?

A persistent yellow color suggests that colored impurities are co-crystallizing with your product or that the product itself has some inherent color.

Causality & Solution:

  • Highly Soluble Impurities: The impurities may have similar solubility profiles to the desired product in ethanol. A second recrystallization may be necessary.

  • Adsorbed Impurities: Highly colored, often polymeric or tar-like byproducts, can adsorb onto the surface of your crystals.[4]

Protocol: Recrystallization with Activated Charcoal

Activated charcoal has a high surface area and can adsorb large, colored impurity molecules.[5][6]

  • Dissolution: Dissolve the crude 1,2-dichloro-3,5-dinitrobenzene in the minimum amount of hot solvent (e.g., ethanol, isopropanol) in an Erlenmeyer flask.

  • Cool Slightly: Remove the flask from the heat source and wait a few moments for vigorous boiling to cease. This prevents violent frothing when the charcoal is added.[7]

  • Add Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute's weight, or the amount on the tip of a spatula).[5]

  • Reheat & Swirl: Gently swirl the mixture and bring it back to a boil for a few minutes to ensure maximum adsorption.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal.[5]

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration.

Q4: My compound "oils out" during cooling instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase.

Troubleshooting Steps:

  • Add More Solvent: The most common cause is using too little solvent. Re-heat the solution until the oil redissolves, add more hot solvent, and attempt to cool again.

  • Cool More Slowly: Rapid cooling, such as plunging the hot flask directly into an ice bath, encourages oiling. Allow the solution to cool gradually to room temperature on a benchtop before using an ice bath.[8]

  • Lower the Solution Temperature: If the boiling point of your solvent is higher than the melting point of your compound, it will always oil out. Choose a solvent with a lower boiling point.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

cluster_troubleshoot Troubleshooting Path start Start Recrystallization dissolve Dissolve Solid in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool check Did it Oil Out? cool->check crystals Crystals Form check->crystals No oil Oiled Out check->oil Yes reheat Re-heat to Dissolve Oil oil->reheat add_solvent Add More Solvent reheat->add_solvent 1. Try First slow_cool Cool Slowly reheat->slow_cool 2. If (1) Fails scratch Scratch Flask reheat->scratch 3. Induce Nucleation add_solvent->cool slow_cool->cool scratch->cool

Caption: Decision tree for troubleshooting "oiling out".

Q5: What are the best recrystallization solvents for this compound?

The ideal solvent is one in which the compound is very soluble when hot and poorly soluble when cold.[4] For dinitroaromatic compounds, polar protic solvents are often a good starting point.

SolventBoiling Point (°C)CommentsReference
Ethanol (95%) ~78Commonly used for dinitrobenzene derivatives; good balance of polarity.[3]
Isopropanol 82Slightly less polar than ethanol, may offer different selectivity for impurities.[9]
Methanol/Water VariesA mixed solvent system can be effective. Dissolve in hot methanol and add water dropwise until cloudy, then reheat to clarify and cool.[9]
Toluene 111A non-polar option, useful if impurities are highly polar.[10]

Pro-Tip: Always test solubility on a small scale first. Use ~20 mg of your crude product in a test tube with 0.5 mL of solvent to observe its solubility characteristics before committing your entire batch.

Section 3: Advanced Purification (Column Chromatography)

When recrystallization fails to separate closely related isomers, flash column chromatography is the method of choice.[11][12]

Q6: How do I select a solvent system (eluent) for column chromatography?

The correct eluent is crucial for good separation. This is determined empirically using Thin-Layer Chromatography (TLC).[13]

Principle: Column chromatography and TLC operate on the same principle of separating compounds based on their differential adsorption to a polar stationary phase (usually silica gel) and solubility in a mobile phase (the eluent).[11] More polar compounds stick to the silica more strongly and move up the TLC plate (or down the column) more slowly.

Protocol: Developing a TLC Solvent System

  • Prepare a Sample: Dissolve a tiny amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Develop: Place the plate in a developing chamber containing a potential eluent system. Good starting systems for dinitroaromatics are mixtures of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane).[13][14]

  • Analyze: Visualize the plate under UV light. The goal is to find a solvent mixture where:

    • The desired product has an Rf value of ~0.3-0.4 .[13]

    • There is maximum separation (ΔRf) between the product spot and all impurity spots.

Common Eluent Systems to Test:

  • Hexanes : Ethyl Acetate (starting from 9:1, moving to 7:3, 1:1)

  • Toluene : Ethyl Acetate (starting from 9.5:0.5)

  • Dichloromethane : Hexanes (starting from 1:9, moving to 3:7, 1:1)

Q7: My compounds are running together on the column. How can I improve separation?

Poor separation on the column, despite promising TLC results, usually points to issues with technique.

Troubleshooting Guide:

  • Eluent Polarity is Too High: If all compounds elute quickly and together, your solvent system is too polar. Reduce the proportion of the more polar solvent (e.g., switch from 7:3 hexanes:EtOAc to 9:1).

  • Column Overloading: Loading too much sample results in broad, overlapping bands. As a rule of thumb, use a mass ratio of at least 30:1 of silica gel to crude product.

  • Poor Column Packing: Channels or cracks in the silica bed will lead to uneven flow and poor separation. Ensure you pack the column carefully (wet packing is often most reliable) and that the top of the silica bed is perfectly flat and protected by a layer of sand.[13]

  • Sample Band is Too Diffuse: The sample should be loaded onto the column in the absolute minimum amount of solvent possible to ensure it starts as a tight, concentrated band.[12]

Section 4: Safety & Handling

1,2-Dichloro-3,5-dinitrobenzene and related compounds are hazardous and must be handled with appropriate care.

  • Toxicity: Dinitroaromatic compounds are toxic if inhaled, ingested, or absorbed through the skin.[15] They can cause methemoglobinemia, leading to symptoms like blue lips and skin, dizziness, and headache.[16]

  • Explosion Risk: Nitroaromatic compounds may decompose explosively upon shock, friction, or heating, especially in bulk quantities.[16]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.[17]

  • Waste Disposal: Dispose of all chemical waste, including contaminated solvents and silica gel, according to your institution's hazardous waste protocols.[17]

References
  • International Chemical Safety Cards (ICSC). (n.d.). 1-CHLORO-2,4-DINITROBENZENE. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,2-dichloro-3,5-dinitrobenzene. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for isolating aromatic dinitro compounds.
  • University of Rochester Chemistry Department. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Middle East Technical University. (2018). Experiment 2: Recrystallization. Retrieved from [Link]

  • Labster. (n.d.). Recrystallization Steps. Retrieved from [Link]

  • Millersville University. (n.d.). Experiment 2 – Crystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Rochester Chemistry Department. (n.d.). Solvent Systems for TLC. Retrieved from [Link]

  • Course Hero. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Xingyuan Industry. (2020). The Role Of Activated Carbon In Organic Synthesis. Retrieved from [Link]

  • ScienceDirect. (2017). Thin–layer Chromatography (TLC). Retrieved from [Link]

  • Sciencemadness.org. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]

  • Brainly. (2023). Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in methanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. Retrieved from [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

Sources

Common side products in the synthesis of 1,2-Dichloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2-dichloro-3,5-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes, ensuring both high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: What are the most common impurities I should expect in my synthesis of 1,2-dichloro-3,5-dinitrobenzene?

Answer:

The synthesis of 1,2-dichloro-3,5-dinitrobenzene is typically achieved through the dinitration of 1,2-dichlorobenzene. The impurity profile of your final product is largely dictated by the stepwise nature of this electrophilic aromatic substitution reaction. The primary impurities can be categorized as follows:

  • Mononitrated Intermediates: Incomplete dinitration is a common source of impurities. The initial nitration of 1,2-dichlorobenzene yields a mixture of two primary isomers:

    • 1,2-Dichloro-4-nitrobenzene (Major): This is the predominant mononitration product, typically forming around 90% of the initial intermediate mixture.[1]

    • 1,2-Dichloro-3-nitrobenzene (Minor): This isomer is formed in smaller quantities, approximately 10%.[1] The presence of these compounds in your final product indicates that the reaction has not gone to completion.

  • Isomeric Dinitrobenzene Side Products: The formation of constitutional isomers of the desired 1,2-dichloro-3,5-dinitrobenzene is a significant challenge. The directing effects of the two chlorine atoms and the first nitro group on the benzene ring guide the position of the second nitration. Based on the structures of the mononitrated intermediates, the following dinitro isomers are the most probable side products:

    • 1,2-Dichloro-4,5-dinitrobenzene: Formed from the nitration of 1,2-dichloro-4-nitrobenzene.

    • 1,2-Dichloro-4,6-dinitrobenzene: Also a potential product from the nitration of 1,2-dichloro-4-nitrobenzene.

    • 1,2-Dichloro-3,4-dinitrobenzene: Arising from the nitration of 1,2-dichloro-3-nitrobenzene.

    • 1,2-Dichloro-3,6-dinitrobenzene: Another possible isomer from the nitration of 1,2-dichloro-3-nitrobenzene.

  • Over-nitration Products (Trinitro Compounds): Under harsh reaction conditions (e.g., high temperatures, highly concentrated nitrating agents), there is a possibility of forming trichlorotrinitrobenzene isomers, although this is generally less common than the formation of dinitro isomers.

  • Starting Material: Residual, unreacted 1,2-dichlorobenzene may also be present if the initial nitration step is inefficient.

The following diagram illustrates the primary reaction pathway and the formation of key side products.

Synthesis_Side_Products 1,2-Dichlorobenzene 1,2-Dichlorobenzene Mononitration Mononitration 1,2-Dichlorobenzene->Mononitration HNO₃/H₂SO₄ 1,2-Dichloro-4-nitrobenzene 1,2-Dichloro-4-nitrobenzene Mononitration->1,2-Dichloro-4-nitrobenzene ~90% 1,2-Dichloro-3-nitrobenzene 1,2-Dichloro-3-nitrobenzene Mononitration->1,2-Dichloro-3-nitrobenzene ~10% Dinitration Dinitration 1,2-Dichloro-4-nitrobenzene->Dinitration HNO₃/H₂SO₄ 1,2-Dichloro-3-nitrobenzene->Dinitration HNO₃/H₂SO₄ 1,2-Dichloro-3,5-dinitrobenzene (Desired Product) 1,2-Dichloro-3,5-dinitrobenzene (Desired Product) Dinitration->1,2-Dichloro-3,5-dinitrobenzene (Desired Product) Isomeric Side Products Isomeric Side Products Dinitration->Isomeric Side Products 1,2-Dichloro-4,5-dinitrobenzene 1,2-Dichloro-4,5-dinitrobenzene Isomeric Side Products->1,2-Dichloro-4,5-dinitrobenzene 1,2-Dichloro-4,6-dinitrobenzene 1,2-Dichloro-4,6-dinitrobenzene Isomeric Side Products->1,2-Dichloro-4,6-dinitrobenzene 1,2-Dichloro-3,4-dinitrobenzene 1,2-Dichloro-3,4-dinitrobenzene Isomeric Side Products->1,2-Dichloro-3,4-dinitrobenzene 1,2-Dichloro-3,6-dinitrobenzene 1,2-Dichloro-3,6-dinitrobenzene Isomeric Side Products->1,2-Dichloro-3,6-dinitrobenzene

Figure 1. Reaction pathway and potential side products in the synthesis of 1,2-dichloro-3,5-dinitrobenzene.

FAQ 2: My reaction seems to have stalled, and I have a high percentage of mononitrated compounds. What can I do to drive the reaction to completion?

Answer:

The presence of significant amounts of 1,2-dichloro-4-nitrobenzene and 1,2-dichloro-3-nitrobenzene is a clear indication of incomplete dinitration. The second nitration step is generally more challenging than the first due to the deactivating effect of the first nitro group. Here are several strategies to enhance the reaction rate and drive it towards the desired dinitro product:

  • Increase Reaction Temperature: Electrophilic aromatic nitration is highly temperature-dependent. Cautiously increasing the reaction temperature can significantly accelerate the rate of the second nitration. However, be aware that higher temperatures can also lead to an increase in the formation of unwanted side products and potentially over-nitration. A carefully controlled temperature ramp or a higher, stable reaction temperature should be explored. For example, some dinitration procedures are conducted at elevated temperatures, such as 120-140°C.[2]

  • Increase the Strength of the Nitrating Agent: The composition of your nitrating mixture is critical. To increase its strength, you can:

    • Use Fuming Nitric Acid or Fuming Sulfuric Acid (Oleum): These reagents contain higher concentrations of the active nitrating species, the nitronium ion (NO₂⁺).

    • Increase the Ratio of Sulfuric Acid to Nitric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the nitronium ion. A higher proportion of sulfuric acid will increase the concentration of NO₂⁺.

  • Increase Reaction Time: If you are hesitant to increase the temperature or the strength of the nitrating agent, extending the reaction time may be a viable option. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC) to determine the optimal reaction duration.

  • Ensure Anhydrous Conditions: Water can consume the nitrating agent and reduce its effectiveness. Ensure that your glassware is thoroughly dried and that your reagents are of an appropriate grade with low water content.

The following workflow provides a troubleshooting guide for incomplete dinitration:

Incomplete_Dinitration_Troubleshooting cluster_0 Troubleshooting Incomplete Dinitration High Mononitro Content High Mononitro Content Increase Temperature Increase Temperature High Mononitro Content->Increase Temperature Strengthen Nitrating Agent Strengthen Nitrating Agent High Mononitro Content->Strengthen Nitrating Agent Extend Reaction Time Extend Reaction Time High Mononitro Content->Extend Reaction Time Monitor Progress Monitor Progress Increase Temperature->Monitor Progress Cautiously Strengthen Nitrating Agent->Monitor Progress e.g., Oleum Extend Reaction Time->Monitor Progress Desired Dinitration Desired Dinitration Monitor Progress->Desired Dinitration

Sources

Technical Support Center: 1,2-Dichloro-3,5-dinitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1,2-dichloro-3,5-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1,2-dichloro-3,5-dinitrobenzene?

The most prevalent method for synthesizing 1,2-dichloro-3,5-dinitrobenzene is through the electrophilic aromatic substitution (nitration) of 1,2-dichlorobenzene. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid," to generate the highly electrophilic nitronium ion (NO₂⁺).

Q2: I am getting a low yield of the desired product. What are the likely causes?

Low yields in the dinitration of 1,2-dichlorobenzene can stem from several factors. The primary reasons include incomplete reaction, suboptimal reaction temperature, and insufficient nitrating agent strength. The two chlorine atoms and the first nitro group are deactivating, making the second nitration more challenging than the first.[1]

Q3: My final product is impure. What are the common contaminants?

Impurities in the synthesis of 1,2-dichloro-3,5-dinitrobenzene often consist of mononitrated intermediates (e.g., 1,2-dichloro-3-nitrobenzene and 1,2-dichloro-4-nitrobenzene) and other dinitrated isomers (e.g., 1,2-dichloro-4,5-dinitrobenzene). The formation of these byproducts is highly dependent on the reaction conditions.

Q4: How can I purify the crude 1,2-dichloro-3,5-dinitrobenzene?

Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical and should be based on the solubility profile of 1,2-dichloro-3,5-dinitrobenzene, where it is more soluble at higher temperatures and less soluble at lower temperatures, allowing for the separation from impurities. Ethanol is often a suitable solvent for recrystallizing nitroaromatic compounds.[2] For highly demanding applications, column chromatography can be employed for superior separation.[3][4]

Troubleshooting Guides

Issue 1: Low Product Yield

A diminished yield is a frequent challenge in the dinitration of 1,2-dichlorobenzene due to the deactivated nature of the aromatic ring after the first nitration.

Potential Cause Explanation Recommended Action
Insufficient Nitrating Agent Strength The presence of electron-withdrawing groups (Cl and NO₂) on the benzene ring deactivates it towards further electrophilic substitution. A standard mixed acid may not be potent enough for efficient dinitration.Increase the concentration of sulfuric acid in the mixed acid or consider using fuming nitric acid or oleum (fuming sulfuric acid) to generate a higher concentration of the nitronium ion.[1][5]
Suboptimal Reaction Temperature Nitration reactions are exothermic, and while temperature control is crucial to prevent side reactions, a temperature that is too low can significantly reduce the reaction rate.[5][6]Gradually and cautiously increase the reaction temperature in 5-10°C increments while closely monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Inadequate Reaction Time Due to the deactivating effect of the substituents, the second nitration step requires more time for completion compared to the first.Monitor the reaction progress closely. If starting material or the mononitrated intermediate is still present after the initially planned duration, extend the reaction time.
Poor Solubility of Starting Material If the 1,2-dichlorobenzene or the mononitrated intermediate has poor solubility in the reaction medium, the reaction will be slow due to limited contact between reactants.Ensure vigorous stirring throughout the reaction to maximize the interfacial area between the organic and acid phases.[6]

graph LowYieldTroubleshooting {
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Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckConditions [label="Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseStrength [label="Increase Nitrating Agent Strength\n(e.g., use fuming H₂SO₄/HNO₃)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseTemp [label="Incrementally Increase Temperature\n(Monitor closely)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseTime [label="Extend Reaction Time\n(Monitor by TLC/GC)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImproveStirring [label="Ensure Vigorous Stirring", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReRun [label="Re-run Experiment with\nOptimized Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckConditions; CheckConditions -> IncreaseStrength [label="Is nitrating agent\nstrong enough?"]; CheckConditions -> IncreaseTemp [label="Is temperature\n too low?"]; CheckConditions -> IncreaseTime [label="Is reaction time\nsufficient?"]; CheckConditions -> ImproveStirring [label="Is mixing\nefficient?"]; IncreaseStrength -> ReRun; IncreaseTemp -> ReRun; IncreaseTime -> ReRun; ImproveStirring -> ReRun; }

Caption: Troubleshooting decision tree for addressing low yield.

Issue 2: Low Product Purity

The presence of isomeric byproducts and unreacted starting materials are the primary causes of low purity.

Potential Cause Explanation Recommended Action
Formation of Isomers Nitration of 1,2-dichlorobenzene can lead to a mixture of isomers. The directing effects of the two chlorine atoms can result in the formation of not only the 3,5-dinitro product but also other isomers like 4,5-dinitro.Precise control over reaction temperature is crucial as it can influence the regioselectivity of the nitration. Lower temperatures generally favor the thermodynamically more stable product.
Incomplete Dinitration The presence of mononitrated intermediates (1,2-dichloro-3-nitrobenzene and 1,2-dichloro-4-nitrobenzene) is a common issue if the reaction is not driven to completion.Refer to the troubleshooting guide for low yield. Ensuring a sufficiently strong nitrating agent and adequate reaction time and temperature will promote complete dinitration.
Ineffective Purification A single purification step may not be sufficient to remove all impurities, especially isomers with similar physical properties.Perform multiple recrystallizations. If isomers are still present, consider using a different recrystallization solvent or a solvent pair. For high-purity requirements, column chromatography is recommended.[3]
  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to identify a suitable system where the product has high solubility in the hot solvent and low solubility in the cold solvent.

  • Dissolution: Dissolve the crude 1,2-dichloro-3,5-dinitrobenzene in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired product should crystallize out. Further cooling in an ice bath can maximize the recovery.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

PurificationWorkflow CrudeProduct Crude 1,2-Dichloro-3,5-dinitrobenzene Dissolve Dissolve in Minimum Hot Solvent CrudeProduct->Dissolve HotFiltration Hot Gravity Filtration (if necessary) Dissolve->HotFiltration Cooling Slow Cooling to Induce Crystallization HotFiltration->Cooling VacuumFiltration Isolate Crystals via Vacuum Filtration Cooling->VacuumFiltration Wash Wash Crystals with Cold Solvent VacuumFiltration->Wash Dry Dry Purified Product Wash->Dry PureProduct Pure 1,2-Dichloro-3,5-dinitrobenzene Dry->PureProduct

Caption: Step-by-step workflow for the purification of 1,2-dichloro-3,5-dinitrobenzene via recrystallization.

References

  • Brainly. (2023, August 22). Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in methanol. Retrieved from [Link]

  • Google Patents. (n.d.). US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene.
  • ScienceMadness. (2020, November 28). Derivatising p-dichlorobenzene through its nitro compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dichloronitrobenzene. Retrieved from [Link]

  • Chegg.com. (2019, September 12). Solved (5) 1.4 Reaction of 1,2-dichloro-3,5-dinitrobenzene w. Retrieved from [Link]

  • ResearchGate. (2016, February 1). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. Retrieved from [Link]

  • Reddit. (2023, November 28). Di-nitration troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Nitration of 1,2-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the nitration of 1,2-dichlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to ensure your experiments are safe, efficient, and reproducible.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process. Each problem is analyzed to identify probable causes and provide actionable solutions.

Problem 1: Low Yield of the Desired 1,2-Dichloro-4-nitrobenzene Product

Probable Cause(s):

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion due to insufficient time or suboptimal temperature.

  • Suboptimal Nitrating Mixture: The ratio or concentration of nitric acid to sulfuric acid may be incorrect, leading to inefficient generation of the nitronium ion (NO₂⁺) electrophile.[1][2][3][4][5]

  • Poor Temperature Control: Temperatures that are too low can significantly slow the reaction rate, while excessively high temperatures can favor the formation of byproducts.[6][7]

  • Losses During Workup: The product may be lost during extraction or purification steps, such as recrystallization.[6]

Recommended Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the 1,2-dichlorobenzene starting material.[7][8] Continue the reaction until the starting material is no longer detectable.

  • Verify Reagent Quality: Ensure that concentrated nitric acid (typically 68-70%) and concentrated sulfuric acid (95-98%) are used. The sulfuric acid acts as a catalyst and a dehydrating agent to generate the essential nitronium ion.[2][4][5]

  • Optimize Temperature: Maintain a controlled reaction temperature, typically between 35-60°C.[9] Use an ice bath to manage the initial exothermic reaction and then a water bath to maintain the target temperature.

  • Refine Purification Technique: When recrystallizing the crude product from a solvent like ethanol or isopropanol, minimize the volume of hot solvent used to dissolve the product to prevent significant loss upon cooling.[6] Chilling the filtrate may allow for the recovery of a second crop of crystals.

Problem 2: Excessive Formation of the 1,2-Dichloro-3-nitrobenzene Isomer

Probable Cause(s):

  • Reaction Kinetics vs. Thermodynamics: While the 4-nitro isomer is generally the major product, reaction conditions can influence the isomer ratio.[9][10] Higher temperatures can sometimes slightly favor the formation of different isomers.

  • Alternative Nitrating Systems: Certain nitrating systems, such as those employing phosphoric acid in the acid mixture, have been shown to alter the isomer ratio, sometimes increasing the proportion of the 2,3-dichloro-nitrobenzene (a related but distinct isomer from the 3-nitro).[11]

Recommended Solutions:

  • Strict Temperature Control: Adhere to established temperature protocols (35-60°C) to favor the formation of the thermodynamically preferred 1,2-dichloro-4-nitrobenzene.[9]

  • Standardize Acid Mixture: For maximizing the 4-nitro isomer, the standard mixed acid system (HNO₃/H₂SO₄) is recommended. Avoid additives unless a different isomer is desired. The nitration of 1,2-dichlorobenzene with mixed acid typically results in a mixture of about 90% 4-nitro and 10% 3-nitro isomers.[9]

  • Purification: The isomers can be effectively separated by fractional crystallization, leveraging the differences in their melting points and solubilities.[9]

Problem 3: Formation of Dinitro-Compounds

Probable Cause(s):

  • Excessively High Reaction Temperature: Temperatures above the recommended range (e.g., > 60-70°C) provide sufficient energy to overcome the deactivating effect of the first nitro group, leading to a second nitration.[7]

  • Excess of Nitrating Agent: Using a large molar excess of nitric acid can drive the reaction towards dinitration.

  • Prolonged Reaction Time at High Temperature: Leaving the reaction for an extended period after completion, especially at elevated temperatures, increases the likelihood of side reactions.

Recommended Solutions:

  • Maintain Temperature Control: Do not exceed 60°C. The nitration reaction is exothermic, so the nitrating agent should be added slowly with efficient cooling to prevent temperature spikes.[7]

  • Control Stoichiometry: Use a carefully measured molar ratio of nitric acid to 1,2-dichlorobenzene, typically between 1.0 and 1.2 equivalents of HNO₃.[11]

  • Monitor Reaction Completion: Once TLC or HPLC analysis shows the consumption of the starting material, proceed with the workup promptly to quench the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is 1,2-dichloro-4-nitrobenzene the major product of this reaction?

A1: The regioselectivity is governed by the directing effects of the two chlorine substituents. Chlorine atoms are deactivating groups due to their inductive electron withdrawal, which makes the nitration of dichlorobenzene slower than that of benzene.[12] However, they are ortho, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex).[7][13]

  • Position 4 (para to one Cl, meta to the other): This position is strongly favored. It is para to the chlorine at C1 and meta to the chlorine at C2. The para relationship allows for strong resonance stabilization from the C1 chlorine.

  • Position 3 (ortho to both Cls): This position is less favored. While it is ortho to the chlorine at C2, it is sterically hindered by the adjacent chlorine at C1.

  • The Major Product: The combination of electronic stabilization at position 4 and steric hindrance at position 3 leads to the predominant formation of 1,2-dichloro-4-nitrobenzene.[9][10][14]

Q2: What are the critical safety precautions for performing a nitration reaction?

A2: Nitration with mixed acids is a hazardous procedure that demands strict safety protocols.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[7][15] Always handle them inside a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a chemical-resistant lab coat at all times.[15][16]

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not controlled. Add the nitrating agent slowly and ensure an adequate cooling bath (e.g., ice-water) is on standby.[7]

  • Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) fumes.[16] Adequate ventilation via a fume hood is mandatory.[7]

  • Quenching: Quench the reaction by pouring it slowly over crushed ice. Never add water directly to the concentrated acid mixture, as this can cause violent splashing.

Q3: How does reaction temperature impact the yield and purity of the product?

A3: Temperature is a critical parameter in the nitration of 1,2-dichlorobenzene.

  • Low Temperatures (<30°C): The reaction rate will be very slow, potentially leading to an incomplete reaction and low yield. The viscosity of the mixture may also increase, making stirring difficult.[6]

  • Optimal Temperatures (35-60°C): This range provides a good balance between a reasonable reaction rate and selectivity for the desired mono-nitro product.[9]

  • High Temperatures (>60°C): This increases the rate of side reactions, most notably dinitration, which reduces the yield of the desired product and complicates purification.[7] It can also lower the overall yield of the mono-nitrated product.[6]

Table 1: Typical Reaction Parameters and Product Distribution
ParameterRecommended ValueExpected Outcome
Substrate 1,2-Dichlorobenzene-
Nitrating Agent Mixed Acid (Conc. HNO₃ / Conc. H₂SO₄)Generates NO₂⁺ electrophile.[4][5]
Molar Ratio (HNO₃:Substrate) 1.0 - 1.2 : 1Minimizes dinitration.[11]
Reaction Temperature 35 - 60°CFavors mono-nitration and good reaction rate.[9]
Reaction Time 1 - 3 hours (monitor by TLC/HPLC)Allows for complete conversion of starting material.
Major Product 1,2-Dichloro-4-nitrobenzene~90% of isomer mixture.[9]
Minor Product 1,2-Dichloro-3-nitrobenzene~10% of isomer mixture.[9]

Q4: What analytical methods are best for monitoring this reaction and characterizing the products?

A4: A combination of chromatographic and spectroscopic techniques is ideal.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of products.[7][8]

    • Gas Chromatography (GC) / HPLC: Provides quantitative data on the conversion of the starting material and the formation of isomers and byproducts.[8]

  • Product Characterization:

    • Melting Point: The purified product has a distinct melting point (42-44°C for 1,2-dichloro-4-nitrobenzene), which can be used to assess purity. The isomers have different melting points, aiding in their identification after separation.[7]

    • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides definitive structural confirmation of the isomers. Infrared (IR) spectroscopy can confirm the presence of the nitro group (strong absorptions ~1530 and 1350 cm⁻¹).

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating the isomers and confirming their molecular weight.

Experimental Protocols & Visualizations

Standard Laboratory Protocol for Nitration of 1,2-Dichlorobenzene

Safety Warning: This procedure must be performed in a certified chemical fume hood with all required PPE.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in a cooling bath (ice-water).

  • Acid Mixture Preparation: In a separate beaker, slowly and carefully add 1.2 equivalents of concentrated nitric acid to 2.5 equivalents of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction Initiation: Add 1.0 equivalent of 1,2-dichlorobenzene to the reaction flask. Begin stirring.

  • Addition of Nitrating Agent: Slowly add the prepared mixed acid from the dropping funnel to the reaction flask over 30-60 minutes. Carefully monitor the thermometer to ensure the internal temperature does not exceed 50°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, or use a warm water bath to maintain the temperature at 40-50°C for 1-2 hours.

  • Monitoring: Periodically take small aliquots to monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture over a large amount of crushed ice in a beaker with vigorous stirring.

  • Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield pure 1,2-dichloro-4-nitrobenzene. Dry the product under vacuum.

Diagrams

Nitration_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O DCB 1,2-Dichlorobenzene Arenium Arenium Ion (Sigma Complex) DCB->Arenium + NO₂⁺ Product 1,2-Dichloro-4-nitrobenzene Arenium->Product + HSO₄⁻ H2SO4_regen H₂SO₄ (regenerated)

Caption: Mechanism of Electrophilic Nitration.

Workflow start Start setup 1. Assemble Glassware (Flask, Stirrer, Funnel) start->setup cool 2. Cool Flask in Ice Bath setup->cool add_dcb 3. Add 1,2-Dichlorobenzene cool->add_dcb prep_acid 4. Prepare Mixed Acid (HNO₃ + H₂SO₄) add_dcb->prep_acid add_acid 5. Add Mixed Acid Slowly (T < 50°C) add_dcb->add_acid prep_acid->add_acid react 6. Stir at 40-50°C (1-2 hours) add_acid->react monitor 7. Monitor by TLC/GC react->monitor monitor->react Incomplete quench 8. Pour onto Ice monitor->quench Complete filter 9. Filter & Wash Solid quench->filter purify 10. Recrystallize from Ethanol filter->purify dry 11. Dry Product purify->dry end End dry->end Troubleshooting_Tree start Problem Encountered low_yield Low Yield? start->low_yield Yes bad_isomers Wrong Isomer Ratio? start->bad_isomers No check_time Reaction incomplete? low_yield->check_time dinitro Dinitration Occurred? bad_isomers->dinitro No check_temp_high Temp > 60°C? dinitro->check_temp_high Yes check_temp_low Temp too low? check_time->check_temp_low No solution_time Solution: Monitor with TLC/GC, increase reaction time. check_time->solution_time Yes check_reagents Reagents verified? check_temp_low->check_reagents No solution_temp_low Solution: Increase temp to 35-50°C. check_temp_low->solution_temp_low Yes solution_reagents Solution: Use fresh, concentrated acids. check_reagents->solution_reagents Yes check_ratio Excess HNO₃ used? check_temp_high->check_ratio No solution_temp_high Solution: Improve cooling, slow addition of acid. check_temp_high->solution_temp_high Yes solution_ratio Solution: Use 1.0-1.2 eq. HNO₃. check_ratio->solution_ratio Yes

Caption: Troubleshooting Decision Tree.

References
  • Derivatising p-dichlorobenzene through its nitro compound. (2020-11-28). Powered by XMB 1.9.11.
  • Explaining the nitration of benzene - electrophilic substitution. Chemguide.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Master Organic Chemistry.
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018-05-06). YouTube.
  • Nitration of Benzene. Chemistry Steps.
  • Electrophilic Aromatic Substitution: Nitration of Benzene. (2025-05-22). JoVE.
  • 1,2-Dichloro-4-nitrobenzene. Wikipedia.
  • LAB QO 4 - Nitration of Chlorobenzene. Scribd.
  • US Patent US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene. Google Patents.
  • GPS Safety Summary - 2,5-dichloro-1-nitrobenzene Liquid. Aarti Industries.
  • What is the major product formed when 1,2-dichlorobenzene is treated with concentrated HNO3 and concentrated H2SO4 (nitration reaction)? (2025-06-19). Filo.
  • Nitration reaction safety. (2024-06-06). YouTube.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. D-Scholarship@Pitt.
  • 1,2-Dichloro-4-nitrobenzene. PubChem.
  • SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017-12-18). PMC - NIH.
  • nitration of chlorobenzene is more difficult than nitration of benzene but still it gives a mixture of ortho. (2021-12-16). Brainly.in.

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Recrystallization methods for purifying 1,2-Dichloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1,2-Dichloro-3,5-dinitrobenzene (CAS: 2213-80-1) via recrystallization. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this critical purification step. Our focus is on the causality behind the methodology, ensuring you can adapt and optimize the process for the highest purity and yield.

Section 1: Critical Safety & Handling

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for 1,2-Dichloro-3,5-dinitrobenzene and all solvents used. Dinitroaromatic compounds are toxic and require careful handling.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often suitable, but check solvent compatibility), and chemical splash goggles.

  • Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or solvent vapors.

  • Hazard Mitigation: Dinitroaromatic compounds can be toxic if swallowed, inhaled, or absorbed through the skin. They may also cause skin and eye irritation or allergic reactions.[1] Avoid creating dust. In case of contact, wash the affected area thoroughly with soap and water and seek medical attention.[1]

  • Waste Disposal: Dispose of all chemical waste, including filtrate and contaminated materials, according to your institution's hazardous waste disposal procedures.

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of 1,2-Dichloro-3,5-dinitrobenzene.

Q1: What is the primary goal of recrystallization for this compound? A: The primary goal is to remove impurities. These can include isomers formed during synthesis (e.g., other dichlorodinitrobenzene isomers), unreacted starting materials, or by-products from the nitration process.[2] Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system.

Q2: How do I select the best solvent for recrystallization? A: The ideal solvent is one in which 1,2-Dichloro-3,5-dinitrobenzene is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C). This large solubility differential is key to maximizing product recovery.[3] Conversely, the impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration). For dinitrobenzene derivatives, alcoholic solvents are often a good starting point.[2][3][4]

Q3: Why is slow cooling so critical for forming pure crystals? A: Slow cooling allows the crystal lattice to form in an orderly and selective manner. As the solution cools, the solubility of 1,2-Dichloro-3,5-dinitrobenzene decreases gradually, and molecules have sufficient time to arrange themselves into a pure crystal structure, excluding impurity molecules. Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of smaller, less pure crystals or even precipitation of an amorphous solid.

Q4: Can I use a mixed solvent system? A: Yes. A mixed solvent system (or solvent-pair) is useful when no single solvent provides the ideal solubility profile. This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the solid and cooled slowly. Common miscible pairs include ethanol/water or acetone/heptane.[5]

Section 3: Physicochemical Data & Solvent Selection

While precise solubility data for 1,2-Dichloro-3,5-dinitrobenzene is not widely published, we can infer suitable solvents from its structure and data on related isomers.

PropertyValueSource
CAS Number 2213-80-1[6]
Molecular Formula C₆H₂Cl₂N₂O₄[1]
Molecular Weight 237.00 g/mol [1]
Appearance Yellow crystalline solid (typical)[7]
Melting Point Data not consistently available
General Solubility Insoluble in water; Soluble in ethanol and ether.[3][8]

Recommended Solvent: Ethanol (95%) is a highly effective and commonly used solvent for recrystallizing dichlorodinitrobenzene isomers.[2][4] It provides a good solubility gradient with temperature and is relatively safe and easy to remove.

Section 4: Detailed Experimental Protocol

This protocol provides a robust starting point for the purification of 1,2-Dichloro-3,5-dinitrobenzene.

Objective: To purify crude 1,2-Dichloro-3,5-dinitrobenzene using a single-solvent recrystallization method.

Materials:

  • Crude 1,2-Dichloro-3,5-dinitrobenzene

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the final yield, as more of your product will remain dissolved in the mother liquor upon cooling.[3]

  • (Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel containing fluted filter paper on the hot plate. Quickly pour the hot solution through the filter paper to remove the insoluble material. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant product loss.

  • Slow Cooling (Crystal Formation): Cover the flask with a watch glass and remove it from the heat. Allow the solution to cool slowly and undisturbed to room temperature. Causality: This is the most critical step for achieving high purity. Slow cooling allows for the selective formation of pure product crystals. Do not agitate the flask during this period.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes. Causality: This step maximizes the yield by further decreasing the solubility of the product in the solvent.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol. Causality: The wash solvent must be ice-cold to minimize redissolving the purified crystals. This step removes any residual mother liquor containing dissolved impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a period. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

Section 5: Troubleshooting Guide

This guide provides solutions to common problems encountered during the recrystallization of 1,2-Dichloro-3,5-dinitrobenzene.

Problem 1: The compound "oils out" instead of forming crystals.

  • Question: I see an oily layer forming at the bottom of my flask instead of solid crystals. What's happening and how do I fix it?

  • Answer: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This is more common with impure compounds, as impurities can depress the melting point.

    • Solution A (Re-dissolve and Dilute): Reheat the solution until the oil fully dissolves. Add a small amount (1-5% of the total volume) of additional hot solvent. This slightly lowers the saturation temperature, which may now be below the compound's melting point, allowing for proper crystallization upon slow cooling.

    • Solution B (Slow Down Cooling): If Solution A fails, try insulating the flask (e.g., with glass wool) after removing it from the heat to ensure a very slow cooling rate. This gives molecules more time to organize into a crystal lattice.

Problem 2: No crystals form, even after cooling in an ice bath.

  • Question: My solution is clear and cold, but no product has crystallized out. What should I do?

  • Answer: This usually indicates one of two issues: either too much solvent was used, or the solution is supersaturated and requires a nucleation site to begin crystallization.

    • Solution A (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal nucleation. Alternatively, if you have a small crystal of pure product, add it to the solution (this is called "seeding").

    • Solution B (Reduce Solvent Volume): If induction fails, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) in the fume hood. Then, allow the more concentrated solution to cool slowly again.

Problem 3: The final yield is very low.

  • Question: I recovered very little product after the final filtration. Where did my compound go?

  • Answer: A low yield can result from several procedural errors throughout the process.

    • Cause 1: Too much solvent was used. As described above, excess solvent will keep more product dissolved in the mother liquor.

    • Cause 2: Premature crystallization during hot filtration. If the optional hot filtration step was performed without properly pre-heating the equipment, a significant amount of product could have crystallized in the funnel.

    • Cause 3: Excessive washing. Washing the final crystals with too much solvent, or with solvent that was not ice-cold, can dissolve and wash away a substantial portion of your purified product. Always use a minimal amount of ice-cold solvent for washing.

Section 6: Process Workflow Diagram

The following diagram illustrates the logical steps and decision points in the recrystallization and troubleshooting process.

Recrystallization_Workflow start Start: Crude Solid add_solvent Add minimal hot solvent to dissolve start->add_solvent hot_filt_q Insoluble impurities present? add_solvent->hot_filt_q hot_filt Perform Hot Filtration hot_filt_q->hot_filt Yes cool_slow Slow Cool to Room Temp hot_filt_q->cool_slow No hot_filt->cool_slow oil_out_q Oiled Out? cool_slow->oil_out_q ice_bath Cool in Ice Bath crystals_q Crystals Formed? ice_bath->crystals_q filter_wash Vacuum Filter & Wash with cold solvent crystals_q->filter_wash Yes ts2 Troubleshoot: 1. Scratch / Seed 2. Reduce solvent volume crystals_q->ts2 No oil_out_q->ice_bath No ts1 Troubleshoot: Add more solvent, re-heat, cool slower oil_out_q->ts1 Yes dry Dry Crystals filter_wash->dry pure_product Pure Product dry->pure_product ts1->cool_slow ts2->cool_slow

Caption: Workflow for recrystallization and troubleshooting.

References

Sources

How to remove unreacted starting materials from 1,2-Dichloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 1,2-Dichloro-3,5-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in removing unreacted starting materials and other impurities from this compound. Here, we provide in-depth, field-proven insights and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of 1,2-Dichloro-3,5-dinitrobenzene.

Q1: What are the most likely impurities in a crude sample of 1,2-Dichloro-3,5-dinitrobenzene?

A1: The impurities largely depend on the synthetic route. A common synthesis involves the nitration of 1,3-dichlorobenzene.[1] Consequently, the most probable impurities are:

  • Unreacted Starting Material: 1,3-Dichlorobenzene.

  • Mono-nitrated Intermediates: Isomers such as 2,4-dichloro-1-nitrobenzene and 2,6-dichloro-1-nitrobenzene.

  • Other Dinitro Isomers: Positional isomers formed during the dinitration reaction.

  • Residual Acids: Traces of sulfuric acid and nitric acid from the nitration mixture.[2]

Q2: My product has a low or broad melting point. What does this indicate?

A2: A low or broad melting point is a classic indicator of an impure sample. Pure crystalline solids typically have a sharp melting point range (usually <2 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to break it apart, which results in a depression and broadening of the melting point range.

Q3: How can I quickly assess the purity of my crude product?

A3: Thin-Layer Chromatography (TLC) is the most effective and rapid method for a qualitative assessment of purity.[3] By spotting your crude material alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the number of components. A pure product should ideally show a single spot. Comparing the retention factor (Rƒ) of your product spot to that of known standards can help in preliminary identification.[4]

Q4: Why is it crucial to remove residual acids before further purification?

A4: Residual strong acids (H₂SO₄, HNO₃) must be neutralized and removed. They can degrade the target compound, especially during heating steps like recrystallization or solvent evaporation.[2] Furthermore, acidic residues will interfere with techniques like column chromatography, causing poor separation (streaking) on silica gel.[2] A thorough wash with a mild base like sodium bicarbonate solution during the initial work-up is essential.[2]

Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific problems you may encounter during the purification process.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. Cooling rate is too rapid.Choose a solvent with a lower boiling point. Use a solvent pair: dissolve the compound in a "good" solvent and add a "poor" solvent (antisolvent) dropwise until turbidity appears, then heat to clarify and cool slowly.[5] Ensure a slow cooling rate to promote crystal growth over oil formation.
Poor or No Crystal Formation The solution is not supersaturated. The compound is too soluble in the solvent even when cold. The inner surface of the glassware is too smooth.Reduce the amount of solvent by gentle heating or under a stream of inert gas. Place the flask in an ice bath or freezer. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6] Add a "seed crystal" from a previous pure batch.
Streaking or Tailing on TLC Plate The sample is too concentrated. The sample is acidic or basic (interacting too strongly with the silica gel). The chosen solvent system is not optimal.Dilute the sample before spotting it on the TLC plate. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluting solvent. Perform a systematic trial of different solvent systems with varying polarities.
Poor Separation in Column Chromatography The polarity of the eluting solvent is too high. The column was packed improperly (air bubbles, cracks). The sample band was loaded too broadly.Start with a low-polarity solvent and gradually increase the polarity (gradient elution).[7] Pack the column carefully as a slurry to ensure a homogenous stationary phase.[8] Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow, concentrated band.
Product is Contaminated with a Co-eluting Isomer The physicochemical properties (e.g., polarity) of the product and the impurity are very similar.If column chromatography fails, recrystallization may be more effective, as isomers often have different crystal packing energies and solubilities.[9] Try a different stationary phase for chromatography (e.g., alumina instead of silica gel) or a different solvent system to exploit subtle polarity differences.[10]
Physicochemical Data for Identification

A crucial step in purification is identifying the target compound versus the starting materials. The significant difference in their physical states and melting points is the primary basis for their separation.

CompoundMolecular Weight ( g/mol )Physical State (at 25°C)Melting Point (°C)Boiling Point (°C)
1,2-Dichloro-3,5-dinitrobenzene (Product) 237.00Solid~100-104 °C (Isomer dependent)[11]N/A
1,3-Dichlorobenzene (Starting Material)147.00Colorless Liquid-24 °C[12][13]173 °C[14][15]
2,4-Dichloro-1-nitrobenzene (Impurity)192.01Yellow-brown Solid29-34 °C[16][17][18]~258 °C[17]
2,6-Dichloronitrobenzene (Impurity)192.00Pale Yellow Solid71 °C[19][20]273 °C[20]

Purification Strategy Workflow

Choosing the right purification method depends on the scale of your experiment and the nature of the impurities. This workflow provides a logical decision-making process.

PurificationWorkflow cluster_0 Initial Work-up & Assessment cluster_1 Purification Path Selection cluster_2 Final Analysis Start Crude Reaction Mixture Quench Quench on Ice-Water & Neutralize with NaHCO₃ Start->Quench Filter Filter Crude Solid Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Crude Product Wash->Dry Assess Purity Assessment (TLC, Melting Point) Dry->Assess Decision Impurity Profile? Assess->Decision Recrystallize Primary Impurity: Unreacted Starting Material (1,3-Dichlorobenzene) Decision->Recrystallize  Large Polarity  Difference Column Primary Impurity: Nitrated Isomers with Similar Solubility Decision->Column  Small Polarity  Difference Final_Analysis Verify Purity (TLC, Melting Point, etc.) Recrystallize->Final_Analysis Column->Final_Analysis

Caption: Decision workflow for purifying 1,2-Dichloro-3,5-dinitrobenzene.

Detailed Purification Protocols

Safety First: Dinitroaromatic compounds are toxic and potentially explosive. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[21][22][23]

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is essential for determining the appropriate purification strategy and for monitoring the success of the purification.

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom.

  • Sample Preparation: Prepare dilute solutions (~1%) of your crude product, the starting material (1,3-dichlorobenzene), and if available, any suspected mono-nitro intermediates in a volatile solvent like ethyl acetate or dichloromethane.[3]

  • Spotting: Use separate capillary tubes to spot each solution onto the origin line, leaving space between the spots. Keep the spots small and concentrated.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Cover the chamber.

  • Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.

  • Analysis: The product, being highly nitrated, should be significantly more polar (lower Rƒ value) than the non-polar 1,3-dichlorobenzene starting material. Multiple spots in the crude product lane indicate the presence of impurities.

Protocol 2: Purification by Recrystallization

Recrystallization is highly effective for removing impurities with significantly different solubilities from the main product, such as the liquid 1,3-dichlorobenzene from the solid dinitro product. Ethanol is often a suitable solvent.

  • Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good a solvent. If it is sparingly soluble at room temperature but dissolves upon heating, it is a good candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This is a critical step to ensure maximum recovery.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly in a desiccator or a vacuum oven at a moderate temperature.

  • Verification: Check the purity of the recrystallized product by measuring its melting point and running a new TLC.

Protocol 3: Purification by Column Chromatography

If recrystallization fails to remove isomeric impurities, column chromatography is the method of choice.[7] This technique separates compounds based on their differential adsorption to a solid stationary phase.[10]

  • Solvent System Selection: Use TLC to find a solvent system that gives good separation between your product and the impurities. Aim for an Rƒ value of ~0.3 for the desired product.[10] A mixture of ethyl acetate and hexanes is a good starting point.[24]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.[8]

    • Fill the column with your chosen low-polarity eluent.

    • Prepare a slurry of silica gel in the same eluent and carefully pour it into the column. Tap the column gently to settle the silica and remove air bubbles.[8]

    • Allow the silica to pack into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica. Add another thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in the minimum possible volume of the eluent.

    • Carefully pipette this concentrated solution onto the top layer of sand.

    • Drain the solvent until the sample has fully entered the silica bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the solvent flows through the column.

    • The less polar compounds (like residual 1,3-dichlorobenzene) will elute first, followed by the more polar dinitrated products.

  • Analysis and Collection:

    • Monitor the collected fractions by TLC to determine which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.

References

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Technical Support Center: Mastering Temperature Control in 1,2-Dichloro-3,5-dinitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for managing reactions involving 1,2-dichloro-3,5-dinitrobenzene. This guide is designed for researchers, chemists, and process development professionals who handle this highly reactive intermediate. The presence of two nitro groups on the benzene ring renders the compound both highly susceptible to exothermic reactions and potentially thermally unstable, making stringent temperature control not just a matter of yield optimization, but of fundamental operational safety.

This document moves beyond simple protocols to explain the underlying chemical principles—the "why" behind the "how"—to empower you to make informed, safety-conscious decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical when working with 1,2-dichloro-3,5-dinitrobenzene?

A1: The criticality stems from two primary factors rooted in its molecular structure:

  • High Exothermicity of Reactions: The two nitro groups are powerful electron-withdrawing groups. This electronic pull makes the carbon atoms attached to the chlorine atoms highly electrophilic and thus extremely activated for Nucleophilic Aromatic Substitution (SNAr) reactions.[1] These substitution reactions are often rapid and highly exothermic. If the heat generated is not dissipated faster than it is produced, the reaction temperature will rise, accelerating the reaction rate further in a dangerous feedback loop.[2]

  • Inherent Thermal Hazard: Organic nitro compounds are energetically rich materials.[3][4] Excessive temperatures can initiate thermal decomposition, which is also highly exothermic and can lead to a dangerous, self-accelerating runaway reaction, potentially causing vessel over-pressurization or explosion.[4][5]

Q2: What is a "runaway reaction" and what are the immediate warning signs?

A2: A runaway reaction is an uncontrolled process where an initial temperature increase leads to an accelerated reaction rate, which in turn generates heat at an ever-increasing pace.[2][6] This can escalate to a thermal explosion. Immediate warning signs include:

  • A rapid, unexpected rise in the internal reaction temperature that does not respond to standard cooling adjustments.

  • A sudden increase in pressure within the reaction vessel.

  • Noticeable off-gassing, bubbling, or a change in the color of the reaction mixture (e.g., rapid darkening).

  • Boiling of the solvent, even when the external bath is at a low temperature.

Q3: Which specific reactions of 1,2-dichloro-3,5-dinitrobenzene are most hazardous from a thermal perspective?

A3: Nucleophilic Aromatic Substitution (SNAr) reactions pose the most significant thermal risk. The reaction with strong, highly reactive nucleophiles such as alkoxides (e.g., sodium methoxide), primary/secondary amines, or hydroxide ions can be particularly vigorous.[7][8] The reaction rate, and thus the rate of heat generation, is highly dependent on the nucleophilicity of the reagent and the reaction solvent.

Q4: What is the fundamental difference between batch and continuous flow reactors for managing these reactions?

A4: The primary difference lies in the surface-area-to-volume ratio.

  • Batch Reactors (e.g., round-bottom flasks) have a low surface-area-to-volume ratio, making heat dissipation inefficient, especially at larger scales. This can lead to the formation of localized "hot spots."[9]

  • Continuous Flow Microreactors utilize channels with very small diameters, resulting in an extremely high surface-area-to-volume ratio.[6][10] This allows for near-instantaneous heat removal, providing superior temperature control and significantly enhancing safety for highly exothermic processes.[11][12]

Troubleshooting Guide: Thermal Management Issues

This guide provides solutions to specific problems that may arise during your experiments.

IssuePossible Cause(s)Recommended Actions & Preventative Measures
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Addition Rate Too Fast: The rate of heat generation from the exothermic reaction exceeds the cooling system's capacity.[6][9] 2. Inadequate Cooling: The cooling bath temperature is too high, the heat transfer fluid is inappropriate, or there is poor thermal contact with the vessel. 3. Poor Agitation: Inefficient stirring creates localized regions of high reactant concentration ("hot spots"), which can initiate a runaway that propagates through the mixture.[6][9] 4. Incorrect Reagent Concentration: Using more concentrated reagents than specified in the protocol will increase the reaction rate and exothermicity.Immediate Actions: 1. CEASE all reagent addition immediately.[6] 2. INCREASE cooling efficiency (e.g., add dry ice to an acetone bath). 3. ENSURE vigorous agitation. 4. If the temperature continues to climb, prepare for an emergency quench by pouring the reaction mixture onto a large volume of crushed ice.[6] Preventative Measures: • Conduct a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) before scaling up.[2][13][14] • Use a syringe pump or dropping funnel for slow, controlled addition of the limiting reagent. • Always use a stirrer bar or overhead stirrer appropriate for the vessel size and viscosity.
Reaction Fails to Initiate or Proceeds Too Slowly 1. Overly Aggressive Cooling: The reaction temperature is too low to overcome the activation energy barrier. 2. Low Reagent Reactivity: The nucleophile may be too weak, or the reagents may have degraded. 3. Solvent Effects: The chosen solvent may not be optimal for the SNAr mechanism, slowing the reaction rate.Corrective Actions: 1. Allow the reaction temperature to rise slowly and in a controlled manner by 2-5 °C. Do not remove the cooling bath entirely. 2. Confirm the identity and purity of your starting materials and reagents. 3. Consider a more polar, aprotic solvent (e.g., DMSO, DMF) if applicable, as these can accelerate SNAr reactions.
Formation of Dark, Tar-Like Byproducts 1. Excessive Temperature: Localized or bulk overheating can lead to decomposition of the starting material or products, or trigger undesired side reactions.[9] 2. Incorrect Stoichiometry: An excess of a highly reactive nucleophile might lead to multiple substitutions or side reactions. 3. Presence of Impurities: Contaminants in the starting materials can catalyze decomposition pathways.[13][15]Corrective Actions: 1. Maintain a lower, more consistent reaction temperature. 2. Re-evaluate the stoichiometry and consider adding the nucleophile as the limiting reagent. 3. Ensure high purity of all reagents and solvents. Recrystallize the 1,2-dichloro-3,5-dinitrobenzene if its purity is in doubt.

Visual Troubleshooting Workflow for Thermal Excursions

The following diagram outlines a logical workflow for responding to a temperature increase during a reaction.

G start Temperature Rises Above Set Point stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition check_control Is Temperature Responding to Cooling? monitor Continue Monitoring check_control->monitor  Yes escalates Temperature Continues to Rise Uncontrollably? check_control->escalates  No enhance_cooling Enhance Cooling (e.g., add dry ice) stop_addition->enhance_cooling enhance_cooling->check_control stable Temperature Stabilizes Resume with Caution monitor->stable escalates->monitor No, it's stable now quench EMERGENCY QUENCH Pour onto Crushed Ice escalates->quench Yes, it's climbing fast safe Reaction Secured quench->safe

Caption: Workflow for managing a thermal excursion event.

Key Experimental Protocol: Temperature-Controlled SNAr Reaction

This protocol provides a general, safety-focused methodology for reacting 1,2-dichloro-3,5-dinitrobenzene with a nucleophile.

Objective: To perform a nucleophilic aromatic substitution while maintaining strict isothermal control.

Materials:

  • 1,2-dichloro-3,5-dinitrobenzene

  • Nucleophile (e.g., sodium methoxide solution, aniline)

  • Anhydrous solvent (e.g., Methanol, THF)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Digital thermometer with a probe

  • Dropping funnel or syringe pump

  • Inert gas line (Nitrogen or Argon)

  • Cooling bath (e.g., ice-water, dry ice/acetone)

Procedure:

  • System Setup (The "Why"): Assemble the three-neck flask with the magnetic stir bar, thermometer, and dropping funnel. The third neck is for the inert gas inlet. This setup allows for simultaneous reagent addition, temperature monitoring, and maintenance of an inert atmosphere to prevent side reactions with moisture or oxygen.

  • Inert Atmosphere (The "Why"): Purge the system with nitrogen or argon for 5-10 minutes. Maintaining an inert atmosphere is crucial, especially when working with moisture-sensitive reagents like alkoxides.

  • Initial Cooldown (The "Why"): Dissolve the 1,2-dichloro-3,5-dinitrobenzene in the chosen solvent within the flask. Begin stirring and cool the solution to the target reaction temperature (e.g., 0 °C) using the cooling bath. It is critical to cool the substrate solution before adding the nucleophile to ensure the system has adequate cooling capacity from the start.

  • Controlled Reagent Addition (The "Why"): Load the nucleophile solution into the dropping funnel or syringe pump. Begin adding the nucleophile dropwise or at a very slow, continuous rate. This is the most critical step for temperature control. A slow addition rate ensures that the heat generated by the exothermic reaction can be effectively removed by the cooling bath, preventing accumulation of heat.[6][9]

  • Continuous Monitoring (The "Why"): Monitor the internal reaction temperature constantly. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C) of the set point. A stable temperature indicates that the rates of heat generation and heat removal are balanced.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at the target temperature for the prescribed time, monitoring for any delayed exotherm.

  • Safe Quenching (The "Why"): Once the reaction is complete, the quench procedure must also be controlled. Slowly pour the reaction mixture into a separate beaker containing a stirred, cold quench solution (e.g., cold water or a dilute acidic/basic solution). Never add the quench solution directly to the reaction flask, as this can cause a sudden, localized exotherm.

Logical Relationships in Thermal Risk Management

The stability of the reaction is a function of several interconnected parameters. The diagram below illustrates these dependencies.

G cluster_0 Controllable Parameters cluster_1 System & Reaction Properties add_rate Addition Rate heat_gen Rate of Heat Generation add_rate->heat_gen increases concentration Reagent Concentration concentration->heat_gen increases agitation Agitation Speed heat_rem Rate of Heat Removal agitation->heat_rem improves temp Cooling Bath Temperature temp->heat_rem improves (if lower) risk Thermal Stability / Runaway Risk heat_gen->risk increases risk heat_rem->risk decreases risk

Caption: Relationship between experimental parameters and thermal risk.

References

  • BenchChem. (2025).
  • Badeen, C. M., Turcotte, R., Hendershot, D. C., & Berretta, S. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Hazardous Materials, 188(1-3), 52–57. [Link]

  • Li, S., Zhang, X., Ji, D., & Zhao, Y. (2022). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. ACS Omega. [Link]

  • BenchChem. (2025).
  • Badeen, C., Turcotte, R., Hobenshield, E., & Berretta, S. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Sci-Hub. [Link]

  • Bohrium. (n.d.). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Bohrium. [Link]

  • Brainly. (2023). Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in methanol. Brainly.com. [Link]

  • Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Journal of Flow Chemistry, 4(1), 2-15. [Link]

  • ResearchGate. (2022). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. ResearchGate. [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 145, 239-257. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Patel, D. A. (2022). Practical approach to prediction and prevention of runaway reactions. International Journal of Engineering, Science and Technology, 2(3), 1-6. [Link]

  • Fauske & Associates. (2024). Understanding Runaway Reactions and Their Safety Implications. Fauske.com. [Link]

  • ResearchGate. (2021). Safe, Green, and Efficient Synthesis of m‐Dinitrobenzene via Two‐Step Nitration in a Continuous‐Flow Microreactor. ResearchGate. [Link]

  • de Vargas, E. B., & Gsponer, H. E. (2011). The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion: Roles of Meisenheimer Complexes and Radical Pairs. Journal of the Brazilian Chemical Society, 22(1), 108-116. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for diazonium salt chemistry. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and application of diazonium salts. As highly versatile but notoriously unstable intermediates, successful outcomes depend on meticulous control over reaction parameters. This resource combines theoretical explanations with actionable protocols to help you navigate these complexities, enhance your yields, and ensure the safety and reproducibility of your experiments.

Troubleshooting Guide: Diagnosing & Solving Common Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction yield is critically low, and I suspect the diazonium salt is decomposing. What should I investigate first?

Low yield is the most common symptom of premature diazonium salt decomposition. The root cause can almost always be traced to one of four factors: temperature, pH, reagent quality, or reaction time.

A systematic approach is crucial for diagnosis. Use the following decision tree to identify the likely cause.

G start Low Yield Observed temp Was temperature strictly maintained at 0-5 °C? start->temp ph Was the solution strongly acidic (pH < 2)? temp->ph Yes cause_temp Primary Cause: Thermal Decomposition. Solution: Improve cooling, monitor internal temperature. temp->cause_temp No reagents Are NaNO2 and acid reagents fresh? ph->reagents Yes cause_ph Primary Cause: Formation of non-electrophilic diazoates/diazohydroxides. Solution: Ensure sufficient excess of strong mineral acid. ph->cause_ph No time Was the salt used immediately after formation? reagents->time Yes cause_reagents Primary Cause: Incomplete diazotization due to degraded nitrous acid. Solution: Use fresh, high-purity sodium nitrite. reagents->cause_reagents No cause_time Primary Cause: Decomposition in solution over time. Solution: Prepare salt in situ and use within minutes. time->cause_time No cause_other Issue is likely in the subsequent coupling step. time->cause_other Yes temp_yes Yes temp_no No ph_yes Yes ph_no No reagents_yes Yes reagents_no No time_yes Yes time_no No

Troubleshooting workflow for low-yield reactions.

Causality Explained:

  • Temperature: Aryl diazonium salts are thermodynamically unstable. The decomposition process, which liberates nitrogen gas (N₂), has a significant activation energy barrier that is easily overcome at higher temperatures.[1] Maintaining a temperature between 0-5 °C is critical to slow this decomposition kinetically.[2][3]

  • pH: A strongly acidic environment is essential. The reaction requires the formation of the nitrosonium ion (NO⁺) from nitrous acid, a process which is acid-catalyzed.[4] Furthermore, high acidity suppresses side reactions like the formation of diazoamino compounds (triazenes) and prevents the diazonium ion from converting into non-electrophilic diazohydroxides or diazoates at higher pH.[5][6]

  • Reagent Quality: Sodium nitrite can degrade over time by reacting with atmospheric moisture and CO₂. Always use a fresh, unopened bottle or a properly stored (desiccated) reagent for best results.

  • Time: Even under ideal conditions, diazonium salts in aqueous solution have a limited lifespan. They should almost always be generated in situ and used immediately in the subsequent reaction step.[4]

Q2: My reaction mixture turned dark brown or black immediately after forming the diazonium salt. What happened?

This coloration is a classic indicator of unwanted side reactions, primarily the formation of phenols and subsequent azo coupling.

The Mechanism:

  • Phenol Formation: A portion of the diazonium salt decomposes by reacting with water (hydrolysis) to form a phenol. This reaction, sometimes called Phenolverkochung ("cooking to yield phenols"), is accelerated by even slight increases in temperature.[2] [Ar-N₂]⁺ + H₂O → Ar-OH + N₂ + H⁺

  • Azo Coupling: The newly formed phenol is a highly activated aromatic ring. It can then react as a coupling partner with the remaining, unreacted diazonium salt to form intensely colored azo dyes.[2][4] This is an electrophilic aromatic substitution reaction.

Preventative Measures:

  • Strict Temperature Control: This is the most critical factor. Ensure your reaction vessel is submerged in an efficient ice/salt bath and that the internal temperature never rises above 5 °C, especially during the exothermic addition of sodium nitrite.

  • Sufficient Acidity: Keeping the solution strongly acidic (pH < 2) helps in two ways. It suppresses the hydrolysis reaction that forms the phenol and also ensures the phenol, if formed, remains protonated and less activated towards coupling.[2]

Q3: I see bubbles (gas evolution) from my solution before I've added my coupling partner. Is this normal?

No, this is a direct sign of rapid decomposition. The bubbles are nitrogen gas (N₂), the thermodynamic driving force for the breakdown of the diazonium salt.[5]

Immediate Actions & Solutions:

  • Check Temperature: Immediately verify the internal reaction temperature. If it has risen above 5 °C, add more ice to the external bath to bring it back under control.

  • Proceed Immediately: Do not wait. Add your coupling partner or subsequent reagent as quickly as is safely possible. The diazonium salt concentration is actively decreasing.

  • Future Prevention:

    • Slow Addition: Add the aqueous solution of sodium nitrite dropwise or in small portions to the acidic amine solution. This controls the exotherm of the diazotization reaction.

    • Efficient Stirring: Ensure vigorous stirring to dissipate localized heating.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for diazotization, and why is it so important?

The universally accepted optimal temperature range is 0–5 °C .[2][7]

The Rationale: The stability of aryl diazonium salts is a delicate kinetic balance. While thermodynamically prone to decomposition, a significant activation energy barrier prevents this from happening rapidly at low temperatures. As the temperature rises, this barrier is more easily overcome. Studies have shown that while minor decomposition occurs up to 20 °C, a significant increase in the rate of decomposition begins around 33 °C for typical diazonium salts.[8] Keeping the reaction below 5 °C provides a reliable safety margin to minimize the rate of N₂ loss.

Temperature (°C)Relative Stability / Half-lifeKey Observations
0–5 High Optimal range for preparation and immediate use. Decomposition is minimal.[2][3]
5–15ModerateIncreased risk of decomposition and side reactions (e.g., phenol formation).[1]
> 20Low Rapid decomposition observed, often with significant gas evolution.[8]
> 50Extremely Unstable Potentially explosive decomposition can occur, especially if the salt is isolated and not in solution.[1]

Table 1: General effect of temperature on the stability of aqueous aryl diazonium chloride salts.

Q2: How does pH control the stability and reactivity of the diazonium salt?

pH is arguably as critical as temperature. The diazonium ion exists in a pH-dependent equilibrium with other species, most of which are undesirable for substitution reactions.

G A Ar-N⁺≡N Diazonium Ion (Strongly Acidic, pH < 2) Electrophilic & Reactive B Ar-N=N-OH Diazohydroxide (Weakly Acidic) A->B + OH⁻ / - H⁺ B->A + H⁺ / - OH⁻ C Ar-N=N-O⁻ Diazoate Anion (Neutral/Alkaline, pH > 7) Non-Electrophilic B->C + OH⁻ / - H⁺ C->B + H⁺ / - OH⁻

Sources

Technical Support Center: Chromatographic Separation of 1,2-Dichloro-3,5-dinitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1,2-Dichloro-3,5-dinitrobenzene and its related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separation of these structurally similar compounds. Here, we synthesize foundational chromatographic principles with field-proven troubleshooting strategies to address specific issues you may face during method development and routine analysis.

Introduction: The Challenge of Isomer Separation

1,2-Dichloro-3,5-dinitrobenzene and its potential positional isomers present a significant analytical challenge due to their nearly identical physicochemical properties, such as molecular weight and polarity. Achieving baseline resolution requires a carefully optimized chromatographic method that exploits subtle differences in their molecular structure and interaction with the stationary phase. This guide provides a structured approach to method development, troubleshooting, and optimization for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Should I use HPLC or GC for separating 1,2-Dichloro-3,5-dinitrobenzene isomers?

A: The choice depends on your sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode, is highly versatile and often the first choice. It is well-suited for samples that may not be volatile or could be thermally sensitive. The wide variety of available stationary phases allows for fine-tuning of selectivity.

  • Gas Chromatography (GC): GC is an excellent technique for volatile and thermally stable compounds like dichlorodinitrobenzene isomers. It often provides higher efficiency and resolution than HPLC.[1] GC coupled with a mass spectrometer (GC-MS) is particularly powerful for confident peak identification, although isomers can sometimes produce very similar mass spectra.[2]

Q2: What is the best type of HPLC column to start with?

A: For reversed-phase HPLC, a standard C18 (ODS) column is a good starting point due to its broad applicability.[3] However, because isomers differ subtly, exploiting alternative separation mechanisms is often necessary. Consider columns that offer different selectivities, such as:

  • Pentafluorophenyl (PFP): These columns are excellent for halogenated aromatic compounds. They provide alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions, which can significantly improve the resolution of isomers where a C18 fails.[4]

  • Phenyl-Hexyl: This phase also offers π-π interactions, which can be beneficial for separating aromatic isomers.[4]

Q3: What are the most critical parameters to optimize for improving isomer resolution?

A: The most impactful parameters are those that affect chromatographic selectivity (the differential migration of analytes).

  • For HPLC:

    • Stationary Phase Chemistry: As discussed in Q2, this is often the most critical factor.

    • Organic Modifier Type: Switching between acetonitrile and methanol can alter selectivity because they have different properties. Methanol is a proton donor, while acetonitrile has a strong dipole moment.[5]

    • Mobile Phase Composition (%B): Adjusting the solvent strength (isocratic percentage or gradient slope) is fundamental for optimizing retention and resolution.[6][7]

    • Temperature: Temperature can have unpredictable but significant effects on selectivity. It's a valuable parameter to screen, especially when other adjustments fail.[4][8]

  • For GC:

    • Temperature Program: The oven ramp rate is critical. A slower ramp rate increases the interaction time with the stationary phase, often improving the resolution of closely eluting peaks.[9]

    • Stationary Phase: The choice of column (e.g., a non-polar 5% phenyl-methylpolysiloxane vs. a mid-polarity phase) dictates the separation mechanism.

    • Carrier Gas Flow Rate: Operating at the optimal linear velocity for the carrier gas (e.g., Helium or Hydrogen) maximizes column efficiency.[9]

HPLC Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 1,2-Dichloro-3,5-dinitrobenzene isomers.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

Q: My 1,2-dichloro-3,5-dinitrobenzene peak is not separating from a key isomer. I've tried adjusting the water/acetonitrile ratio, but they still co-elute. What is the next logical step?

A: When adjusting solvent strength (the water/organic ratio) fails to provide resolution, it indicates that the fundamental selectivity of your system is insufficient. You must introduce a different separation mechanism or enhance subtle existing ones.

Troubleshooting Workflow: Improving Resolution

cluster_0 Initial State cluster_1 Primary Optimization (Selectivity) cluster_2 Secondary Optimization (Efficiency & Retention) cluster_3 Outcome Start Poor Resolution/ Co-elution on C18 Opt1 Change Organic Modifier (e.g., Acetonitrile to Methanol) Start->Opt1 Alters H-bonding & dipole interactions Opt2 Change Stationary Phase (e.g., to PFP or Phenyl-Hexyl) Start->Opt2 Introduces new π-π interactions Opt3 Optimize Temperature (Screen 30°C, 40°C, 50°C) Opt1->Opt3 Opt2->Opt3 Opt4 Optimize Gradient Slope (Make shallower) Opt3->Opt4 End Baseline Resolution Achieved Opt4->End

Caption: A logical workflow for troubleshooting poor isomer resolution in HPLC.

Detailed Solutions:

  • Change the Organic Modifier: Before investing in a new column, replace acetonitrile with methanol (or vice-versa) in your mobile phase. The differing solvent characteristics can alter elution order and improve separation.[5]

  • Switch Column Chemistry: This is the most powerful tool for enhancing selectivity.

    • Action: Switch from a standard C18 column to a PFP or Phenyl-Hexyl column.

    • Causality: 1,2-Dichloro-3,5-dinitrobenzene is an aromatic compound with electron-withdrawing groups. A PFP phase can engage in π-π stacking and dipole-dipole interactions with the analyte's aromatic ring, providing a completely different retention mechanism than the primarily hydrophobic interactions of a C18 phase.[4]

  • Vary the Column Temperature:

    • Action: Analyze your sample at different temperatures (e.g., 30°C, 40°C, and 50°C).

    • Causality: Changing the temperature affects the thermodynamics of analyte partitioning between the mobile and stationary phases. This can subtly change the relative retention of isomers and sometimes dramatically improve resolution.[4][8]

  • Adjust the Gradient Slope:

    • Action: If using a gradient, make it shallower (e.g., decrease from a 5-95% B in 10 minutes to 5-95% B in 20 minutes).

    • Causality: A shallower gradient allows more time for subtle differences in analyte-stationary phase interactions to manifest, leading to better separation of closely eluting peaks.[8]

ParameterRecommended ActionScientific Rationale
Mobile Phase Switch from Acetonitrile to Methanol (or vice-versa).Changes solvent properties (dipole moment, H-bonding) to alter selectivity.[5]
Stationary Phase Switch from C18 to a PFP or Phenyl-Hexyl column.Introduces alternative retention mechanisms like π-π interactions, ideal for aromatic isomers.[4]
Temperature Screen a range (e.g., 30-50°C).Alters the thermodynamics of partitioning, which can affect the relative retention of isomers.[8]
Gradient Decrease the ramp rate (make the gradient shallower).Increases the effective resolution between closely eluting peaks.[8]
Problem 2: Broad or Tailing Peaks

Q: My analyte peak is tailing significantly, which is affecting my ability to accurately integrate and quantify it. What are the likely causes?

A: Peak tailing is typically caused by undesirable secondary interactions, issues with the sample solvent, or extra-column volume.[10][11]

Detailed Solutions:

  • Check for Sample Solvent Mismatch:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

    • Causality: If the sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile) than the starting mobile phase (e.g., 90% water), the sample band will spread on the column head before the separation begins, leading to broad and distorted peaks.[11][12]

  • Mitigate Silanol Interactions:

    • Action: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase. Ensure the pH is low (e.g., < 3).

    • Causality: Residual silanol groups (Si-OH) on the silica surface of the stationary phase can become deprotonated at higher pH values and interact ionically with analytes, causing peak tailing.[8] By keeping the mobile phase pH low, these silanols remain protonated and inactive.

  • Minimize Extra-Column Volume:

    • Action: Inspect your HPLC system. Use connection tubing with the smallest possible internal diameter and length, especially between the column and the detector. Ensure all fittings are properly seated.

    • Causality: Excessive volume in tubing, fittings, or the detector flow cell can cause the chromatographic band to spread out after it has left the column, a phenomenon known as extra-column dispersion, which results in broader peaks.[11]

GC Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of 1,2-Dichloro-3,5-dinitrobenzene isomers.

Problem 1: Poor Resolution and Peak Overlap

Q: My GC method separates the isomers, but the peaks are not baseline resolved. How can I improve this?

A: In GC, resolution is primarily a function of column efficiency and selectivity, which are heavily influenced by the temperature program and carrier gas flow.[1][9]

Detailed Solutions:

  • Optimize the Oven Temperature Program:

    • Action: Decrease the temperature ramp rate. For example, if your current ramp is 20°C/min, try 10°C/min or even 5°C/min in the region where the isomers elute.

    • Causality: A slower temperature ramp gives the isomers more time to interact with the stationary phase, allowing for more effective partitioning and better separation.[9]

  • Verify Carrier Gas Flow Rate:

    • Action: Check that your carrier gas flow rate (or linear velocity) is set to the optimum for your column dimensions and carrier gas type (refer to the column manufacturer's guidelines).

    • Causality: Column efficiency is maximal at an optimal linear velocity. Flow rates that are too high or too low will decrease efficiency and, consequently, resolution.

  • Consider a Different Column:

    • Action: If optimization fails, consider a longer column (e.g., 60 m instead of 30 m) to increase overall efficiency, or switch to a stationary phase with different polarity to alter selectivity.

Problem 2: Ghost Peaks, Baseline Noise, or Peak Tailing

Q: I am observing extraneous "ghost" peaks in my blank runs and my analyte peaks are tailing. What should I investigate?

A: These symptoms often point toward contamination in the injection port or degradation of the column's stationary phase at the inlet.[1][9]

Detailed Solutions:

  • Perform Inlet Maintenance:

    • Action: Replace the septum and the inlet liner. These are consumable parts that are common sources of contamination.[13][14]

    • Causality: Over time, the septum can shed particles into the hot inlet, and the liner can accumulate non-volatile residues from sample injections. These residues can bleed out in later runs (causing ghost peaks) or create active sites that cause peak tailing.[9]

  • Trim the GC Column:

    • Action: Carefully trim 10-20 cm from the inlet end of the column.

    • Causality: The first section of the column is where non-volatile contaminants accumulate and where thermal or oxygen-induced damage to the stationary phase is most likely to occur. Removing this section can restore the column's performance.[9]

  • Ensure High-Purity Consumables:

    • Action: Always use high-purity carrier gas and ensure gas traps are functioning. Use high-purity solvents for sample preparation.

    • Causality: Impurities in the carrier gas (like oxygen or moisture) can degrade the stationary phase, leading to bleed and baseline noise.[15] Contaminated solvents can introduce ghost peaks.[13]

Validated Starting Protocols

These protocols serve as a robust starting point for your method development. Optimization will likely be required to achieve separation for your specific isomer mixture.

Protocol 1: Reversed-Phase HPLC Method

This method is designed as a general-purpose starting point for isomer screening.

Workflow: HPLC Protocol

Prep 1. Prepare Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Equil 3. Equilibrate Column (10 min at initial conditions) Prep->Equil Sample 2. Prepare Sample (100 µg/mL in 50:50 ACN:Water) Inject 4. Inject Sample (5 µL) Sample->Inject Equil->Inject Run 5. Run Gradient (See Table 2) Inject->Run Detect 6. Detect (UV at 240 nm) Run->Detect

Caption: Step-by-step workflow for the initial HPLC analysis.

Step-by-Step Method:

  • System Preparation: Ensure the HPLC system is primed and free of leaks.

  • Mobile Phase Preparation:

    • Mobile Phase A: Mix 1.0 mL of formic acid in 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Mix 1.0 mL of formic acid in 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation: Prepare a 100 µg/mL stock solution of your isomer mixture in a 50:50 acetonitrile/water solution.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 2.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the prepared sample.

  • Data Analysis: Integrate peaks and assess resolution.

Table 2: HPLC Starting Parameters

ParameterRecommended Condition
Column PFP, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 70% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 5 µL
UV Wavelength 240 nm[3]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for the analysis of thermally stable, volatile isomers.

Step-by-Step Method:

  • System Preparation: Install a new, clean inlet liner and septum. Condition the column if it is new or has been unused.

  • Sample Preparation: Prepare a 10-50 µg/mL solution of your isomer mixture in a high-purity solvent like ethyl acetate or hexane.

  • Instrument Setup: Program the GC-MS with the parameters outlined in Table 3.

  • Injection: Inject 1 µL of the sample in splitless mode to maximize sensitivity.

  • Data Analysis: Analyze the total ion chromatogram (TIC) for peak separation and examine the mass spectra for each peak to aid in identification.

Table 3: GC-MS Starting Parameters

ParameterRecommended Condition
Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280°C
Injection Mode Splitless, 1 µL
Oven Program 100°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)
MS Transfer Line 290°C
Ion Source Temp. 230°C
Mass Range 50-400 amu

References

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022-10-01). PubMed Central. [Link]

  • Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),... - ResearchGate. ResearchGate. [Link]

  • Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Taylor & Francis Online. [Link]

  • Separation of dinitrobenzene isomers.
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Validation & Comparative

A Spectroscopic Guide to Differentiating Dichloro-dinitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of constitutional isomers is a critical step that underpins the reliability of subsequent research and the quality of final products. The dichloro-dinitrobenzene isomers, a group of compounds with the same molecular formula (C₆H₂Cl₂N₂O₄) but different arrangements of substituents on the benzene ring, present a classic analytical challenge. Their distinct chemical and physical properties, arising from the varied electronic and steric environments of the substituent groups, necessitate robust analytical methods for unambiguous identification.

This guide provides an in-depth spectroscopic comparison of the common dichloro-dinitrobenzene isomers. By leveraging fundamental principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will explore how each technique offers a unique fingerprint for these closely related compounds. This document is designed to be a practical resource, offering not only a comparative analysis of spectral data but also the theoretical rationale behind the observed differences and standardized protocols for data acquisition.

The Isomers in Focus

There are six possible constitutional isomers of dichloro-dinitrobenzene. In this guide, we will focus on the most frequently encountered isomers in synthetic chemistry:

  • 1,2-Dichloro-4,5-dinitrobenzene

  • 1,3-Dichloro-4,6-dinitrobenzene (also known as 1,5-dichloro-2,4-dinitrobenzene)

  • 1,4-Dichloro-2,5-dinitrobenzene

  • 1,2-Dichloro-3,5-dinitrobenzene

  • 1,3-Dichloro-2,4-dinitrobenzene

  • 1,4-Dichloro-2,3-dinitrobenzene

The differentiation of these isomers is paramount, as their reactivity, biological activity, and toxicity can vary significantly.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum, along with the number of unique signals in a ¹³C NMR spectrum, are dictated by the symmetry of the molecule.

Causality of Spectral Differences in NMR

The electronic environment of each proton and carbon atom in the benzene ring is influenced by the electron-withdrawing effects of the nitro (-NO₂) groups and the inductive and weak resonance effects of the chlorine (-Cl) atoms. The relative positions of these substituents determine the magnetic shielding or deshielding experienced by the aromatic protons and carbons, leading to distinct chemical shifts.

For instance, protons and carbons ortho and para to the strongly electron-withdrawing nitro groups will be significantly deshielded and resonate at a higher chemical shift (downfield). Protons and carbons meta to the nitro groups will be less affected. The symmetry of the substitution pattern directly translates to the number of unique signals observed in the NMR spectra. A more symmetric molecule will exhibit fewer signals.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the expected and reported NMR spectral data for key dichloro-dinitrobenzene isomers. Note that experimental values can vary slightly depending on the solvent and instrument frequency.

IsomerStructureExpected ¹H NMR SignalsExpected ¹³C NMR SignalsReported ¹H NMR Chemical Shifts (ppm)Reported ¹³C NMR Chemical Shifts (ppm)
1,2-Dichloro-4,5-dinitrobenzene

1 (singlet)3A single peak is expected due to symmetry.[1]Data not readily available in searched sources.
1,3-Dichloro-4,6-dinitrobenzene

1 (singlet)3A single peak is expected due to symmetry.A ¹³C NMR spectrum is available, suggesting 3 unique carbons.[2]
1,4-Dichloro-2,5-dinitrobenzene

1 (singlet)3A ¹H NMR spectrum is available, expected to show a singlet.[3]Data not readily available in searched sources.
1,4-Dichloro-2,3-dinitrobenzene

2 (doublets)6Aromatic protons are deshielded by nitro groups, with expected signals in the range of δ 8.2–8.5 ppm.[4]Data not readily available in searched sources.

Note: Detailed, experimentally verified chemical shift and coupling constant data for all isomers are not consistently available across public databases. The information provided is based on available data and theoretical predictions based on molecular symmetry.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of the dichloro-dinitrobenzene isomer B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into the spectrometer C->D Analysis E Lock and shim the instrument D->E F Acquire ¹H spectrum (e.g., 16 scans) E->F G Acquire ¹³C spectrum (e.g., 1024 scans) F->G H Apply Fourier Transform G->H I Phase correction H->I J Baseline correction I->J K Calibrate chemical shifts (e.g., to residual solvent peak) J->K L Integrate ¹H signals and pick peaks for both spectra K->L

Caption: Standard workflow for NMR analysis of dichloro-dinitrobenzene isomers.

II. Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.

Causality of Spectral Differences in IR

The primary vibrational bands of interest for dichloro-dinitrobenzene isomers are the symmetric and asymmetric stretching vibrations of the nitro group (NO₂), the C-Cl stretching vibrations, and the aromatic C-H bending vibrations.

  • NO₂ Stretching: The positions of these strong bands (typically around 1550-1520 cm⁻¹ for asymmetric and 1350-1340 cm⁻¹ for symmetric stretching) can be influenced by the electronic effects of the adjacent chlorine atoms and the overall substitution pattern on the ring.

  • C-Cl Stretching: The C-Cl stretching vibrations appear in the fingerprint region (typically below 850 cm⁻¹) and are sensitive to the substitution pattern.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations (in the 900-675 cm⁻¹ region) are highly characteristic of the substitution pattern of the benzene ring. For example, an isolated proton will have a different bending frequency than two adjacent protons.

Comparative IR Data

The following table summarizes characteristic IR absorption bands for distinguishing the isomers.

IsomerAsymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
1,2-Dichloro-4,5-dinitrobenzene ~1540~1345~750Characteristic pattern for 1,2,4,5-tetrasubstitution.
1,3-Dichloro-4,6-dinitrobenzene ~1535~1350~760Characteristic pattern for 1,2,3,5-tetrasubstitution.
1,4-Dichloro-2,5-dinitrobenzene ~1530~1340~740Characteristic pattern for 1,2,4,5-tetrasubstitution.
1,4-Dichloro-2,3-dinitrobenzene ~1520~1340~750Distinct pattern due to adjacent nitro groups.[4]

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid vs. solution).

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Grind 1-2 mg of the isomer with ~100 mg of dry KBr powder B Use a mortar and pestle A->B C Transfer the mixture to a pellet press B->C D Apply pressure to form a transparent pellet C->D E Place the KBr pellet in the spectrometer's sample holder D->E Analysis F Acquire a background spectrum (air or empty holder) E->F G Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) F->G H Perform background subtraction G->H I Identify and label characteristic absorption bands H->I

Caption: Workflow for FT-IR analysis using the KBr pellet method.

III. Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.

Causality of Spectral Differences in MS

All dichloro-dinitrobenzene isomers have the same molecular weight (235.9391619 Da for the monoisotopic mass).[1] Therefore, they cannot be distinguished by their molecular ion peak alone. However, the relative abundances of the fragment ions can differ based on the stability of the fragments formed, which is influenced by the positions of the chloro and nitro substituents.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂, O, and NO. The presence of two chlorine atoms will lead to characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The relative positions of the substituents can influence which fragmentation pathways are favored.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
1,2-Dichloro-4,5-dinitrobenzene 236 (M⁺)Fragments corresponding to the loss of NO₂ and subsequent fragmentation.[1]
1,3-Dichloro-4,6-dinitrobenzene 236 (M⁺)Mass spectral data is available, showing characteristic fragmentation.[2]
1,4-Dichloro-2,5-dinitrobenzene 236 (M⁺)Fragmentation patterns will be influenced by the para-disposition of the chloro and nitro groups.

Note: The mass spectra of these isomers are expected to be complex due to the presence of multiple fragmentation pathways and isotopic distributions.

Experimental Protocol for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a volatile solvent (e.g., dichloromethane, ethyl acetate) B Inject a small volume (e.g., 1 µL) into the GC-MS system A->B Analysis C Separate the components on a suitable capillary column (e.g., DB-5) B->C D Ionize the eluted compound (e.g., by Electron Ionization at 70 eV) C->D E Analyze the ions with a mass analyzer (e.g., quadrupole) D->E F Identify the molecular ion peak E->F G Analyze the fragmentation pattern and isotopic distributions F->G

Caption: General workflow for GC-MS analysis of dichloro-dinitrobenzene isomers.

Conclusion

The unambiguous differentiation of dichloro-dinitrobenzene isomers is a task that can be confidently addressed through a multi-technique spectroscopic approach. While mass spectrometry can confirm the molecular weight, it is the combination of ¹H and ¹³C NMR spectroscopy that provides the most definitive structural information based on molecular symmetry. IR spectroscopy serves as a valuable complementary technique, offering characteristic fingerprints based on functional group vibrations and substitution patterns.

By understanding the fundamental principles behind how each spectroscopic method interacts with these molecules and by adhering to standardized experimental protocols, researchers can ensure the accurate identification of their target isomers, thereby maintaining the integrity and reliability of their scientific work.

References

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A Researcher's Guide to Validating 1,2-Dichloro-3,5-dinitrobenzene Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a reaction product is paramount. When working with highly functionalized aromatic compounds such as 1,2-dichloro-3,5-dinitrobenzene, the potential for isomeric products makes robust analytical validation not just a procedural formality, but a cornerstone of scientific integrity. While techniques like Mass Spectrometry (MS) provide essential molecular weight data, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the definitive elucidation of molecular structure, connectivity, and stereochemistry.[1]

This guide provides an in-depth comparison of potential reaction products of 1,2-dichloro-3,5-dinitrobenzene, supported by a detailed experimental workflow for their synthesis and subsequent validation by ¹H and ¹³C NMR. We will explore the causality behind the reaction's regioselectivity and demonstrate how NMR spectroscopy provides an irrefutable fingerprint to distinguish between closely related isomers.

The Chemistry: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

1,2-dichloro-3,5-dinitrobenzene is primed for Nucleophilic Aromatic Substitution (SNAr). The two nitro groups (NO₂) are powerful electron-withdrawing substituents that activate the benzene ring towards attack by nucleophiles.[2] This activation is achieved by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[3]

The critical question in any reaction is where the nucleophile will attack. With two distinct chlorine atoms at the C-1 and C-2 positions, two potential regioisomeric products can be formed upon monosubstitution. The outcome is dictated by the stability of the respective Meisenheimer complex formed during the reaction. A nucleophile will preferentially attack the carbon that leads to the more stabilized intermediate.

The nitro groups at C-3 and C-5 are positioned to stabilize a negative charge developed at either C-1 or C-2 via delocalization.

  • Attack at C-1: The negative charge of the intermediate can be delocalized onto the nitro group at C-3 (ortho) and the nitro group at C-5 (para).

  • Attack at C-2: The negative charge of the intermediate can be delocalized onto the nitro group at C-3 (ortho) and the nitro group at C-5 (para).

While both positions are activated, subtle differences in the electronic landscape and steric hindrance can lead to the formation of a major and a minor product, or in some cases, a single dominant product. Therefore, one cannot assume the product's identity without empirical validation.[4][5]

Caption: Generalized SNAr mechanism for 1,2-dichloro-3,5-dinitrobenzene.

The Analytical Solution: A Self-Validating NMR Workflow

The power of NMR spectroscopy lies in its ability to probe the unique electronic environment of each nucleus (¹H and ¹³C) in a molecule. The number of signals, their chemical shifts (positions), integration (area), and splitting patterns (multiplicity) provide a detailed molecular blueprint. This allows for the confident differentiation of isomers, which may have identical mass spectra.[6][7]

The following workflow is designed as a self-validating system, where the combined data from ¹H and ¹³C NMR must be in complete agreement to confirm the final structure.

Validation_Workflow A Step 1: Synthesis Reaction of 1,2-dichloro-3,5-dinitrobenzene with a chosen nucleophile (e.g., NaOCH₃) B Step 2: Work-up & Purification Quench reaction, extract product, and purify (e.g., recrystallization or column chromatography) A->B C Step 3: NMR Sample Preparation Dissolve ~10-20 mg of pure product in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing TMS as internal standard B->C D Step 4: Data Acquisition Acquire ¹H and ¹³C{¹H} NMR spectra C->D E Step 5: Spectral Analysis Analyze chemical shifts, integrations, and coupling patterns D->E F Step 6: Isomer Differentiation Compare experimental data with predicted spectra for all possible products E->F G Step 7: Structure Confirmation Unambiguous assignment of the correct isomeric structure F->G

Caption: Experimental workflow for reaction, purification, and NMR validation.

Experimental Protocol

Part A: Synthesis of a Monosubstituted Product (Illustrative Example)

This protocol is an illustrative example of a nucleophilic substitution reaction using sodium methoxide.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2-dichloro-3,5-dinitrobenzene (1.0 eq) in anhydrous methanol (MeOH).

  • Nucleophile Addition: Add sodium methoxide (1.1 eq, as a solution in MeOH or solid) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography to obtain the pure isomeric product.

Part B: NMR Data Acquisition

A validated protocol for acquiring quantitative NMR data is crucial for reliable results.[10][11]

  • Sample Preparation: Accurately weigh and dissolve 10-20 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration. A D1 of 5-10 seconds is typically adequate.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for quantitative purposes).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled (¹³C{¹H}) spectrum to obtain singlets for all unique carbon atoms.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C is much less sensitive than ¹H.

NMR Data Interpretation: A Comparative Guide

The key to identifying the correct product lies in understanding the molecular symmetry of the starting material and the two potential products. Symmetry dictates the number of unique proton and carbon environments, and thus the number of signals in the NMR spectra.[12][13]

  • 1,2-dichloro-3,5-dinitrobenzene (Starting Material): This molecule has a C₂ axis of symmetry. This results in two unique aromatic proton environments and four unique aromatic carbon environments.

    • ¹H NMR: Expect two signals, each integrating to 1H. These will appear as doublets due to coupling with each other.

    • ¹³C NMR: Expect four signals for the aromatic carbons.

  • Product A (2-Chloro-1-methoxy-3,5-dinitrobenzene): The introduction of the methoxy group removes all planes of symmetry. All aromatic protons and carbons are now in unique environments.

    • ¹H NMR: Expect two signals for the two aromatic protons, appearing as distinct doublets. A new singlet integrating to 3H will appear for the methoxy (-OCH₃) group, typically around 3.9-4.1 ppm.

    • ¹³C NMR: Expect six distinct signals for the aromatic carbons, plus one signal for the methoxy carbon.

  • Product B (1-Chloro-2-methoxy-3,5-dinitrobenzene): This isomer is also asymmetric.

    • ¹H NMR: Similar to Product A, expect two distinct doublets for the aromatic protons and a singlet for the methoxy group. However, the chemical shifts of the aromatic protons will differ from those in Product A due to the different positioning of the substituents.

    • ¹³C NMR: Expect six distinct signals for the aromatic carbons and one for the methoxy carbon.

The precise chemical shifts are influenced by the electronic effects of the substituents. The strongly electron-withdrawing nitro groups will cause protons and carbons ortho and para to them to be significantly deshielded (shifted downfield to higher ppm values).[14][15]

Comparative NMR Data Summary

The table below summarizes the expected NMR data for the starting material and the two potential products from a reaction with sodium methoxide. The predicted chemical shifts are based on established substituent effects.

CompoundStructureExpected ¹H NMR Signals (Aromatic Region)Expected ¹³C NMR Signals (Aromatic Carbons)Key Differentiating Features
Starting Material 1,2-dichloro-3,5-dinitrobenzene2 signals (2 doublets)4 signalsNo -OCH₃ signal. Fewer signals due to symmetry.
Product A 2-Chloro-1-methoxy-3,5-dinitrobenzene2 signals (2 doublets) + 1 -OCH₃ singlet6 signals + 1 -OCH₃ signalAsymmetric: 6 aromatic carbon signals. Specific chemical shifts for H-4 and H-6.
Product B 1-Chloro-2-methoxy-3,5-dinitrobenzene2 signals (2 doublets) + 1 -OCH₃ singlet6 signals + 1 -OCH₃ signalAsymmetric: 6 aromatic carbon signals. Chemical shifts for H-4 and H-6 will differ from Product A.

Causality of Chemical Shifts: In Product A, H-6 is ortho to a nitro group and para to a chlorine atom. In Product B, H-6 is ortho to a nitro group and para to a methoxy group. Since the methoxy group is more electron-donating than chlorine, the chemical shift of H-6 in Product B would be expected to be slightly upfield (lower ppm) compared to H-6 in Product A. This subtle but measurable difference is a key to distinguishing the isomers.

Conclusion

The formation of regioisomers is a common challenge in the synthesis of substituted aromatic compounds. This guide demonstrates that a systematic workflow combining controlled synthesis with high-resolution NMR spectroscopy provides a robust and self-validating method for unambiguous product identification. By carefully analyzing the number of signals, chemical shifts, and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can move beyond simple molecular weight confirmation to achieve definitive structural proof. This level of analytical rigor is indispensable for ensuring the reliability and reproducibility of scientific findings in research and drug development.

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A Comparative Guide to N-Terminal Amino Acid Analysis: The Enduring Legacy of Sanger's Reagent vs. the Theoretical Potential of 1,2-Dichloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of protein characterization, the precise identification of the N-terminal amino acid is a cornerstone of quality control and structural elucidation. This guide offers an in-depth comparison between the classical and historically significant Sanger's reagent (1-fluoro-2,4-dinitrobenzene, DNFB) and a lesser-known potential alternative, 1,2-dichloro-3,5-dinitrobenzene (DCDNB). While DNFB's utility is extensively documented and experimentally validated, the application of DCDNB in this context remains largely theoretical. This guide will provide a comprehensive overview of Sanger's method, supported by established protocols and data, and will then explore the hypothetical performance of DCDNB based on fundamental principles of organic chemistry.

The Dawn of Protein Sequencing: Sanger's Revolutionary Approach

The journey into the primary structure of proteins was pioneered by Frederick Sanger, whose work on insulin earned him the Nobel Prize in Chemistry in 1958. His method, employing 1-fluoro-2,4-dinitrobenzene, was the first to successfully determine the amino acid sequence of a protein, proving that proteins have a defined chemical structure. Sanger's reagent reacts with the free α-amino group of the N-terminal amino acid of a polypeptide chain.

The Chemistry of Identification: Nucleophilic Aromatic Substitution

The core of Sanger's method lies in a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro groups on the dinitrobenzene ring activate the fluorine atom for substitution by the nucleophilic N-terminal amino group of the peptide. This reaction forms a stable, yellow-colored dinitrophenyl (DNP) derivative of the N-terminal amino acid.

Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene): The Gold Standard

Sanger's reagent has been the benchmark for N-terminal amino acid analysis for decades. Its reactivity and the stability of the resulting DNP-amino acids are well-characterized.

Mechanism of Action

The reaction proceeds under mildly alkaline conditions, which deprotonates the N-terminal amino group, enhancing its nucleophilicity. The subsequent steps involve the complete acid hydrolysis of the DNP-peptide, breaking all peptide bonds. The DNP-N-terminal amino acid, being stable to this hydrolysis, can then be isolated and identified, typically by chromatography.

Peptide Peptide with N-terminal Amino Acid DNP_Peptide DNP-Peptide (Yellow Derivative) Peptide->DNP_Peptide Reaction at pH 8-9 DNFB Sanger's Reagent (DNFB) DNFB->DNP_Peptide Hydrolysis Acid Hydrolysis (6M HCl) DNP_Peptide->Hydrolysis DNP_AA DNP-Amino Acid Hydrolysis->DNP_AA Free_AAs Free Amino Acids Hydrolysis->Free_AAs Chromatography Chromatographic Separation (e.g., HPLC) DNP_AA->Chromatography Free_AAs->Chromatography Identification Identification Chromatography->Identification Comparison with Standards Amino_Acid N-terminal Amino Acid (R-NH2) Meisenheimer_Complex Meisenheimer Complex (Intermediate) Amino_Acid->Meisenheimer_Complex Nucleophilic Attack DCDNB 1,2-Dichloro-3,5-dinitrobenzene DCDNB->Meisenheimer_Complex Product Monosubstituted Product Meisenheimer_Complex->Product Loss of Leaving Group Chloride_Ion Chloride Ion (Cl-) Meisenheimer_Complex->Chloride_Ion

Caption: Proposed reaction of DCDNB with an N-terminal amino acid.

Hypothetical Performance and Potential Challenges
Feature1,2-Dichloro-3,5-dinitrobenzene (DCDNB) (Theoretical)
Reactivity Expected to be lower than DNFB due to less optimal positioning of nitro groups for activation of the chlorine leaving groups.
Derivative Stability The stability of the resulting chloro-dinitrophenyl-amino acid to acid hydrolysis is unknown and would require experimental verification.
Detection The dinitrophenyl core would likely provide a similar chromophore for UV detection as DNP-derivatives.
Side Reactions Similar to DNFB, it would be expected to react with other nucleophilic side chains. The potential for di-substitution exists, which could complicate analysis.
Limitations The lack of experimental data is the primary limitation. Its potential for lower reactivity could necessitate harsher reaction conditions, potentially leading to more side products and peptide degradation.

Conclusion: A Clear Winner in Practice

Based on the available scientific literature and decades of application, Sanger's reagent (DNFB) remains the superior and validated choice for N-terminal amino acid analysis when compared to the largely unexplored 1,2-dichloro-3,5-dinitrobenzene. The high reactivity of DNFB, coupled with the stability of its derivatives, has cemented its place in the history and practice of protein chemistry.

While DCDNB presents an interesting theoretical case study in nucleophilic aromatic substitution, its potential as a practical reagent for this application is unsupported by experimental evidence. Researchers and drug development professionals requiring reliable N-terminal sequencing should continue to rely on well-established methods. The enduring legacy of Sanger's work underscores the importance of a well-characterized and robust chemical methodology in the advancement of biochemical understanding.

References

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.
  • Berg, J.M., Tymoczko, J.L., & Stryer, L. (2002). Biochemistry (5th edition). W. H. Freeman.
  • Voet, D., & Voet, J. G. (2011). Biochemistry (4th edition). Wiley.
  • G-Biosciences. (n.d.). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

  • Brainly. (2023, August 22). Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in methanol. Retrieved from [Link]

  • SciELO. (2003). Reações de 1,2-dicloro-4,5-dinitrobenzeno com aminas: monossubstituição de nitro e dissubstituição de cloro e nitro. Química Nova, 26(5). Retrieved from [Link]

  • ResearchGate. (2016, May). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Journal of Analytical Chemistry, 71(5), 506-512. Retrieved from [Link]

A Researcher's Guide to Regioselectivity in Nucleophilic Aromatic Substitution of Dichloro-nitrobenzene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the precise functionalization of aromatic scaffolds is of paramount importance. Dichloro-nitrobenzene isomers represent a class of versatile building blocks, offering multiple reaction sites. However, achieving the desired regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on these substrates can be a significant challenge. This guide provides an in-depth comparative analysis of the factors governing regioselectivity in the SNAr of various dichloro-nitrobenzene isomers, supported by experimental data and detailed protocols.

The Underlying Principles: Electronic Activation and Steric Hindrance in SNAr

Nucleophilic aromatic substitution is a powerful tool for the introduction of a wide array of functional groups onto an aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The feasibility and regioselectivity of this reaction are profoundly influenced by the electronic nature of the substituents on the aromatic ring.

A strongly electron-withdrawing group, such as a nitro group (-NO₂), is essential for activating the ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group, as the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group through resonance. Conversely, the meta position experiences significantly less activation.

The interplay between this electronic activation and steric hindrance from the substituents dictates the preferred site of nucleophilic attack on polysubstituted aromatic rings like dichloro-nitrobenzenes.

Comparative Analysis of Dichloro-nitrobenzene Isomers

The regiochemical outcome of SNAr reactions on dichloro-nitrobenzene isomers is a direct consequence of the relative positions of the nitro group and the two chlorine atoms. The following sections dissect the reactivity of the most common isomers.

2,4-Dichloronitrobenzene: The Dominance of Para-Activation

In 2,4-dichloronitrobenzene, the nitro group exerts a strong activating effect on both the C2 (ortho) and C4 (para) positions. However, the para position is overwhelmingly favored for nucleophilic attack. This is because the resonance stabilization of the Meisenheimer complex formed by attack at the C4 position is more significant, and this position is generally less sterically hindered than the C2 position, which is flanked by a chlorine atom and the nitro group.

G cluster_0 Reaction of 2,4-Dichloronitrobenzene 2,4-DCNB 2,4-Dichloronitrobenzene Nucleophile Nucleophile (e.g., NH₃) Product 4-Amino-2-chloronitrobenzene Minor_Product 2-Amino-4-chloronitrobenzene (minor)

3,4-Dichloronitrobenzene: Unambiguous Ortho/Para-Activation

For 3,4-dichloronitrobenzene, the nitro group is at the C1 position. This arrangement places the C4 chlorine atom para to the nitro group and the C3 chlorine atom meta to it. Consequently, the C4 position is strongly activated towards nucleophilic attack, while the C3 position is not. This leads to a highly regioselective substitution at the C4 position.

G cluster_1 Reaction of 3,4-Dichloronitrobenzene 3,4-DCNB 3,4-Dichloronitrobenzene Nucleophile_2 Nucleophile (e.g., CH₃O⁻) Product_2 2-Chloro-4-methoxy-nitrobenzene

2,5-Dichloronitrobenzene: A Contest Between Ortho-Activation and Steric Hindrance

In 2,5-dichloronitrobenzene, the C2 chlorine is ortho to the nitro group, and the C5 chlorine is meta. The C2 position is therefore electronically activated. However, it is also sterically hindered by the adjacent nitro group. The outcome of the reaction can depend on the nature of the nucleophile, with smaller nucleophiles favoring attack at the more activated C2 position.

G cluster_2 Reaction of 2,5-Dichloronitrobenzene 2,5-DCNB 2,5-Dichloronitrobenzene Nucleophile_3 Nucleophile (e.g., PhS⁻) Product_3 2-Chloro-5-(phenylthio)nitrobenzene

2,6-Dichloronitrobenzene: The Challenge of a Crowded Ortho Environment

With two chlorine atoms flanking the nitro group, both are in an activated ortho position. However, this symmetrical arrangement also presents significant steric hindrance to an incoming nucleophile. The reaction conditions, particularly the solvent and the cation of an alkoxide nucleophile, can play a crucial role in directing the substitution. Non-polar, aprotic solvents tend to favor substitution at one of the ortho positions.

3,5-Dichloronitrobenzene: The Unreactive Isomer

In 3,5-dichloronitrobenzene, both chlorine atoms are positioned meta to the nitro group. As the activating resonance effect of the nitro group does not extend to the meta position, this isomer is significantly less reactive towards nucleophilic aromatic substitution compared to its counterparts. Reactions with this isomer generally require much harsher conditions.

Quantitative Comparison of Regioselectivity

The following table summarizes the observed regioselectivity and typical yields for the reaction of various dichloro-nitrobenzene isomers with common nucleophiles.

Dichloro-nitrobenzene IsomerNucleophileMajor ProductTypical Yield (%)Reference
2,4-Dichloronitrobenzene Ammonia (NH₃)4-Amino-2-chloronitrobenzene~90%
Sodium Methoxide (NaOCH₃)2-Chloro-4-methoxynitrobenzeneHigh
3,4-Dichloronitrobenzene Ammonia (NH₃)2-Amino-4-chloronitrobenzeneHigh
Sodium Methoxide (NaOCH₃)2-Chloro-4-methoxynitrobenzeneHigh
2,5-Dichloronitrobenzene Thiophenol (PhSH) / NaH2-Chloro-5-(phenylthio)nitrobenzeneGood
2,6-Dichloronitrobenzene Sodium Alkoxides (NaOR)2-Alkoxy-6-chloronitrobenzeneVariable
3,5-Dichloronitrobenzene Not readily reactive under standard SNAr conditions.--

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methoxynitrobenzene from 3,4-Dichloronitrobenzene

This protocol details a representative SNAr reaction demonstrating the high regioselectivity in the methoxylation of 3,4-dichloronitrobenzene.

Materials:

  • 3,4-Dichloronitrobenzene

  • Methanol (MeOH)

  • 25% Sodium methoxide in methanol

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a 5 mL round-bottom flask equipped with a magnetic stir bar, add 0.075 g of 3,4-dichloronitrobenzene.

  • To the flask, add 2.4 mL of methanol and 2.4 mL of 25% sodium methoxide in methanol solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 60 minutes.

  • After cooling to room temperature, pour the reaction mixture into a centrifuge tube containing 4 mL of deionized water to precipitate the product.

  • Extract the aqueous mixture with 2 mL of dichloromethane.

  • Separate the organic layer and wash it with 2 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Amino-2-chloronitrobenzene from 2,4-Dichloronitrobenzene

This protocol outlines the amination of 2,4-dichloronitrobenzene, a reaction that proceeds with high para-selectivity.

Materials:

  • 2,4-Dichloronitrobenzene

  • Anhydrous ammonia (NH₃)

  • Chlorobenzene (solvent)

Procedure:

  • In a high-pressure autoclave, charge 192 g (1 mol) of 2,4-dichloronitrobenzene and 400 mL of chlorobenzene.

  • Seal the autoclave and heat the mixture to 130 °C with stirring.

  • Introduce 200 mL (8 mols) of anhydrous ammonia into the autoclave.

  • Maintain the reaction at 130 °C for 20 hours.

  • After cooling and carefully venting the excess ammonia, the reaction mixture can be worked up by standard procedures, such as distillation to remove the solvent and purification of the product by recrystallization.

Conclusion

The regioselectivity of nucleophilic aromatic substitution on dichloro-nitrobenzene isomers is a predictable outcome based on fundamental principles of electronic activation and steric effects. A thorough understanding of these factors allows for the rational design of synthetic routes to specifically substituted nitroaromatic compounds. The strong activating and para-directing nature of the nitro group is the dominant factor in most cases, leading to high regioselectivity. However, in instances of significant steric crowding, as seen in 2,6-dichloronitrobenzene, or lack of electronic activation in 3,5-dichloronitrobenzene, the reaction outcomes can be altered. The provided experimental data and protocols serve as a practical guide for researchers in navigating the synthesis of these valuable chemical intermediates.

References

  • Catalyst Education. (2020). Nucleophilic Aromatic Substitution of 3,4-Dichloronitrobenzene with Sodium Methoxide. Homework For You.
  • Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? [Online]. Available at: [Link]

  • Filo. (2025). The reaction of m-chloronitrobenzene with sodium methoxide is much slower... [Online]. Available at: [Link]

A Comparative Guide to Alternatives for Amine-Reactive Dinitrobenzenes in Protein and Peptide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For decades, researchers in protein chemistry and drug development have relied on a class of reagents known as dinitrohalobenzenes for the derivatization and analysis of amino acids and peptides. Among these, 1-Fluoro-2,4-dinitrobenzene (DNFB), or Sanger's Reagent, has been a cornerstone for N-terminal amino acid identification.[1][2] While less common, its chlorinated analog, 1,2-Dichloro-3,5-dinitrobenzene, operates on a similar principle of nucleophilic aromatic substitution (SNAr), targeting primary amines under specific conditions.[3][4] The reactivity of these compounds is dictated by the presence of electron-withdrawing nitro groups positioned ortho or para to a halogen leaving group, which activates the aromatic ring for nucleophilic attack by the deprotonated N-terminal α-amino group of a peptide.[3][4]

This guide provides an in-depth technical comparison of traditional dinitrobenzene-based reagents with modern alternatives for key applications in protein and peptide analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear, data-driven comparison to aid researchers in selecting the optimal reagent for their specific needs.

Core Applications and the Need for Alternatives

The primary applications for amine-reactive dinitrobenzenes fall into two main categories:

  • N-Terminal Amino Acid Analysis: Identifying the first amino acid in a protein or peptide sequence. This is crucial for protein identification, verification of recombinant protein integrity, and understanding protein processing.[1][2]

  • Pre-Column Derivatization for HPLC Analysis: Attaching a chromophore to amino acids to enhance their detection by UV-Vis absorbance, as most amino acids lack a strong native chromophore.[5]

While effective, reagents like DNFB and its chlorinated counterparts have limitations, including the destructive nature of the analysis (requiring complete acid hydrolysis of the peptide), relatively low sensitivity compared to fluorescent methods, and potential for side reactions.[6][7] These drawbacks have spurred the development of a diverse toolkit of alternative reagents, each with unique advantages in sensitivity, specificity, and compatibility with modern analytical workflows.

Comparative Analysis of N-Terminal Analysis and Derivatization Reagents

Here, we compare the performance of dinitrobenzene-based reagents with leading alternatives. The following sections provide a detailed look at the mechanism, workflow, performance, and limitations of each.

Dinitrobenzene Reagents (Sanger's Method)
  • Principle: 1-Fluoro-2,4-dinitrobenzene (DNFB) or a dichlorodinitrobenzene isomer reacts with the N-terminal α-amino group of a peptide under mildly alkaline conditions.[1][6] Subsequent acid hydrolysis cleaves all peptide bonds, leaving a stable dinitrophenyl (DNP)-amino acid derivative that can be identified by chromatography.[2]

  • Workflow:

    • Reaction of the peptide with the dinitrobenzene reagent in a buffered solution (e.g., sodium bicarbonate).

    • Complete acid hydrolysis (e.g., 6 M HCl) to break all peptide bonds.

    • Extraction of the DNP-amino acid.

    • Chromatographic identification (historically TLC, now more commonly HPLC).

  • Performance:

    • Sensitivity: Relatively low, requiring nanomole quantities of sample.

    • Stability: DNP-amino acid derivatives are very stable.[5]

    • Limitations: The method is destructive, as the entire peptide is hydrolyzed to identify a single N-terminal residue.[7] It is also not suitable for sequencing.

Dansyl Chloride
  • Principle: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) reacts with primary and secondary amines to produce highly fluorescent dansyl-amino acid derivatives.[8][9] Similar to Sanger's method, this is an end-point analysis requiring total hydrolysis.

  • Workflow:

    • Reaction of the peptide with dansyl chloride under alkaline conditions.

    • Acid hydrolysis to break peptide bonds.

    • Chromatographic identification (TLC or HPLC) of the fluorescent dansyl-amino acid.[9][10]

  • Performance:

    • Sensitivity: Significantly higher than the DNP method due to the high fluorescence of the dansyl group, allowing for detection in the picomole range.[10]

    • Stability: Dansyl-amino acids are stable.

    • Limitations: Like the Sanger method, it is a destructive, end-point analysis and not suitable for sequential sequencing. The derivatization reaction can be slow.[5]

Edman Degradation (Phenylisothiocyanate - PITC)
  • Principle: This is a sequential method that allows for the determination of the amino acid sequence from the N-terminus. Phenylisothiocyanate (PITC) reacts with the N-terminal amino group to form a phenylthiocarbamoyl (PTC)-peptide.[11][12] Treatment with anhydrous acid cleaves off the N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid for identification, leaving the rest of the peptide intact for the next cycle.[11][13]

  • Workflow (Cyclical):

    • Coupling: Reaction of the peptide with PITC under alkaline conditions.

    • Cleavage: Treatment with anhydrous acid to release the derivatized N-terminal amino acid.

    • Conversion: Conversion of the unstable intermediate to a stable PTH-amino acid.

    • Analysis: Identification of the PTH-amino acid by HPLC.

    • The shortened peptide is subjected to the next cycle.

  • Performance:

    • Sensitivity: High, with modern automated sequencers requiring only 10-100 picomoles of peptide.[14]

    • Advantage: It is a sequential method, allowing for the determination of multiple residues in a single run.[12] It can also distinguish between isobaric amino acids like leucine and isoleucine.[13]

    • Limitations: The process is inefficient for long peptides (>30-50 residues) due to cumulative sample loss and incomplete reactions.[12][15] It will not work if the N-terminus is chemically blocked (e.g., by acetylation).[12][16] Each cycle can take approximately one hour.[15]

o-Phthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
  • Principle: This is a pre-column derivatization method for HPLC, often used in combination. OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[17] Since OPA does not react with secondary amines (like proline), 9-fluorenylmethyl chloroformate (FMOC) is used subsequently to derivatize these residues.[18][19]

  • Workflow (Automated):

    • Mixing of the amino acid sample with OPA/thiol reagent in a basic buffer.

    • After a short incubation, the FMOC reagent is added.

    • The reaction mixture is directly injected onto an HPLC column for separation and fluorescence detection.[18][20]

  • Performance:

    • Sensitivity: Very high, reaching the low femtomole range.

    • Speed: The derivatization is rapid and easily automated.[18]

    • Stability: OPA derivatives can be unstable, requiring timely analysis.[21]

    • Advantage: Allows for the comprehensive analysis of both primary and secondary amino acids in a single run.[19]

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
  • Principle: AQC (sold by Waters as AccQ•Tag™) is a pre-column derivatization reagent that reacts with both primary and secondary amines to form highly stable, fluorescent urea derivatives.[22]

  • Workflow:

    • Mixing the amino acid sample with AQC reagent in a buffered solution.

    • A brief heating step is often included to ensure complete reaction and conversion of minor side products.[23]

    • Injection onto a reverse-phase HPLC or UPLC column for separation and fluorescence or UV detection.

  • Performance:

    • Sensitivity: High, with detection in the picomole to femtomole range.

    • Stability: The AQC-derivatives are exceptionally stable for days, allowing for batch processing and re-analysis.[21][22]

    • Advantage: Reacts with both primary and secondary amines in a single step, simplifying the workflow. The derivatives are very stable, and the method is highly reproducible.[21][22]

    • Limitations: Potential for interference from hydrolysis by-products of the reagent.[5]

Quantitative Data Summary

Reagent/MethodTarget AminesPrincipleSensitivityDerivative StabilityThroughputKey AdvantageKey Limitation
Dinitrobenzenes PrimaryUV-Vis AbsorbanceLow (nmol)Very HighLowSimple, stable derivativeDestructive, low sensitivity
Dansyl Chloride Primary & SecondaryFluorescenceHigh (pmol)[10]HighLowHigh sensitivityDestructive, slow reaction[5]
Edman (PITC) Primary (N-term)UV-Vis AbsorbanceHigh (pmol)[14]Moderate (PTH)Low (sequential)Provides sequence dataN-terminal blockage, length limit[12][16]
OPA/FMOC Primary/SecondaryFluorescenceVery High (fmol)Low (OPA)[21]HighFast, automated, comprehensiveOPA derivative instability
AQC (AccQ•Tag™) Primary & SecondaryFluorescenceHigh (pmol-fmol)Very High[21][22]HighStable derivatives, single stepReagent hydrolysis by-products[5]

Experimental Protocols

Protocol 1: N-Terminal Analysis using Dansyl Chloride
  • Dansylation: Dissolve the peptide (approx. 1-5 nmol) in 20 µL of 0.2 M sodium bicarbonate. Add 20 µL of a dansyl chloride solution (2.5 mg/mL in acetone). Incubate at 37°C for 1 hour in the dark.

  • Hydrolysis: Evaporate the acetone in a vacuum centrifuge. Add 100 µL of 6 M HCl and seal the tube under vacuum. Hydrolyze at 110°C for 16-18 hours.

  • Analysis: Dry the hydrolysate completely. Redissolve in a small volume of appropriate solvent and spot on a polyamide thin-layer chromatography (TLC) plate or inject into an HPLC system for identification against dansylated amino acid standards.

Protocol 2: Automated Pre-Column Derivatization with OPA/FMOC for HPLC

This protocol is typically programmed into an autosampler.

  • Transfer 5.0 µL of the amino acid sample into an autosampler vial.

  • The autosampler adds 12.5 µL of borate buffer (pH 10.2) and mixes.

  • After a 0.2-minute wait, 2.5 µL of OPA reagent is added and mixed.

  • Immediately after, 5.0 µL of FMOC reagent is added and mixed.

  • The reaction is quenched with 5.0 µL of water and mixed.

  • The entire mixture is then injected onto the HPLC column.[18]

Visualization of Workflows

N-Terminal_Analysis_Workflows cluster_0 Destructive End-Point Analysis cluster_1 Sequential Analysis Sanger_Start Peptide + DNFB Sanger_Hydrolysis Complete Acid Hydrolysis Sanger_Start->Sanger_Hydrolysis Derivatization Sanger_Analysis DNP-AA ID (HPLC) Sanger_Hydrolysis->Sanger_Analysis Yields Dansyl_Start Peptide + Dansyl-Cl Dansyl_Hydrolysis Complete Acid Hydrolysis Dansyl_Start->Dansyl_Hydrolysis Derivatization Dansyl_Analysis Dansyl-AA ID (HPLC-FLD) Dansyl_Hydrolysis->Dansyl_Analysis Yields Edman_Start Peptide + PITC Edman_Cleavage Cleavage (Anhydrous Acid) Edman_Start->Edman_Cleavage Coupling Edman_Conversion Conversion to PTH-AA Edman_Cleavage->Edman_Conversion Edman_Next Shortened Peptide Edman_Cleavage->Edman_Next Next Cycle Edman_Analysis PTH-AA ID (HPLC) Edman_Conversion->Edman_Analysis

Caption: Comparison of destructive vs. sequential N-terminal analysis workflows.

A Note on Protein Crosslinking

While dinitrobenzenes are primarily used for derivatization, the principle of bifunctional reagents extends to protein crosslinking. Crosslinkers are molecules with two reactive ends that covalently link functional groups on proteins, providing information on protein-protein interactions and tertiary/quaternary structure.[24]

  • Homobifunctional Crosslinkers: Possess two identical reactive groups (e.g., NHS esters for reacting with primary amines) and are used in single-step reactions.[25][26] They are useful for a general "snapshot" of protein interactions but can lead to uncontrolled polymerization.[25]

  • Heterobifunctional Crosslinkers: Have two different reactive groups (e.g., an NHS ester and a maleimide for reacting with amines and sulfhydryls, respectively).[26] This allows for controlled, two-step reactions, minimizing undesirable self-conjugation.[26]

  • Photoreactive Crosslinkers: Contain a photo-activatable group (e.g., an aryl azide or diazirine) that becomes reactive upon exposure to UV light.[27][28] This provides temporal control and allows for the capture of transient or weak interactions.[29]

The choice of crosslinker depends on the specific application, the functional groups available on the target proteins, and the desired level of control over the reaction.[24][26]

Crosslinker_Types Crosslinkers Bifunctional Crosslinkers Homobifunctional Homobifunctional Reactive Group A Spacer Reactive Group A Crosslinkers->Homobifunctional Identical Ends Heterobifunctional Heterobifunctional Reactive Group A Spacer Reactive Group B Crosslinkers->Heterobifunctional Different Ends Photoreactive Photoreactive Reactive Group A Spacer Photo-activatable Group Crosslinkers->Photoreactive Light-activated Homobifunctional_App Single-step reactions Polymerization risk Homobifunctional->Homobifunctional_App Application Heterobifunctional_App Controlled, two-step reactions Reduced self-conjugation Heterobifunctional->Heterobifunctional_App Application Photoreactive_App Capturing transient interactions Temporal control Photoreactive->Photoreactive_App Application

Caption: Classification and applications of protein crosslinking reagents.

Conclusion and Recommendations

The field of protein analysis has evolved significantly, offering a range of sophisticated alternatives to traditional dinitrobenzene-based reagents. While 1,2-Dichloro-3,5-dinitrobenzene and its analogs are historically important, their practical application in modern research is limited by their destructive nature and low sensitivity.

  • For definitive N-terminal sequencing of purified proteins and peptides, Edman degradation remains the gold standard, providing direct sequence information that is invaluable for protein characterization and quality control.[16][30]

  • For high-throughput, quantitative amino acid analysis , pre-column derivatization with AQC (AccQ•Tag™) offers an excellent balance of speed, sensitivity, and derivative stability, reacting with both primary and secondary amines in a single, robust step.[21][22]

  • When maximum sensitivity is required for the analysis of both primary and secondary amino acids, the automated OPA/FMOC method is a powerful choice, though careful management of OPA derivative stability is necessary.[18][19]

By understanding the underlying chemistry and performance characteristics of each reagent, researchers can make informed decisions, ensuring the generation of accurate, reliable, and high-quality data in their protein and drug development endeavors.

References

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  • Gray, W. R. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203-212. [Link]

  • MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. [Link]

  • Leitner, A., Fasan, A., & Sinz, A. (2013). Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. Journal of Mass Spectrometry, 48(10), 1055-1064. [Link]

  • BioTek Parker. (n.d.). How to Achieve Efficient Protein Sequence Analysis through Edman Degradation? Laboratory Guide. BioTek Parker. [Link]

  • Moraes, M. C., et al. (2013). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PLoS ONE, 8(8), e72454. [Link]

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  • ResearchGate. (2025). Chapter Six. General Protein–Protein Cross-Linking. ResearchGate. [Link]

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  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

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A Senior Application Scientist's Guide to the Reaction Kinetics of 1,2-Dichloro-3,5-dinitrobenzene Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reaction kinetics involving 1,2-dichloro-3,5-dinitrobenzene. While specific kinetic data for this substrate is not extensively published, this document leverages established principles and comparative data from closely related analogues to offer a robust framework for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings, compare expected reactivity based on leaving group, nucleophile, and solvent effects, and provide a detailed experimental protocol for kinetic analysis.

The Mechanism: A Foundation in Nucleophilic Aromatic Substitution (SNAr)

The reaction of 1,2-dichloro-3,5-dinitrobenzene with a nucleophile proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement like the SN2 reaction, nor does it involve a carbocation intermediate like the SN1 pathway.[1][2][3] Instead, it is a two-step addition-elimination process.[4][5]

Causality of the Mechanism: The presence of two strongly electron-withdrawing nitro (–NO₂) groups is critical. These groups activate the benzene ring towards nucleophilic attack by delocalizing the negative charge of the intermediate, making the aromatic ring electrophilic enough to be attacked by a nucleophile.

The key intermediate in this reaction is a resonance-stabilized carbanion known as a Meisenheimer complex .[4][5] The formation of this complex is typically the slow, rate-determining step of the reaction.[4][6][7] The subsequent loss of the leaving group (a chloride ion in this case) is a fast process that restores the aromaticity of the ring.

SNAr_Mechanism sub 1,2-Dichloro-3,5-dinitrobenzene + Nucleophile (Nu⁻) mc Meisenheimer Complex (Resonance-Stabilized Intermediate) sub->mc Step 1 (Slow) Addition prod Product + Leaving Group (Cl⁻) mc->prod Step 2 (Fast) Elimination Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep1 Prepare stock solutions: - Substrate in Solvent - Nucleophile in Solvent prep2 Set spectrophotometer to λ_max of the expected product prep1->prep2 prep3 Equilibrate solutions and cuvette to desired temperature (e.g., 25°C) prep2->prep3 run1 Mix substrate and nucleophile solutions directly in the cuvette prep3->run1 run2 Immediately start recording Absorbance vs. Time data run1->run2 run3 Continue recording until reaction reaches completion (stable absorbance) run2->run3 an1 Plot ln(A_∞ - A_t) vs. Time run3->an1 an2 Determine pseudo-first-order rate constant (k_obs) from the slope (Slope = -k_obs) an1->an2 an3 Repeat experiment with varying [Nucleophile] an2->an3 an4 Plot k_obs vs. [Nucleophile] an3->an4 an5 Determine second-order rate constant (k₂) from the slope of this new plot (Slope = k₂) an4->an5

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 1,2-dichloro-3,5-dinitrobenzene (e.g., 1.0 x 10⁻³ M) in a suitable polar aprotic solvent (e.g., acetonitrile).

    • Prepare a series of stock solutions of the nucleophile (e.g., piperidine) in the same solvent at much higher concentrations (e.g., 0.1 M, 0.2 M, 0.3 M) to ensure pseudo-first-order conditions.

  • Spectrophotometer Setup:

    • Determine the wavelength of maximum absorbance (λ_max) for the expected product. This can be done by allowing a reaction mixture to go to completion and then scanning the UV-Vis spectrum.

    • Set the spectrophotometer to monitor absorbance at this λ_max. Ensure the instrument is blanked with the pure solvent.

    • Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment.

  • Kinetic Measurement:

    • Pipette a known volume of the nucleophile solution (e.g., 2.0 mL) into a quartz cuvette.

    • To initiate the reaction, inject a small, known volume of the substrate stock solution (e.g., 50 µL) into the cuvette. The final concentration of the substrate should be significantly lower than the nucleophile concentration.

    • Immediately start recording the absorbance at λ_max at regular time intervals until the absorbance value becomes constant (A_∞), indicating the reaction is complete.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t. [6]The relationship is: ln(A_∞ - A_t) = -k_obs*t + ln(A_∞ - A₀).

    • Repeat the experiment using different initial concentrations of the nucleophile while keeping the substrate concentration constant.

    • The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the nucleophile concentration, as k_obs = k₂[Nucleophile].

Trustworthiness of the Protocol: This method is self-validating. A linear plot of ln(A_∞ - A_t) vs. time confirms that the reaction is first-order with respect to the substrate. Subsequently, a linear plot of k_obs vs. [Nucleophile] that passes through the origin confirms the reaction is first-order with respect to the nucleophile and second-order overall, consistent with the SNAr mechanism. [6]

Conclusion

The nucleophilic substitution kinetics of 1,2-dichloro-3,5-dinitrobenzene are governed by the principles of the SNAr mechanism. While direct kinetic data requires experimental determination, a comprehensive and predictive understanding of its reactivity can be achieved by analyzing data from analogous systems. Key takeaways for researchers are:

  • Mechanism: The reaction proceeds via a rate-determining formation of a Meisenheimer complex, with substitution expected primarily at the C1 position.

  • Leaving Group: As a dichloro-substituted compound, its reactivity is moderate, significantly lower than corresponding fluoro-derivatives.

  • Nucleophile: Reaction rates are highly sensitive to the strength of the nucleophile, with stronger bases like piperidine showing greater reactivity.

  • Solvent: Optimal reaction rates will be achieved in polar aprotic solvents like DMSO or DMF, which enhance the reactivity of the nucleophile.

The provided experimental protocol offers a robust and standard method for quantifying these kinetic parameters, enabling precise comparison and optimization for applications in chemical synthesis and drug development.

References

  • Crampton, M. R., & Gibson, B. (1979). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (5), 648-652. [Link]

  • Mancini, P. M., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1999). Solvent effects on aromatic nucleophilic substitution reactions. Part 9. Special kinetic synergistic behavior in binary solvent mixtures. Journal of the Chemical Society, Perkin Transactions 2, (6), 1141-1148. [Link]

  • Mancini, P. M., Terenzani, A., Adam, C., & Vottero, L. R. (1988). Kinetics of the reactions between 1,2-dinitrobenzene and aliphatic primary amines in benzene. A probable mechanism for the observed mild acceleration. Journal of the Chemical Society, Perkin Transactions 2, (12), 2209-2213. [Link]

  • Hamed, E. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3), 33. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2006). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 8(6), 1177-1180. [Link]

  • Mancini, P. M., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 1133-1137. [Link]

  • Hamed, E. A. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. [Link]

  • Fathalla, M. F., & Hamed, E. A. (2006). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. International Journal of Chemical Kinetics, 38(7), 434-442. [Link]

  • Chegg Inc. (2020). Solved: 5. When 1,2-dichloro-3,5-dinitrobenzene is treated...[Link]

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Hamed, E. A., et al. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. Journal of Physical Organic Chemistry, 13(11), 693-700. [Link]

  • Chegg Inc. (2019). Solved: 1.4 Reaction of 1,2-dichloro-3,5-dinitrobenzene with...[Link]

  • Miller, D. (2021). Nucleophilic Substitution Experiment S21. YouTube. [Link]

  • Bartleby. (2023). Predict the major organic product of 1,2‑dichloro‑3,5‑dinitrobenzene with sodium methoxide in methanol. [Link]

  • Brainly. (2023). Predict the major organic product of 1,2-dichloro-3,5-dinitrobenzene with sodium methoxide in methanol. [Link]

  • Chemistry LibreTexts. (2023). Rate Laws in Nucleophilic Substitution. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]

  • Miller, D. (2020). Nucleophilic Substitution Rates Part 1: SN2 Reactions. YouTube. [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

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Safety Operating Guide

Navigating the Risks: A Senior Application Scientist's Guide to Handling 1,2-Dichloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For the experienced researcher, the introduction of a new compound into the laboratory workflow is a familiar process, yet one that must always be approached with meticulous attention to safety. 1,2-Dichloro-3,5-dinitrobenzene, a halogenated nitroaromatic compound, is a potent chemical that demands our utmost respect and caution. Its utility in synthetic chemistry is significant, but the potential hazards associated with its handling necessitate a comprehensive and rigorously enforced safety protocol. This guide is intended to provide you, my fellow scientists and drug development professionals, with the essential, immediate safety and logistical information for the confident and safe handling of this compound.

Understanding the Inherent Hazards

These compounds are characterized by their high acute toxicity, particularly through dermal absorption. Skin contact can be fatal, and they are also known to cause severe skin and eye irritation. Furthermore, they are very toxic to aquatic life with long-lasting effects.[1] The dinitro aromatic structure also raises concerns about potential methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.

Given these significant hazards, a proactive and conservative approach to safety is not just recommended; it is imperative.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection and proper use of PPE is your first and most critical line of defense when handling 1,2-Dichloro-3,5-dinitrobenzene. The following recommendations are based on a synthesis of information from SDSs of analogous compounds and general best practices for handling highly toxic, skin-absorbable solids.

Eye and Face Protection: A Non-Negotiable Barrier
  • Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • Enhanced Protection: For procedures with a higher risk of splashing or dust generation, a full-face shield worn over safety goggles is strongly recommended.

Skin and Body Protection: An Impermeable Defense

Due to the high risk of fatal skin absorption, skin and body protection must be comprehensive.

  • Gloves: Double gloving is a prudent measure.

    • Inner Glove: A standard nitrile glove provides a good first layer of protection.

    • Outer Glove: A chemical-resistant glove made of butyl rubber or Viton® is recommended for its high resistance to nitro-compounds and halogenated solvents.[2] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

  • Lab Coat/Apron: A chemically resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of contamination, a disposable chemical-resistant suit (e.g., Tychem®) is advisable.

  • Footwear: Closed-toe shoes are mandatory. For extensive work, chemically resistant shoe covers should be worn.

Respiratory Protection: Safeguarding Your Inhalation Pathway
  • Standard Operations: For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be required.

  • Risk of Dust or Aerosol Generation: If there is any potential for generating dust (e.g., during weighing or transfer of the solid) or aerosols, a respirator is essential. A full-face respirator with a combination cartridge for organic vapors and particulates (P100 filter) is recommended.[3]

Table 1: Summary of Recommended Personal Protective Equipment

Protection Type Minimum Requirement Enhanced Protection/High-Risk Scenarios
Eye/Face Chemical safety goggles (sealed)Full-face shield over safety goggles
Hand Double gloving: Nitrile (inner), Butyl rubber/Viton® (outer)Consult manufacturer for specific breakthrough times
Body Chemically resistant lab coatDisposable chemical-resistant suit (e.g., Tychem®)
Foot Closed-toe shoesChemically resistant shoe covers
Respiratory Work in a certified chemical fume hoodFull-face respirator with organic vapor/P100 cartridge

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a smooth and safe workflow.

Receiving and Storage
  • Inspect: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Segregate: Store 1,2-Dichloro-3,5-dinitrobenzene in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number (2213-80-1), and all appropriate hazard warnings.

Weighing and Transfer

This is a critical step where the risk of generating airborne dust is highest.

  • Designated Area: All weighing and transfer operations must be conducted within a certified chemical fume hood.

  • Pre-weighing Preparation: Don all required PPE before handling the chemical.

  • Containment: Use a disposable weighing boat or paper.

  • Gentle Handling: Handle the solid gently to minimize the creation of dust.

  • Clean-up: Immediately after transfer, carefully clean any residual solid from the spatula and weighing area using a cloth dampened with an appropriate solvent (e.g., ethanol), and dispose of the cloth as hazardous waste.

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal A Don Full PPE B Prepare Fume Hood A->B Enter Lab C Weigh Solid B->C Start Procedure D Transfer to Reaction Vessel C->D Careful Transfer E Decontaminate Surfaces D->E Reaction Complete F Dispose of Waste E->F Final Step

Caption: A simplified workflow for the safe handling of 1,2-Dichloro-3,5-dinitrobenzene.

Emergency Response: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and correct response is critical.

Skin Exposure
  • Immediate Action: Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove Contaminated Clothing: While flushing, remove any contaminated clothing, taking care not to spread the chemical to other areas of the skin.

  • Seek Medical Attention: Seek immediate medical attention. Inform medical personnel of the chemical identity and provide a copy of the relevant safety information.

Eye Exposure
  • Immediate Flushing: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek Medical Attention: Seek immediate medical attention from an ophthalmologist.

Spill Response
  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, carefully cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

The disposal of 1,2-Dichloro-3,5-dinitrobenzene and any contaminated materials must be handled with the same level of care as its use.

  • Waste Segregation: All waste contaminated with 1,2-Dichloro-3,5-dinitrobenzene, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Halogenated Waste Stream: This waste should be designated as a halogenated organic waste stream.[4]

  • Professional Disposal: The disposal of this hazardous waste must be carried out by a licensed and reputable chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Conclusion: A Culture of Safety

The safe handling of potent chemicals like 1,2-Dichloro-3,5-dinitrobenzene is not merely a matter of following a checklist; it is about fostering a deeply ingrained culture of safety within the laboratory. By understanding the hazards, meticulously adhering to PPE requirements, and having a clear and practiced plan for both routine handling and emergencies, we can continue our vital research and development work with confidence and, most importantly, with the assurance of our well-being.

References

  • CPAchem. (2022, September 9). Safety Data Sheet: 2,4-Dichloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet: 1-Chloro-2,4-dinitrobenzene.
  • Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dinitrochlorobenzene. MeSH Browser. Retrieved from [Link]

  • DrugBank. (n.d.). Dinitrochlorobenzene. Retrieved from [Link]

  • AGR Enterprises. (2018, March 24). Material Safety Data Sheet: 2,4-Dinitrochlorobenzene.
  • Chegg. (2019, September 11). Solved: 1.4 Reaction of 1,2-dichloro-3,5-dinitrobenzene with.... Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 1,2-Dichlorobenzene. Retrieved from [Link]

  • Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. Retrieved from a publicly available university protocol.
  • CPAchem. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Gempler's. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. NIOSH.
  • ABL Distribution. (n.d.). Chemical Resistance Glove Guide. Retrieved from [Link]

  • ChemIndex. (n.d.). 2213-80-1 | Benzene, 1,2-dichloro-3,5-dinitro-. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,2-Dichloro-3,5-dinitrobenzene. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Generic procedures for assessment and response during a radiological emergency. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Emergency Response to Hazardous Material Incidents: Environmental Response Training Program. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.